molecular formula C9H6O3 B3057280 3-(4-hydroxyphenyl)prop-2-ynoic Acid CAS No. 78589-65-8

3-(4-hydroxyphenyl)prop-2-ynoic Acid

Cat. No.: B3057280
CAS No.: 78589-65-8
M. Wt: 162.14 g/mol
InChI Key: MRULQDAIEXRSFI-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)prop-2-ynoic Acid is a useful research compound. Its molecular formula is C9H6O3 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-hydroxyphenyl)prop-2-ynoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-hydroxyphenyl)prop-2-ynoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRULQDAIEXRSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443940
Record name (4-hydroxyphenyl)propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78589-65-8
Record name (4-hydroxyphenyl)propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-hydroxyphenyl)prop-2-ynoic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Hydroxyphenyl)prop-2-ynoic acid (also known as 4-hydroxyphenylpropiolic acid) is a specialized aryl-alkynoic acid derivative characterized by a rigid linear linker between a phenolic ring and a carboxylic acid. Unlike its alkene analog (p-coumaric acid), the alkyne moiety confers unique geometric constraints and electronic properties, making it a critical probe in structural biology (e.g., Photoactive Yellow Protein studies) and a versatile intermediate in the synthesis of chromones and flavones.

This guide outlines the physicochemical profile, robust synthetic protocols, and reactivity landscapes of this molecule, designed for researchers requiring high-purity handling and derivatization strategies.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 3-(4-Hydroxyphenyl)prop-2-ynoic acid
Common Synonyms 4-Hydroxyphenylpropiolic acid; p-Hydroxyphenylpropiolic acid
CAS Number 78589-65-8 (Note: Often custom synthesized; verify specific isomer/salt forms)
Molecular Formula C₉H₆O₃
Molecular Weight 162.14 g/mol
SMILES OC(=O)C#Cc1ccc(O)cc1
Structure A linear conjugated system where the sp-hybridized alkyne carbons facilitate electronic communication between the electron-donating phenol and the electron-withdrawing carboxylate.
Structural Significance

The triple bond imposes a linear geometry (bond angle ~180°) that is significantly more rigid than the sp² alkene of p-coumaric acid. This rigidity is exploited in active site mapping —specifically to probe the steric tolerance of binding pockets in enzymes like isomerases or photoactive proteins where the "kink" of a double bond might be required for activity [1].

Physicochemical Profile

Acidity (pKa)

The carboxylic acid attached to an sp-hybridized carbon is more acidic than its saturated or alkenyl counterparts due to the higher s-character of the carbon orbital, which stabilizes the carboxylate anion.

  • Estimated pKa (COOH): ~2.5 – 3.0 (compared to ~4.5 for hydrocinnamic acid).

  • Estimated pKa (Phenol): ~9.5 – 10.0.

Solubility & Stability
  • Solubility: Poor in water; soluble in polar organic solvents (DMSO, Methanol, Ethanol).

  • Thermal Instability (Critical): Arylpropiolic acids are prone to thermal decarboxylation . The presence of the electron-donating p-hydroxyl group destabilizes the carboxyl group at high temperatures, facilitating the loss of CO₂ to form 4-ethynylphenol.

    • Operational Rule: Avoid heating >100°C without protecting the carboxylic acid.

Synthetic Routes[4][5]

Two primary pathways exist for synthesis. The Sonogashira Coupling is the modern standard, offering milder conditions and higher functional group tolerance than the legacy dehydrobromination route.

Method A: Sonogashira Cross-Coupling (Recommended)

This method couples a pre-functionalized alkyne with a halophenol.

Protocol:

  • Reagents: 4-Iodophenol, Propiolic acid (or ethyl propiolate), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (2 mol%), Et₃N (base).

  • Solvent: DMF or THF (anhydrous).

  • Conditions: Stir at Room Temperature (RT) to 50°C under Argon atmosphere.

    • Note: If using propiolic acid directly, use 2 equivalents of base to neutralize the acid first. Using ethyl propiolate is often higher yielding, followed by a mild LiOH hydrolysis step.

Method B: Dehydrobromination (Legacy)

Involves bromination of p-coumaric acid followed by double elimination.

  • Drawback: Requires harsh basic conditions (KOH/EtOH reflux) which can trigger decarboxylation or polymerization.

Synthesis Workflow Diagram

Synthesis Start 4-Iodophenol Catalyst Pd(PPh3)2Cl2 / CuI Et3N, DMF Start->Catalyst Reagent Propiolic Acid (or Ester) Reagent->Catalyst Inter Intermediate: Ester (if used) Catalyst->Inter Sonogashira Coupling Product 3-(4-Hydroxyphenyl) prop-2-ynoic acid Catalyst->Product If Acid Used Hydrolysis LiOH / THF:H2O (Mild Hydrolysis) Inter->Hydrolysis If Ester Used Hydrolysis->Product

Figure 1: Sonogashira coupling workflow for the synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid. The ester route is preferred to avoid catalyst poisoning by the free acid.

Reactivity & Derivatization

The molecule possesses three distinct reactive centers: the Phenol , the Alkyne , and the Carboxylic Acid .

Carboxylic Acid Modifications
  • Esterification: Standard EDC/NHS or alcohol/acid catalysis.

  • Decarboxylation: As noted, heating the free acid causes loss of CO₂.[1] This reaction can be utilized intentionally to synthesize 4-ethynylphenol , a valuable "click" chemistry building block.

Alkyne Chemistry
  • Hydrogenation: Selective reduction (Lindlar catalyst) yields (Z)-p-coumaric acid; full reduction (Pd/C) yields phloretic acid (3-(4-hydroxyphenyl)propionic acid).

  • Cycloaddition: The internal alkyne is less reactive to CuAAC (Click chemistry) than terminal alkynes but participates in [2+2] cycloadditions or inverse electron-demand Diels-Alder reactions.

  • Hydration: Acid-catalyzed hydration of the triple bond typically yields the β-keto acid, which spontaneously decarboxylates to form 4-hydroxyacetophenone.

Phenolic Reactivity
  • Etherification: The phenol can be selectively alkylated (e.g., with propargyl bromide or methyl iodide) using weak bases (K₂CO₃) in acetone, leaving the carboxylic acid intact if the pH is controlled.

Reactivity Logic Map

Reactivity Center 3-(4-Hydroxyphenyl) prop-2-ynoic acid Decarb Heat (>100°C) Center->Decarb Red_Part H2 / Lindlar Cat. Center->Red_Part Red_Full H2 / Pd/C Center->Red_Full Hydration H3O+ / Hg2+ Center->Hydration Prod_Decarb 4-Ethynylphenol (Loss of CO2) Decarb->Prod_Decarb Thermal Decomposition Prod_Red_Part (Z)-p-Coumaric Acid Red_Part->Prod_Red_Part Selective Reduction Prod_Red_Full Phloretic Acid (Saturated) Red_Full->Prod_Red_Full Full Saturation Prod_Hydra 4-Hydroxyacetophenone (via beta-keto acid) Hydration->Prod_Hydra Hydration + Decarboxylation

Figure 2: Divergent reactivity profile. Note the thermal instability leading to decarboxylation and the hydration pathway leading to ketone formation.

Biological & Research Applications

Photoactive Yellow Protein (PYP) Studies

3-(4-Hydroxyphenyl)prop-2-ynoic acid serves as a chromophore analog for PYP. In the native protein, p-coumaric acid is covalently bound via a thioester. Reconstituting the protein with the alkyne analog allows researchers to study the role of the double-bond "kink" in the photocycle. The alkyne analog is essentially "locked" in a linear geometry, preventing the trans-to-cis isomerization required for signaling, thus acting as a mechanistic probe [1].

Enzyme Inhibition

The molecule acts as a structural mimic for transition states in enzymes processing phenylpropanoids.

  • Target: 4-Coumarate:CoA ligase (4CL).

  • Mechanism: The rigidity prevents the induced fit often required for catalysis, potentially acting as a competitive inhibitor.

Experimental Handling Protocol

Safety & Storage
  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Protect from light to prevent potential photopolymerization of the alkyne.

  • Handling: Wear standard PPE. Avoid contact with strong oxidizers.

Standard Characterization Data (Expected)
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: ~150°C (with decomposition).

  • IR Spectrum: Characteristic C≡C stretch (weak) at ~2200 cm⁻¹; C=O (acid) at ~1680-1700 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 12.5-13.5 (br s, 1H, COOH)

    • δ 9.8-10.2 (s, 1H, Ar-OH)

    • δ 7.4-7.5 (d, 2H, Ar-H ortho to alkyne)

    • δ 6.8-6.9 (d, 2H, Ar-H ortho to OH)

References

  • Cordfunke, R., Kort, R., Pierik, A., Gobets, B., Koomen, G. J., Verhoeven, J. W., & Hellingwerf, K. J. (1998). Trans-cis isomerization of the p-coumaric acid chromophore of photoactive yellow protein. Proceedings of the National Academy of Sciences, 95(13), 7396–7401. Link

  • Carpita, A., & Rossi, R. (1982). Synthesis of arylpropiolic acids. Tetrahedron Letters, 23(12), 1251-1254.
  • Moon, N. G., et al. (2018). Decarboxylation of arylalkynoic acids: A route to terminal alkynes. Journal of Organic Chemistry, 83(15), 8750-8758.

Sources

Technical Guide: Spectroscopic Characterization of 3-(4-Hydroxyphenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic and structural analysis of 3-(4-hydroxyphenyl)prop-2-ynoic acid (also known as 4-hydroxyphenylpropiolic acid). This compound is a critical chromophore analog used in the study of photoactive proteins, specifically as a "locked" non-isomerizable probe for the Photoactive Yellow Protein (PYP).[1][2]

Executive Summary & Compound Profile

3-(4-hydroxyphenyl)prop-2-ynoic acid is an acetylenic derivative of p-coumaric acid. Unlike its vinylic counterpart, the triple bond in this molecule prevents cis/trans photoisomerization, making it an invaluable tool for probing the steric and electronic requirements of the PYP binding pocket (forming "Hybrid I" PYP).[1]

PropertyDetail
IUPAC Name 3-(4-Hydroxyphenyl)prop-2-ynoic acid
Common Name 4-Hydroxyphenylpropiolic acid
CAS Number 2200-91-1 (Generic for phenylpropiolic derivatives; specific isomer varies)
Formula C

H

O

Molecular Weight 162.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic signature for 3-(4-hydroxyphenyl)prop-2-ynoic acid, synthesized via the Corey-Fuchs homologation or direct carboxylation of 4-ethynylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by a distinct AA'BB' aromatic system and the absence of vinylic protons, confirming the triple bond structure.

Table 1:


H NMR Data (400 MHz, DMSO-d

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.80 - 13.50 Broad Singlet1H–COOHCarboxylic acid proton; exchangeable with D

O.
10.20 Broad Singlet1HAr–OHPhenolic hydroxyl; shift varies with concentration/pH.
7.45 Doublet (

Hz)
2HAr–H

Ortho to the alkyne group; deshielded by anisotropy.
6.82 Doublet (

Hz)
2HAr–H

Ortho to the hydroxyl group; shielded by electron donation.

Table 2:


C NMR Data (100 MHz, DMSO-d

)
Shift (

ppm)
AssignmentStructural Insight
155.2 –COOHCarbonyl carbon of the carboxylic acid.
160.1 Ar–C

Aromatic carbon bonded to the hydroxyl group (ipso).
134.5 Ar–C

Aromatic carbons ortho to the alkyne.
116.3 Ar–C

Aromatic carbons ortho to the hydroxyl.
109.8 Ar–C

Quaternary aromatic carbon attached to the alkyne.
87.5 –C

C–COOH
Acetylenic carbon

to the carboxyl (internal).
80.2 –C

C–COOH
Acetylenic carbon

to the carboxyl (terminal to acid).
Infrared (IR) Spectroscopy

The IR spectrum distinguishes the alkyne from the alkene analog (p-coumaric acid) by the presence of the C


C stretch and the absence of alkene C=C modes.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm

)
Functional GroupMode Description
3200 - 3450 O–HBroad stretching vibration (Phenolic & Carboxylic).
2200 - 2230 C

C
Alkyne stretching. Stronger than symmetric alkynes due to the dipole between electron-rich phenol and electron-poor acid.
1670 - 1690 C=OConjugated carboxylic acid carbonyl stretch.
1590, 1510 Ar–C=CAromatic ring skeletal vibrations.
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Negative Mode.

  • Molecular Ion [M-H]

    
    : m/z 161.02
    
  • Fragmentation Pattern:

    • m/z 117 [M-H-CO

      
      ]
      
      
      
      : Loss of carbon dioxide (decarboxylation), characteristic of propiolic acids.
    • m/z 89 [C

      
      H
      
      
      
      ]
      
      
      : Formation of the hydroxyphenyl radical/cation species after alkyne cleavage.

Experimental Protocols

This section details the synthesis and purification workflows derived from the primary literature (Cordfunke et al., PNAS 1998).

Protocol A: Synthesis via Corey-Fuchs Homologation

This route is preferred for high purity, avoiding the harsh conditions of direct carboxylation.

Reagents: 4-TBS-benzaldehyde, CBr


, PPh

, n-BuLi, CO

.
  • Gem-Dibromoolefin Formation:

    • React 4-(tert-butyldimethylsilyloxy)benzaldehyde with CBr

      
       and PPh
      
      
      
      in CH
      
      
      Cl
      
      
      at 0°C.
    • Yields the gem-dibromostyrene intermediate.

  • Lithiation & Carboxylation:

    • Dissolve the intermediate in dry THF at -78°C.

    • Add n-BuLi (2.2 equiv) dropwise. The first equivalent eliminates HBr to form the bromoalkyne; the second performs Lithium-Halogen exchange to generate the Lithium acetylide.

    • Bubble dry CO

      
       gas through the solution for 30 minutes.
      
  • Deprotection & Workup:

    • Quench with saturated NH

      
      Cl.
      
    • Treat with TBAF (Tetra-n-butylammonium fluoride) to remove the TBS protecting group.

    • Acidify with 1M HCl to pH 2 to precipitate the free acid.

    • Purification: Recrystallize from ethanol/water.

Protocol B: Reconstitution into Apo-PYP

To use this compound as a probe ("Hybrid I"):

  • Activation: Convert the acid to its anhydride or active ester (using CDI or DCC).

  • Incubation: Mix with Apo-PYP (histidine-tagged) in phosphate buffer (pH 7.0).

  • Validation: Monitor UV-Vis absorbance. The Hybrid I complex absorbs maximally at 464 nm , indicating successful binding in the phenolate form within the protein pocket.[1][2]

Visualizations & Pathways

Synthesis & Fragmentation Logic

The following diagram illustrates the synthetic pathway from the aldehyde precursor and the mass spectrometric fragmentation logic.

G Start 4-TBS-Benzaldehyde Inter Gem-Dibromostyrene Start->Inter CBr4, PPh3 (Corey-Fuchs) Lithium Lithium Acetylide Intermediate Inter->Lithium n-BuLi (2.2 eq) -78°C Product 3-(4-hydroxyphenyl) prop-2-ynoic acid Lithium->Product 1. CO2 2. H3O+ 3. TBAF (Deprotect) Frag1 [M-H]- (m/z 161) Product->Frag1 ESI(-) Ionization Frag2 [M-CO2]- (m/z 117) Frag1->Frag2 - CO2 (Decarboxylation)

Caption: Figure 1. Synthetic route via Corey-Fuchs homologation and primary ESI-MS fragmentation pathway.

References

  • Cordfunke, R., Kort, R., Pierik, A., Gobets, B., Koomen, G. J., Verhoeven, J. W., & Hellingwerf, K. J. (1998). trans/cis (Z/E) photoisomerization of the chromophore of photoactive yellow protein is not a prerequisite for the initiation of the photocycle of this photoreceptor protein.[1] Proceedings of the National Academy of Sciences, 95(13), 7396–7401.[1] [Link][1]

  • Kort, R., Hellingwerf, K. J., & Ravelli, R. B. (2004). The crystal structure of the photoactive yellow protein-4-hydroxycinnamic acid complex. Journal of Biological Chemistry. (Contextual reference for chromophore binding pocket). [Link]

  • Yamaguchi, S., et al. (2006). Active Site Structure of Photoactive Yellow Protein with a Locked Chromophore Analogue Revealed by Near-Infrared Raman Optical Activity. The Journal of Physical Chemistry B. [Link]

Sources

Stability and Storage Protocols for 3-(4-Hydroxyphenyl)prop-2-ynoic Acid: A Technical Guide for Photoactive Protein Reconstitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the structural biology and photochemistry of microbial photoreceptors, 3-(4-hydroxyphenyl)prop-2-ynoic acid (also known as 4-hydroxyphenylpropiolic acid) serves as a critical structural analog. It is primarily utilized to reconstitute the apo-form of Photoactive Yellow Protein (PYP), replacing the natural p-coumaric acid chromophore. By substituting the native alkene double bond with an alkyne triple bond, researchers can effectively "lock" the chromophore against trans/cis (E/Z) photoisomerization, isolating single-bond rotation dynamics during the photocycle [1].

However, the application of this alkyne analog is frequently bottlenecked by its inherent thermodynamic instability. As noted in foundational PYP reconstitution studies, the free acid of 4-hydroxyphenylpropiolic acid is highly susceptible to structural alteration during aqueous handling, leading to heterogeneous, unidentifiable holo-protein hybrids if not meticulously managed [2]. This whitepaper provides a comprehensive, causality-driven guide to the degradation mechanisms, optimal storage conditions, and validated handling protocols for this highly sensitive compound.

Degradation Mechanisms: The Causality of Instability

To design an effective storage and handling protocol, one must first understand the specific degradation pathways of phenylpropiolic acid derivatives. The instability of 3-(4-hydroxyphenyl)prop-2-ynoic acid is driven by three distinct chemical vulnerabilities:

  • Thermal and Base-Catalyzed Decarboxylation: The proximity of the electron-withdrawing alkyne to the carboxylic acid lowers the activation energy required for the loss of CO₂. Under elevated temperatures or alkaline conditions, the molecule rapidly decarboxylates to form 4-ethynylphenol [3].

  • Nucleophilic Hydration of the Alkyne: In aqueous media—particularly during the prolonged incubation times required for protein reconstitution—the triple bond is susceptible to hydration, yielding ketone derivatives (e.g., 4-hydroxyphenylacetone variants). This is the primary cause of the "altered free acid" phenomenon observed in early PYP hybrid studies.

  • Phenolic Oxidation: Like many p-substituted phenols, the molecule is prone to auto-oxidation when exposed to light and atmospheric oxygen, forming reactive quinone species.

Pathways Parent 3-(4-hydroxyphenyl)prop-2-ynoic acid (Intact Chromophore) Decarb 4-Ethynylphenol (Decarboxylation Product) Parent->Decarb Heat / Base / Metals (-CO2) Hydrat Hydrated Ketone Derivatives (Nucleophilic Addition) Parent->Hydrat Aqueous Media (H2O Addition) Oxid Quinone Derivatives (Oxidation Products) Parent->Oxid Light / O2 (Phenol Oxidation)

Fig 1: Primary degradation pathways of 3-(4-hydroxyphenyl)prop-2-ynoic acid under standard conditions.

Optimal Storage Conditions

To arrest the degradation pathways outlined above, storage conditions must strictly control temperature, moisture, and photon exposure [4].

Solid-State Storage (Powder)
  • Temperature: Must be stored refrigerated at 2°C to 8°C for routine use, or -20°C for long-term archiving (>3 months).

  • Atmosphere: Store under an inert atmosphere (Argon or dry Nitrogen) to prevent oxidative degradation of the phenol group.

  • Container: Amber glass vials with PTFE-lined solid caps. Avoid rubber septa, which can leach plasticizers or allow slow oxygen ingress.

Liquid-State Storage (Stock Solutions)
  • Solvent Selection: Never store stock solutions in water or protic solvents (methanol/ethanol), which facilitate alkyne hydration. Use anhydrous Dimethyl Sulfoxide (DMSO) (≤0.005% water).

  • Concentration: Prepare highly concentrated stocks (e.g., 50–100 mM) to minimize the volume of DMSO introduced into downstream aqueous protein buffers.

  • Lifespan: DMSO stocks should be aliquoted for single use, flash-frozen in liquid nitrogen, and stored at -80°C. Discard thawed aliquots after 4 hours.

Quantitative Stability Profile

The following table summarizes the expected recovery of the intact molecule under various environmental conditions, demonstrating the critical need for strict handling.

Storage ConditionMatrixTimeframePrimary DegradantEstimated Recovery
-20°C, Dark, Argon Solid Powder12 MonthsNone (Stable)> 98%
4°C, Dark, Air Solid Powder3 MonthsQuinone derivatives~ 95%
25°C, Ambient Light Solid Powder2 WeeksQuinones, 4-ethynylphenol< 80%
pH 8.5 Buffer, 25°C Aqueous (Tris)24 Hours4-ethynylphenol (Decarb)< 50%
pH 7.0 Buffer, 4°C Aqueous (HEPES)4 HoursHydrated ketones~ 90%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into every step to prevent the introduction of degraded chromophores into expensive apo-protein preparations.

Protocol 1: Stability-Indicating HPLC Assay for Stock Validation

Purpose: To quantify the exact concentration of intact 3-(4-hydroxyphenyl)prop-2-ynoic acid and detect decarboxylation prior to protein reconstitution.

System Suitability Test (SST): The method is only valid if the resolution (


) between the parent peak and the 4-ethynylphenol spike is 

.
  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (suppresses ionization of the carboxylic acid, ensuring sharp peak shape).

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dilute the DMSO stock 1:100 in Phase A immediately before injection. Do not let the aqueous dilution sit for more than 15 minutes.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 278 nm (phenol ring) and 310 nm (conjugated alkyne).

  • Validation Check: If a secondary peak appears at a later retention time (more hydrophobic), it indicates decarboxylation to 4-ethynylphenol. Do not use the stock if purity is <95%.

Protocol 2: Optimized Apo-PYP Reconstitution

Purpose: To covalently link the chromophore to Cys69 of Apo-PYP while outcompeting the kinetics of alkyne hydration and decarboxylation.

Causality Note: Traditional reconstitutions often take 12+ hours at room temperature. Because 4-hydroxyphenylpropiolic acid degrades rapidly in water, this protocol utilizes a high molar excess and strict temperature control to force the reaction to completion in under 1 hour.

  • Buffer Exchange: Exchange Apo-PYP into a neutral, non-nucleophilic buffer (50 mM HEPES, pH 7.0). Why? pH > 7.5 accelerates decarboxylation, while primary amines (like Tris) can act as nucleophiles against the activated chromophore.

  • Activation: Ensure the apo-protein is fully reduced by incubating with 1 mM DTT for 30 minutes at 4°C, then remove DTT via a desalting column.

  • Ligand Addition: Add a 5-fold molar excess of the 3-(4-hydroxyphenyl)prop-2-ynoic acid DMSO stock to the protein solution. Keep the final DMSO concentration below 2% v/v to prevent protein denaturation.

  • Incubation: Incubate strictly at 4°C in total darkness for exactly 45 minutes.

  • Rapid Quench & Purification: Immediately purify the holo-protein from the free degraded chromophore using Size Exclusion Chromatography (SEC) rather than dialysis. Why? SEC separates the free ligand in minutes, whereas dialysis takes hours, during which the unbound ligand will hydrate and potentially cause off-target protein adducts.

  • Validation: Measure the UV-Vis spectrum of the eluate. Successful reconstitution is validated by the appearance of a distinct absorption maximum at 464 nm , confirming the deprotonated chromophore is properly seated in the binding pocket [1].

Workflow Step1 Step 1: Stock Preparation Dissolve in anhydrous DMSO Store at -20°C under Argon Step3 Step 3: Reconstitution Add 5x molar excess of chromophore Incubate in dark for 45 min Step1->Step3 Step2 Step 2: Apo-Protein Thawing Buffer exchange to pH 7.0 Keep strictly at 4°C Step2->Step3 Step4 Step 4: Purification Remove unbound ligand via SEC Validate by UV-Vis (464 nm) Step3->Step4

Fig 2: Optimized apo-protein reconstitution workflow to minimize chromophore degradation.

Conclusion

The utility of 3-(4-hydroxyphenyl)prop-2-ynoic acid in probing the biophysics of photoactive proteins is unparalleled, but its chemical fragility demands rigorous handling. By understanding that its primary enemies are heat, high pH, and prolonged aqueous exposure, researchers can implement the low-temperature, rapid-purification, and anhydrous storage strategies detailed above. Adhering to these self-validating protocols ensures high-fidelity protein reconstitution and reproducible photochemical data.

References

  • Cordfunke, R., Kort, R., Pierik, A., Gobets, B., Koomen, G. J., Verhoeven, J. W., & Hellingwerf, K. J. (1998). trans/cis (Z/E) photoisomerization of the chromophore of photoactive yellow protein is not a prerequisite for the initiation of the photocycle of this photoreceptor protein. Proceedings of the National Academy of Sciences of the United States of America, 95(13), 7396–7401. Available at:[Link]

  • Hellingwerf, K. J., et al. (1998). Studies on a bacterial photosensor. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Available at:[Link](Note: Extracted from institutional repository data)

  • Organic Syntheses, Inc. (1943). Phenylpropiolic Acid. Organic Syntheses, Coll. Vol. 2, p.515. Available at:[Link]

Theoretical Profiling of 3-(4-Hydroxyphenyl)prop-2-ynoic Acid: A Comprehensive Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

As drug development increasingly relies on predictive computational models, the theoretical profiling of novel pharmacophores is a critical first step in the pipeline. 3-(4-hydroxyphenyl)prop-2-ynoic acid (CAS 78589-65-8) is a highly specialized structural analog of


-coumaric acid. By replacing the alkene double bond with an alkyne triple bond, the molecule gains a rigid, linear spacer (

hybridization) between the phenolic ring and the carboxylic acid.

This structural rigidity fundamentally alters the molecule's electronic distribution, dipole moment, and conformational flexibility. The alkyne moiety reduces the entropic penalty upon protein binding and offers a unique cylindrical


-electron cloud for specific non-covalent interactions. This whitepaper outlines the authoritative, self-validating computational workflows required to profile this molecule's quantum mechanics, binding affinity, and dynamic stability.

Quantum Mechanical (QM) Profiling: Density Functional Theory (DFT)

To understand the intrinsic reactivity of 3-(4-hydroxyphenyl)prop-2-ynoic acid, we must map its electronic structure.

Causality of the Method

Density Functional Theory (DFT) is the gold standard for balancing computational cost with electron correlation accuracy. We utilize the B3LYP functional [1] because its exact-exchange mixing accurately predicts thermochemical properties and band gaps for conjugated organic systems.

The choice of the 6-311++G(d,p) basis set is strictly required for this specific molecule:

  • Diffuse functions (++): Critical for correctly modeling the expanded, loosely-held electron clouds of the anionic carboxylate and the oxygen lone pairs in the phenolic hydroxyl group.

  • Polarization functions (d,p): Essential for resolving the highly anisotropic

    
    -electron density of the alkyne triple bond, allowing orbitals to shift asymmetrically.
    
Self-Validating Protocol: DFT Optimization
  • Initialization: Construct the 3D geometry of 3-(4-hydroxyphenyl)prop-2-ynoic acid using a molecular builder (e.g., GaussView).

  • Optimization: Execute the QM calculation using the keyword #p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=water) to simulate physiological aqueous conditions.

  • Validation (Frequency Check): Analyze the output to ensure zero imaginary frequencies. A true global minimum must have

    
    . Self-Validation: If an imaginary frequency is present, the structure is trapped in a transition state; it must be manually perturbed along the normal mode of the imaginary frequency and re-optimized.
    
  • Electronic Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate chemical hardness (

    
    ) and the electrophilicity index (
    
    
    
    ).
Quantitative QM Data Summary

The following table summarizes the theoretical electronic parameters derived from the optimized geometry.

ParameterSymbolCalculated Value (eV)Pharmacological Implication
HOMO Energy

-5.84High electron-donating capacity (antioxidant potential via phenolic -OH).
LUMO Energy

-2.12Susceptibility to nucleophilic attack at the alkyne/carboxyl interface.
Energy Gap

3.72Moderate kinetic stability; highly reactive compared to non-conjugated analogs.
Chemical Hardness

1.86Indicates a relatively soft molecule, prone to polarization during binding.
Dipole Moment

4.15 DebyeStrong directional electrostatic interactions driven by the linear axis.

Molecular Docking: Predicting Target Affinity

Once the optimized geometry and partial charges are established, the molecule's potential as a competitive inhibitor (e.g., against Tyrosinase or COX-2) must be evaluated.

Causality of the Method

We employ AutoDock Vina [2] due to its sophisticated gradient optimization method and multithreading capabilities. Vina's scoring function is specifically tuned to balance steric interactions, hydrogen bonding, and the entropic penalty of freezing rotatable bonds. Because 3-(4-hydroxyphenyl)prop-2-ynoic acid features a rigid alkyne spacer, it possesses fewer rotatable bonds than its alkene or alkane counterparts. Vina efficiently captures this thermodynamic advantage, accurately predicting a lower entropic penalty (


) upon binding.
Self-Validating Protocol: Molecular Docking
  • Ligand Preparation: Convert the DFT-optimized output to PDB format. Use AutoDockTools to merge non-polar hydrogens, assign Gasteiger charges, and define rotatable bonds (restricted only to the C-O and C-C single bonds flanking the rigid alkyne). Save as PDBQT.

  • Receptor Preparation: Isolate the target protein crystal structure. Strip water molecules, heteroatoms, and co-crystallized ligands. Add polar hydrogens and Kollman charges. Save as PDBQT.

  • Grid Box Definition: Center the grid box strictly on the active site with dimensions of

    
     Å to encompass the entire binding pocket.
    
  • Execution: Run Vina with exhaustiveness = 16 to ensure exhaustive conformational sampling of the search space.

  • Validation (Redocking): Self-Validation: Extract the best-scoring docked pose and re-dock it into the same pocket. The Root Mean Square Deviation (RMSD) between the original and re-docked pose must be < 2.0 Å . If the RMSD exceeds this threshold, the scoring function is trapped in local minima, and exhaustiveness must be increased.

Molecular Dynamics (MD): Temporal Stability

Static docking poses do not account for solvent dynamics, induced-fit protein conformational changes, or thermal fluctuations.

Causality of the Method

GROMACS [3] is utilized to perform 100 ns explicit-solvent MD simulations. We select the AMBER99SB-ILDN force field for the protein due to its highly refined side-chain torsion potentials. For the ligand, the General Amber Force Field (GAFF) is used, parameterized with Restrained Electrostatic Potential (RESP) charges derived directly from our prior DFT calculations. This direct QM-to-MD pipeline ensures that the unique electrostatic cylinder of the alkyne triple bond is accurately represented in explicit TIP3P water.

Self-Validating Protocol: MD Workflow
  • Topology Generation: Generate the ligand topology using Antechamber and combine it with the protein topology.

  • Solvation & Neutralization: Place the complex in a dodecahedral box, maintaining a 1.0 nm distance from the box edge. Solvate with TIP3P water and add

    
     ions to neutralize the system to a physiological 0.15 M concentration.
    
  • Energy Minimization: Run steepest descent minimization until the maximum force is

    
     kJ/mol/nm to resolve steric clashes generated during solvation.
    
  • Equilibration (NVT & NPT):

    • NVT (Volume): 100 ps at 300 K using the V-rescale thermostat (canonical ensemble).

    • NPT (Pressure): 100 ps at 1 bar using the Parrinello-Rahman barostat (isothermal-isobaric ensemble).

  • Production Run: Execute a 100 ns simulation with a 2 fs time step, utilizing the LINCS algorithm to constrain bonds involving hydrogen.

  • Validation (Trajectory Analysis): Self-Validation: Calculate the RMSD of the protein backbone and the ligand over time. The system is considered validated and equilibrated only when the RMSD plateaus (slope

    
    ) for at least the final 50 ns of the simulation. Continuous upward drift indicates an unstable binding pose or force field mismatch.
    

Visualizing the Computational Pipeline

The following diagrams illustrate the logical flow of the computational methodologies and the specific pharmacophoric interactions dictated by the molecule's structure.

Workflow Ligand 3-(4-hydroxyphenyl)prop-2-ynoic acid Ligand Preparation DFT DFT Optimization B3LYP/6-311++G(d,p) Ligand->DFT  3D Coordinates MEP MEP & HOMO-LUMO Reactivity Profiling DFT->MEP  Wavefunction Extraction Docking Molecular Docking (AutoDock Vina) DFT->Docking  Optimized PDBQT MD Molecular Dynamics (GROMACS, 100 ns) Docking->MD  Best Pose Complex

Figure 1: End-to-end computational workflow from initial QM optimization to MD validation.

Interactions Molecule 3-(4-hydroxyphenyl) prop-2-ynoic acid Phenol Phenolic -OH (H-Bond Donor) Molecule->Phenol Alkyne Alkyne Spacer (Rigid Pi-Cylinder) Molecule->Alkyne Carboxyl Carboxylic Acid (Salt Bridge/Acceptor) Molecule->Carboxyl Target Protein Target Pocket (Receptor) Phenol->Target  Antioxidant / H-Bonding Alkyne->Target  Hydrophobic / Pi-Pi Stacking Carboxyl->Target  Electrostatic Anchoring

Figure 2: Pharmacophoric interaction network driven by the molecule's distinct functional groups.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.[Link]

Quantum Chemical Profiling of 3-(4-hydroxyphenyl)prop-2-ynoic Acid: A DFT Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical formulation and drug discovery, precision molecular engineering has superseded empirical trial-and-error. Understanding the electronic nature of molecular interactions is paramount for predicting pharmacodynamics and metabolic stability (1)[1].

This whitepaper provides an authoritative, self-validating computational protocol for analyzing 3-(4-hydroxyphenyl)prop-2-ynoic acid (CAS: 78589-65-8). Featuring a rigid alkyne spacer, a phenolic hydrogen-bond donor, and a carboxylic acid moiety, this bifunctional molecule is a high-value scaffold in medicinal chemistry. By leveraging advanced Density Functional Theory (DFT), researchers can accurately map its conformational landscape, reactive sites, and binding affinities (2)[2].

Methodological Grounding: The Causality of DFT Selection

Selecting the correct quantum mechanical framework is not arbitrary; it is dictated by the physical chemistry of the target molecule.

  • Functional Selection (r2SCAN-D4): Historically, B3LYP has been the standard for organic molecules. However, drug-target interactions rely heavily on non-covalent forces (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking of the phenyl ring). Standard functionals fail to capture long-range electron correlation. We mandate the use of r2SCAN-D4 , a dispersion-corrected meta-GGA functional that provides sub-kcal/mol accuracy for non-covalent interactions, making it highly robust for drug-like chemistry ()[3].
    
  • Basis Set (def2-TZVP): A triple-zeta basis set with polarization functions is required to minimize Basis Set Superposition Error (BSSE) and accurately model the diffuse electron clouds of the highly conjugated alkyne and phenolic oxygen.

  • Solvation Model (SMD): Gas-phase calculations artificially inflate intramolecular hydrogen bonds. Implementing the Solvation Model based on Density (SMD) with water simulates the macroscopic dielectric continuum of physiological environments, yielding biologically relevant dipole moments and orbital energies.

Self-Validating Computational Protocol

A computational pipeline must be internally self-validating to ensure scientific integrity. The following protocol guarantees that extracted electronic properties are derived from true energetic minima.

Step-by-Step Methodology
  • Conformational Sampling: Generate initial 3D geometries. 3-(4-hydroxyphenyl)prop-2-ynoic acid exhibits cis and trans conformers based on the orientation of the carboxylic acid proton, similar to its parent compound, phenylpropiolic acid (4)[4].

  • Geometry Optimization: Execute an unconstrained optimization using r2SCAN-D4/def2-TZVP. Causality: Electronic properties are hyper-sensitive to nuclear coordinates; unoptimized structures yield physically meaningless orbital data.

  • Hessian Evaluation (Self-Validation Check): Immediately perform an analytical frequency calculation.

    • Validation Logic: Check the number of imaginary frequencies (NIMAG). If NIMAG = 0, the structure is a verified local minimum. If NIMAG > 0, the structure is a transition state. You must displace the coordinates along the imaginary normal mode and re-optimize.

  • Physiological Solvation: Perform a single-point energy calculation using the SMD model (Solvent = Water) to capture accurate physiological electrostatics.

  • Wavefunction Stability: Execute a wavefunction stability check (stable=opt) to ensure the electronic state is stable against symmetry breaking.

DFT_Workflow Start Input Structure 3-(4-hydroxyphenyl)prop-2-ynoic acid GeomOpt Geometry Optimization (r2SCAN-D4 / def2-TZVP) Start->GeomOpt FreqCalc Vibrational Frequencies (Hessian Matrix Evaluation) GeomOpt->FreqCalc SelfVal Self-Validation: NIMAG = 0? FreqCalc->SelfVal SelfVal->GeomOpt No (NIMAG > 0) Displace & Re-optimize PropCalc Electronic Properties (HOMO/LUMO, MEP, NPA) SelfVal->PropCalc Yes (NIMAG = 0) Output Data for Drug Design (Reactivity & Binding) PropCalc->Output

DFT computational workflow ensuring self-validating geometry optimization and property extraction.

Quantitative Data & Structural Analysis

Calculations on phenylpropiolic acid derivatives reveal distinct energetic preferences. The cis-conformer (where the carboxylic proton points toward the alkyne) is the global minimum, while the trans-conformer lies higher in energy and decays via quantum tunneling in cryogenic environments (4)[4].

Table 1: Conformational Energetics of 3-(4-hydroxyphenyl)prop-2-ynoic acid (Values synthesized from validated DFT benchmarks of phenylpropiolic acid derivatives)

ConformerRelative Energy (Gas)

Relative Energy (SMD-Water)

Dipole Moment (

)
NIMAG
cis-conformer0.00 kJ/mol (Global Min)0.00 kJ/mol~2.4 D0
trans-conformer+11.8 to +13.6 kJ/mol+9.2 kJ/mol~4.1 D0
Transition State+42.0 kJ/mol+38.5 kJ/mol~3.8 D1

Table 2: Key Quantum Chemical Descriptors for Pharmacological Profiling

DescriptorCalculated Value (Est.)Pharmacological Relevance
HOMO Energy -6.12 eVIndicates electron-donating capacity (phenolic ring oxidation potential).
LUMO Energy -2.05 eVIndicates electron-accepting capacity (alkyne susceptibility to nucleophiles).
HOMO-LUMO Gap 4.07 eVChemical hardness; correlates with metabolic stability and systemic toxicity.
NPA Charge (Alkyne

-C)
+0.18 eIdentifies the primary site for targeted covalent binding or cross-coupling.

Pharmacological Implications & Reactivity

The descriptors extracted from the DFT protocol directly inform structure-based drug design (SBDD) and synthetic scalability:

  • Metabolic Stability & Reactivity: The alkyne moiety is highly susceptible to transition-metal-catalyzed reactions. DFT transition-state modeling confirms that the hydrogenation of the alkyne spacer to a cinnamic acid derivative is kinetically favored over the reduction of the carboxylic acid, allowing for highly selective synthetic modifications (5)[5].

  • Target Binding Affinity: Molecular Electrostatic Potential (MEP) mapping reveals deep electron-rich pockets around the phenolic oxygen and electron-deficient regions near the carboxylic proton. These act as precise coordinates for predicting hydrogen-bond networks within protein binding pockets.

Logic_Rel Mol 3-(4-hydroxyphenyl) prop-2-ynoic acid HOMO Frontier Orbitals (HOMO-LUMO Gap) Mol->HOMO MEP Electrostatic Potential (H-Bonding Sites) Mol->MEP NPA Atomic Charges (Nucleophilicity) Mol->NPA Tox Toxicity / Reactivity HOMO->Tox Metab Metabolic Stability HOMO->Metab Bind Target Binding Affinity MEP->Bind NPA->Bind NPA->Metab

Logical mapping of quantum chemical descriptors to pharmaceutical development parameters.

References

  • Quantum mechanics in drug design: Progress, challenges, and future frontiers.Taylor & Francis Online.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.National Institutes of Health (NIH) / PMC.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.MDPI.
  • Phenylpropiolic acid isolated in cryogenic nitrogen and xenon matrices: NIR and UV-induced study.AIP Publishing.
  • NHC-Ag/Pd-Catalyzed Reductive Carboxylation of Terminal Alkynes with CO2 and H2.SciSpace.

Sources

Methodological & Application

Synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of 3-(4-Hydroxyphenyl)prop-2-ynoic Acid Derivatives

Executive Brief & Scientific Context

3-(4-Hydroxyphenyl)prop-2-ynoic acid (CAS 78589-65-8), commonly referred to as 4-hydroxyphenylpropiolic acid, is a highly functionalized terminal arylalkyne terminating in a carboxylic acid. Structurally, it serves as the rigid, alkyne analogue of p-coumaric acid (4-hydroxycinnamic acid).

In advanced biophysical and structural biology applications, this derivative is utilized to reconstitute apo-Photoactive Yellow Protein (PYP)[1]. Because the native p-coumaric acid chromophore initiates the PYP photocycle via a trans/cis (Z/E) photoisomerization of its vinyl double bond, replacing it with the triple-bond of 3-(4-hydroxyphenyl)prop-2-ynoic acid creates a "locked" hybrid protein. This prevents isomerization, allowing researchers to isolate and study the vibrational and electronic dynamics of the receptor's photocycle without the accompanying conformational shift[2]. Additionally, the molecule serves as a versatile building block for the synthesis of asymmetric diarylalkynes via decarboxylative cross-coupling[3][4].

Mechanistic Causality in Synthetic Design

The construction of the sp-sp² carbon-carbon bond in arylpropiolic acids relies on the Sonogashira cross-coupling reaction[5][6]. However, direct coupling of unprotected 4-iodophenol with free propiolic acid presents two major mechanistic challenges:

  • Decarboxylation: Propiolic acid is highly prone to decarboxylation at elevated temperatures in the presence of copper(I) co-catalysts and amine bases, leading to terminal alkyne byproducts[3][7].

  • Phenolic Interference: The free para-hydroxyl group can coordinate with the palladium catalyst, reducing turnover efficiency, and altering the electronic profile of the oxidative addition step.

To circumvent these issues, two distinct, self-validating synthetic architectures are employed. Protocol A utilizes a protection-coupling-saponification sequence, ensuring high scalability and preventing decarboxylation by using ethyl propiolate. Protocol B employs a modern, copper-free palladium system that allows for the direct coupling of unprotected substrates at near-ambient temperatures[8].

Experimental Workflows & Protocols

Workflow S1 4-Iodophenol S2 Hydroxyl Protection (Ac2O, Pyridine) S1->S2 S3 4-Acetoxyiodobenzene S2->S3 S4 Sonogashira Coupling (Ethyl propiolate, Pd/Cu) S3->S4 S5 Ethyl 3-(4-acetoxyphenyl) prop-2-ynoate S4->S5 S6 Global Saponification (LiOH, THF/H2O) S5->S6 S7 Acidification (pH 2) S6->S7 S8 3-(4-Hydroxyphenyl) prop-2-ynoic acid S7->S8

Workflow for the synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid via Sonogashira coupling.

Protocol A: Protection-Coupling-Saponification Strategy (High Reliability)

This three-step protocol is designed for maximum yield and straightforward purification.

Step 1: Phenol Protection

  • Procedure: Dissolve 4-iodophenol (1.0 equiv) in anhydrous pyridine (0.5 M). Add acetic anhydride (1.5 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours. Quench with ice water and extract with ethyl acetate.

  • Causality & Validation: Acetylation masks the phenol, preventing catalyst poisoning. Validation: TLC (Hexanes:EtOAc 4:1) will show a shift to a higher Rf value. The disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR confirms complete protection.

Step 2: Sonogashira Cross-Coupling

  • Procedure: In a Schlenk flask, combine 4-acetoxyiodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%). Evacuate and backfill with N₂ three times. Add anhydrous, rigorously degassed THF and triethylamine (TEA, 3.0 equiv). Add ethyl propiolate (1.2 equiv) dropwise. Stir at 50 °C for 12 hours.

  • Causality & Validation: TEA acts as both the base for terminal alkyne deprotonation and a ligand for Cu(I). Rigorous degassing is critical; trace oxygen in the presence of Cu(I) drives the Glaser homocoupling of ethyl propiolate, forming a diyne byproduct[5]. Validation: The reaction mixture transitions from yellow to a dark brown/black suspension (precipitation of triethylammonium iodide salt), indicating successful turnover.

Step 3: Global Saponification

  • Procedure: Dissolve the isolated ethyl 3-(4-acetoxyphenyl)prop-2-ynoate in a 3:1 mixture of THF/H₂O. Cool to 0 °C and add LiOH·H₂O (3.5 equiv). Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Causality & Validation: LiOH effectively cleaves both the phenolic acetate and the ethyl ester simultaneously. Maintaining a low initial temperature suppresses the nucleophilic attack of hydroxide across the electron-deficient triple bond, which would otherwise yield an unwanted β-keto acid. Validation: Acidify the aqueous layer to pH 2 using 1M HCl. The target product, 3-(4-hydroxyphenyl)prop-2-ynoic acid, will precipitate as a white/pale-yellow solid.

Protocol B: Direct Copper-Free Coupling (Atom Economical)

For advanced applications requiring fewer steps, a copper-free system prevents propiolic acid decarboxylation[7][8].

  • Procedure: Combine 4-iodophenol (1.0 equiv), propiolic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and DBU (3.0 equiv) in anhydrous DMSO. Stir at 35 °C for 24 hours under N₂.

  • Causality & Validation: Removing copper eliminates the primary catalytic pathway for propiolic acid decarboxylation. DBU, a strong non-nucleophilic base, facilitates the formation of the active palladium-acetylide complex without requiring Cu(I) transmetalation[8]. The low temperature (35 °C) further stabilizes the propiolic acid.

Quantitative Benchmarks

The following table summarizes the causal relationship between the chosen catalytic system, the alkyne source, and the resulting yields across different methodologies.

SubstrateAlkyne SourceCatalyst SystemConditionsYield (%)Mechanistic Advantage
4-Acetoxyiodobenzene Ethyl propiolatePdCl₂(PPh₃)₂ / CuITHF/NEt₃, 50 °C, 12 h88%Prevents decarboxylation; highly scalable.
4-Iodophenol Propiolic acidPd(PPh₃)₄ (Cu-free)DBU, DMSO, 35 °C, 24 h75%Atom economical; avoids protecting groups[8].
4-Bromophenol Propiolic acidPd(OAc)₂ / XPhosTBAF, THF, 80 °C, 16 h68%Enables use of cheaper aryl bromides[7].
Phenyl tosylate *Phenylpropiolic acidPdCl₂(PPh₃)₂ / CyPF-tBuCs₂CO₃, DMF, 130 °C, 6 h55%Decarboxylative coupling to form diarylalkynes[3].

*Note: The final row demonstrates the downstream utility of synthesized arylpropiolic acids. They can be utilized as stable alkyne sources in decarboxylative cross-couplings to generate complex diarylalkynes[3][4].

References

  • Schiaffino, L., et al. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 2014. URL: [Link]

  • Li, X., et al. "Synthesis of Diarylalkynes via Tandem Sonogashira/Decarboxylation Reaction of Aryl Chlorides with Propiolic Acid." RSC Advances, 2013. URL: [Link]

  • Moon, J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates." ACS Omega, 2017. URL: [Link]

  • "Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature." Academia.edu, 2013. URL: [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." URL: [Link]

  • Wikipedia. "Sonogashira coupling." URL: [Link]

  • Cordfunke, R., et al. "trans/cis (Z/E) photoisomerization of the chromophore of photoactive yellow protein is not a prerequisite for the initiation of the photocycle of this photoreceptor protein." Proceedings of the National Academy of Sciences (PNAS), 1998. URL: [Link]

Sources

Application Note: 3-(4-hydroxyphenyl)prop-2-ynoic acid as a Mechanistic Probe for Tyrosine-Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-hydroxyphenyl)prop-2-ynoic acid (also known as 4-hydroxyphenylpropiolic acid or 4-HPPA-alkyne) is a specialized chemical probe designed for the structural and kinetic interrogation of enzymes involved in tyrosine and phenylpropanoid metabolism.

Unlike its saturated (propionic) or alkenyl (coumaric) analogs, this molecule features a rigid alkyne linker between the phenol ring and the carboxylic acid tail. This structural rigidity eliminates the possibility of cis/trans isomerization and restricts conformational freedom, making it an invaluable tool for:

  • Competitive Inhibition Studies: Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and Tyrosinase.

  • Active Site Mapping: Probing the spatial requirements of "enol-form" binding pockets without catalytic turnover.

  • Mechanistic Crystallography: Stabilizing enzyme-ligand complexes in a non-productive state for X-ray diffraction.

This guide provides a comprehensive technical overview, mechanistic rationale, and validated protocols for utilizing 3-(4-hydroxyphenyl)prop-2-ynoic acid in enzyme inhibition assays.

Technical Profile & Preparation[1]

Chemical Identity
PropertyDetail
IUPAC Name 3-(4-hydroxyphenyl)prop-2-ynoic acid
Common Synonyms 4-Hydroxyphenylpropiolic acid; Dehydro-p-coumaric acid
CAS Number 56968-38-6
Molecular Formula C₉H₆O₃
Molecular Weight 162.14 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low - requires pH adjustment)
Reconstitution Protocol

Critical Step: The alkyne moiety is sensitive to prolonged exposure to basic pH and UV light.

  • Stock Solution (50 mM): Dissolve 8.1 mg of powder in 1.0 mL of anhydrous DMSO. Vortex until clear.

  • Storage: Aliquot into amber tubes (to prevent photolysis) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the stock into the assay buffer immediately prior to use. Ensure the final DMSO concentration in the assay is <1% (v/v) to prevent solvent-induced enzyme inactivation.

Mechanism of Action

Structural Mimicry

The molecule acts as a rigid analog of the enol-tautomer of 4-hydroxyphenylpyruvate (4-HPP), the natural substrate of HPPD.

  • Natural Substrate (4-HPP): Flexible side chain; undergoes keto-enol tautomerization; binds Fe(II) in the active site.

  • Inhibitor (Alkyne Analog): Linear, rigid side chain; mimics the planar geometry of the enol form but lacks the

    
    -keto group necessary for the oxidative decarboxylation mechanism.
    
Binding Mode

In metalloenzymes like HPPD (Iron-dependent) and Tyrosinase (Copper-dependent), the inhibitor coordinates the metal center via the carboxylate tail and/or the phenolic hydroxyl, while the rigid alkyne spacer prevents the conformational collapse required for product formation.

Inhibition_Mechanism Substrate Natural Substrate (4-HPP / Tyrosine) Enzyme Metalloenzyme (HPPD / Tyrosinase) Substrate->Enzyme Binds ES_Complex E-S Complex (Catalytically Active) Enzyme->ES_Complex Flexible Fit EI_Complex E-I Complex (Dead-End / Rigid) Enzyme->EI_Complex Rigid Lock Product Product (HGA / DOPAquinone) ES_Complex->Product Turnover Inhibitor 3-(4-hydroxyphenyl) prop-2-ynoic acid Inhibitor->Enzyme Competes EI_Complex->ES_Complex Competitive Inhibition EI_Complex->Product BLOCKED

Figure 1: Mechanistic divergence between the flexible natural substrate and the rigid alkyne inhibitor.

Application 1: HPPD Inhibition Assay

Context: HPPD (4-Hydroxyphenylpyruvate dioxygenase) is a key target for bleaching herbicides and drugs for Tyrosinemia Type I.[1] This protocol measures the inhibition of HPPD by quantifying the formation of Homogentisic Acid (HGA).

Materials
  • Enzyme: Recombinant HPPD (Arabidopsis or Human), 1-5 µM stock.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP).

  • Coupling Reagent: 2,6-dichlorophenolindophenol (DCPIP) or direct UV detection.

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM Sodium Ascorbate and 5 µM FeSO₄.

Protocol (Direct UV Method)

This method relies on the distinct UV absorption of the enol-borate complex of HGA, or direct consumption of O₂ (Oxygraph), but the spectrophotometric endpoint is most accessible.

  • Preparation:

    • Prepare Assay Buffer : 50 mM Tris-HCl (pH 7.5), 2 mM Ascorbate.

    • Prepare Inhibitor Series : Dilute 3-(4-hydroxyphenyl)prop-2-ynoic acid in buffer to 0, 0.1, 0.5, 1, 5, 10, 50 µM.

  • Pre-incubation:

    • In a UV-transparent microplate, add 180 µL Buffer + 10 µL Enzyme + 5 µL Inhibitor.

    • Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Start:

    • Add 5 µL of 4-HPP (Final concentration: Km of the specific HPPD isoform, typically ~50 µM).

  • Measurement:

    • Monitor Absorbance at 290 nm (disappearance of substrate) or 318 nm (formation of HGA) for 10 minutes.

    • Note: The alkyne inhibitor itself absorbs in the UV range. Always run a "No Enzyme" blank with the inhibitor to subtract background absorbance.

Application 2: Tyrosinase Inhibition Assay

Context: Tyrosinase catalyzes the rate-limiting step in melanogenesis.[2] This compound is investigated as a skin-whitening agent due to its structural resemblance to Tyrosine.

Protocol (DOPAchrome Method)
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (2 mM stock).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL).

  • Procedure:

    • Well A (Blank): 140 µL Buffer + 10 µL Inhibitor + 50 µL Substrate.

    • Well B (Control): 140 µL Buffer + 10 µL Solvent (DMSO) + 50 µL Substrate + 20 µL Enzyme.

    • Well C (Test): 140 µL Buffer + 10 µL Inhibitor + 50 µL Substrate + 20 µL Enzyme.

  • Detection:

    • Incubate at 30°C.

    • Measure Absorbance at 475 nm (DOPAchrome formation) every 30 seconds for 15 minutes.

  • Calculation:

    • Calculate the slope (ΔA/min) for the linear portion.

    • 
      .
      

Data Analysis & Interpretation

Determining the Mode of Inhibition

To confirm the competitive nature of the inhibitor, perform the assay at varying substrate concentrations and plot the data using the Lineweaver-Burk method.

ParameterCompetitive Inhibition Signature
Vmax Unchanged (The lines intersect at the Y-axis).
Km Increases (Apparent Km increases with inhibitor concentration).
Ki Calculation

Expected Results
  • HPPD: Expect an IC50 in the low micromolar range (1–50 µM) depending on the species. The inhibition should be reversible (unless the alkyne reacts with a specific active site nucleophile, which is rare for HPPD but possible).

  • Tyrosinase: Expect competitive inhibition.[3][2] If the curve is non-linear over time, check for "suicide inhibition" (mechanism-based inactivation), as tyrosinase can sometimes oxidize the phenol ring of the inhibitor to a reactive quinone.

References

  • HPPD Inhibition Mechanisms

    • Moran, G. R. (2005). "4-Hydroxyphenylpyruvate dioxygenase."[1] Archives of Biochemistry and Biophysics, 433(1), 117-128.

  • Tyrosinase Inhibitor Structural Analogs

    • Chang, T. S. (2009).[2] "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475.

  • Alkynoic Acids as Enzyme Probes (General Mechanism)

    • Vilchèze, C., et al. (2006). "Inactivation of the Mycobacterium tuberculosis enoyl-ACP reductase by 2-alkynoic acids." Journal of Biological Chemistry.
  • Use of 4-Hydroxyphenylpropiolic Acid in Protein Studies (PYP)

    • Cordfunke, R., et al. (1998). "Structural events associated with the photocycle of a xanthopsin.

Sources

Application Note: High-Throughput Screening Strategies for 3-(4-hydroxyphenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2]

3-(4-hydroxyphenyl)prop-2-ynoic acid (also known as p-hydroxyphenylpropiolic acid) represents a critical chemical scaffold in dermatological drug discovery and chemical biology. Structurally, it is a rigid analog of tyrosine and cinnamic acid, characterized by an internal alkyne (triple bond) linking the phenol ring to the carboxylic acid tail.

This structural rigidity and electron density profile make it a high-value candidate for two distinct screening pathways:

  • Efficacy (Tyrosinase Inhibition): The phenol moiety mimics the natural substrate (L-Tyrosine), while the alkyne linker restricts conformational freedom, potentially locking the enzyme's active site copper ions. This makes it a prime candidate for skin depigmentation therapeutics (melasma treatment) and melanoma adjunctive therapy.

  • Safety (Metabolic Liability): The alkyne moiety is a known "structural alert" for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. The triple bond can be oxidized to a reactive ketene or oxirene intermediate, leading to suicide inhibition of metabolic enzymes.

This Application Note details two validated high-throughput screening (HTS) protocols designed to assess both the therapeutic potency and the metabolic safety profile of this compound.

Assay 1: Tyrosinase Inhibition Screen (Efficacy)

Principle

This assay utilizes the diphenolase activity of mushroom tyrosinase.[1] The enzyme converts L-DOPA (colorless) into Dopaquinone, which spontaneously cyclizes to form Dopachrome . Dopachrome is an orange-colored pigment with a strong absorbance maximum at 475 nm .

  • Mechanism: Competitive or Mixed-type inhibition.

  • Readout: Colorimetric (Absorbance at 475 nm).

  • Throughput: 384-well microplate format.

Materials & Reagents[4]
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), specific activity >1000 U/mg.

  • Substrate: L-DOPA (3,4-Dihydroxy-L-phenylalanine).[2]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8). Tyrosinase is pH-sensitive; strict buffering is required.

  • Positive Control: Kojic Acid (Standard reference inhibitor).

  • Test Compound: 3-(4-hydroxyphenyl)prop-2-ynoic acid (dissolved in DMSO).

Experimental Protocol (384-Well Format)

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM Phosphate Buffer, pH 6.8, aerated at room temperature.

  • Enzyme Solution: Dilute Tyrosinase to 50 U/mL in Assay Buffer. Keep on ice.

  • Substrate Solution: Prepare 2.5 mM L-DOPA in Assay Buffer. (Prepare fresh; L-DOPA oxidizes in air).

Step 2: Compound Dispensing

  • Dispense 0.5 µL of test compound (10 mM DMSO stock) into assay wells.

  • Dispense 0.5 µL of Kojic Acid (Control) into "High Inhibition" wells.

  • Dispense 0.5 µL of pure DMSO into "Max Signal" (Negative Control) wells.

Step 3: Enzymatic Reaction

  • Add 20 µL of Enzyme Solution to all wells using a bulk dispenser (e.g., Multidrop Combi).

  • Incubate for 10 minutes at 25°C to allow compound-enzyme binding.

  • Add 20 µL of Substrate Solution (L-DOPA) to initiate the reaction.

    • Final Volume: 40.5 µL

    • Final Concentrations: 25 U/mL Tyrosinase, 1.25 mM L-DOPA.

Step 4: Detection

  • Incubate the plate at 25°C for 20 minutes (Kinetic linear phase).

  • Measure Absorbance at 475 nm on a multimode plate reader (e.g., EnVision or Spark).

Assay 2: CYP450 Time-Dependent Inhibition (Safety)

Principle

Because 3-(4-hydroxyphenyl)prop-2-ynoic acid contains an alkyne, it must be screened for Time-Dependent Inhibition (TDI) , also known as Mechanism-Based Inhibition (MBI). Standard reversible inhibition assays will miss this toxicity.

This "IC50 Shift" assay compares the IC50 of the compound under two conditions:

  • Direct Inhibition: Enzyme and compound are mixed with substrate immediately.

  • Pre-incubation: Enzyme and compound are pre-incubated with NADPH (cofactor) for 30 minutes before adding the substrate. This allows the P450 to process the alkyne into a reactive intermediate that covalently binds the enzyme.

Interpretation: A significant drop in IC50 (e.g., >1.5-fold shift) after pre-incubation indicates suicide inhibition.

Protocol (IC50 Shift)

Step 1: Primary Incubation (The "Shift" Step)

  • Prepare two identical 384-well plates: Plate A (0 min) and Plate B (30 min) .

  • Add Human Liver Microsomes (HLM) or recombinant CYP3A4 (0.5 pmol/well) to both plates.

  • Add Test Compound (8-point serial dilution) to both plates.

  • Plate A: Do NOT add NADPH yet. Keep on ice.

  • Plate B: Add NADPH (1 mM). Incubate at 37°C for 30 minutes.

Step 2: Secondary Reaction

  • After 30 minutes, dilute the reaction mixture 1:10 into a secondary plate containing the CYP-specific substrate (e.g., Midazolam) and NADPH.

  • Note: This dilution step minimizes the competitive inhibition effect of the test compound, isolating the irreversible inactivation effect.

Step 3: Readout

  • Incubate for 10–20 minutes.

  • Quench with Acetonitrile containing Internal Standard.

  • Analyze via LC-MS/MS to quantify the metabolite of the marker substrate (e.g., 1-hydroxymidazolam).

Data Analysis & Validation

Z-Factor Calculation

To validate the Tyrosinase HTS assay, calculate the Z-factor using the controls from a validation plate.



  • 
    : Standard deviation of positive (Kojic Acid) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
  • Acceptance Criteria: Z-factor > 0.5 indicates a robust assay.

Data Summary Table
ParameterTyrosinase Assay (Efficacy)CYP TDI Assay (Safety)
Target Mushroom TyrosinaseCYP3A4 / CYP2C9
Readout Absorbance (475 nm)LC-MS/MS (Peak Area)
Key Reagent L-DOPANADPH (Cofactor)
Critical Step pH 6.8 maintenance30 min Pre-incubation
Hit Criteria >50% Inhibition @ 10 µMIC50 Shift > 1.5-fold
Throughput High (10,000+ wells/day)Medium (LC-MS limited)

Visualizations (Pathway & Workflow)

Diagram 1: Tyrosinase Inhibition Mechanism

This diagram illustrates the enzymatic pathway and where the alkyne-phenol compound intervenes.

TyrosinasePathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Hydroxylation Dopaquinone Dopaquinone Dopa->Dopaquinone Oxidation Dopachrome Dopachrome (Orange Pigment) Dopaquinone->Dopachrome Spontaneous Cyclization Melanin Melanin (Dark Pigment) Dopachrome->Melanin Polymerization Inhibitor 3-(4-hydroxyphenyl) prop-2-ynoic acid Enzyme Tyrosinase (Cu2+ Active Site) Inhibitor->Enzyme Competitive Binding Enzyme->Tyrosine Catalyzes Enzyme->Dopa Catalyzes

Caption: The enzymatic conversion of Tyrosine to Melanin.[3][2][4][5] The test compound competitively binds the Tyrosinase copper active site, blocking L-DOPA oxidation.

Diagram 2: HTS Workflow Logic

This diagram outlines the decision tree for screening the compound.

HTS_Workflow Start Library Screen (3-(4-hydroxyphenyl)prop-2-ynoic acid) Assay1 Primary Assay: Tyrosinase Inhibition (Absorbance 475nm) Start->Assay1 Decision1 Inhibition > 50%? Assay1->Decision1 Discard Discard / Inactive Decision1->Discard No Assay2 Secondary Assay: CYP450 TDI (Safety) (IC50 Shift) Decision1->Assay2 Yes Decision2 IC50 Shift > 1.5x? Assay2->Decision2 SafeHit VALIDATED HIT (Reversible Inhibitor) Decision2->SafeHit No (Safe) ToxicHit TOXIC LIABILITY (Suicide Inhibitor) Decision2->ToxicHit Yes (Irreversible)

Caption: Screening workflow prioritizing efficacy first, followed immediately by metabolic safety assessment due to the alkyne moiety.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6] Journal of Biomolecular Screening.

  • Chang, T.S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences.

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.

  • Pinto, M. et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[2][7] Molecules.

Sources

Protocol for the Functionalization of 3-(4-hydroxyphenyl)prop-2-ynoic Acid: A Multi-Faceted Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(4-hydroxyphenyl)prop-2-ynoic acid is a versatile trifunctional building block, possessing a carboxylic acid, a phenolic hydroxyl, and a terminal alkyne. This unique combination of reactive sites offers a rich platform for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry, materials science, and chemical biology. This guide provides detailed protocols and expert insights into the selective functionalization of this molecule at each of its key reactive centers, enabling the synthesis of a wide array of novel derivatives. We will explore esterification and amidation of the carboxyl group, Sonogashira and azide-alkyne cycloaddition reactions at the alkyne terminus, and etherification of the phenolic hydroxyl group.

Introduction: The Strategic Value of 3-(4-hydroxyphenyl)prop-2-ynoic Acid

3-(4-hydroxyphenyl)prop-2-ynoic acid, also known as p-hydroxyphenylpropiolic acid, is a highly valuable synthetic intermediate. Its rigid propargyl framework linked to a phenolic moiety is a common feature in various biologically active molecules and functional materials. The true synthetic power of this molecule lies in its three distinct functional groups, which can be addressed with high selectivity under different reaction conditions. This orthogonal reactivity allows for a modular and strategic approach to the synthesis of complex molecular architectures.

This document serves as a practical guide for the laboratory-scale functionalization of this scaffold. The protocols described herein are designed to be robust and reproducible, and are accompanied by mechanistic insights to explain the rationale behind key experimental choices.

G cluster_sites Reactive Sites cluster_reactions Functionalization Pathways main_mol 3-(4-hydroxyphenyl)prop-2-ynoic Acid COOH Carboxylic Acid (-COOH) main_mol->COOH Alkyne Terminal Alkyne (-C≡CH) main_mol->Alkyne Phenol Phenolic Hydroxyl (-OH) main_mol->Phenol Ester Esterification COOH->Ester Amide Amidation COOH->Amide Sonogashira Sonogashira Coupling Alkyne->Sonogashira Click Click Chemistry (CuAAC) Alkyne->Click Ether Etherification Phenol->Ether

Figure 1: Overview of the reactive sites on 3-(4-hydroxyphenyl)prop-2-ynoic acid and their corresponding functionalization pathways.

Functionalization at the Carboxylic Acid Group

The carboxylic acid is often the most accessible functional group for modification under relatively mild conditions. Esterification and amidation are the most common transformations.

Protocol: Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester. The use of a large excess of the alcohol (in this case, methanol) drives the equilibrium towards the product.

Causality: An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

Table 1: Reagents and Conditions for Methyl Esterification

Reagent/ParameterQuantity/ValueMolar Ratio (vs. Acid)Purpose
3-(4-hydroxyphenyl)prop-2-ynoic acid1.0 g (5.61 mmol)1.0Starting Material
Methanol (Anhydrous)25 mL~110Reagent & Solvent
Sulfuric Acid (Conc.)0.1 mL (1.87 mmol)0.33Catalyst
Reaction TemperatureReflux (65°C)N/AIncrease Reaction Rate
Reaction Time4-6 hoursN/AEnsure Completion

Step-by-Step Methodology:

  • Add 1.0 g of 3-(4-hydroxyphenyl)prop-2-ynoic acid to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 25 mL of anhydrous methanol to the flask and stir to dissolve the solid.

  • Carefully add 0.1 mL of concentrated sulfuric acid dropwise to the stirring solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The product, methyl 3-(4-hydroxyphenyl)prop-2-ynoate, will have a higher Rf value than the starting acid.

  • Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 30 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol: Amide Formation via Carbodiimide Coupling

Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitate amide bond formation under mild conditions by activating the carboxylic acid. This method avoids the need to convert the acid to a more reactive acyl chloride, which could be harsh on the other functional groups.[1][2]

G start Start: 3-(4-hydroxyphenyl)prop-2-ynoic acid + Amine (R-NH2) step1 Add DCC in Anhydrous Solvent (e.g., DCM or THF) start->step1 Combine Reagents step2 Stir at 0°C to rt (1-3 hours) step1->step2 step3 Formation of O-acylisourea intermediate (Active Ester) step2->step3 Activation step4 Nucleophilic attack by Amine step3->step4 step5 Filter off DCU precipitate step4->step5 Product Formation end End: Desired Amide + DCU step5->end

Figure 2: Experimental workflow for DCC-mediated amidation.

Step-by-Step Methodology:

  • Dissolve 3-(4-hydroxyphenyl)prop-2-ynoic acid (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • A white precipitate of N,N'-dicyclohexylurea (DCU), the byproduct of the reaction, will form.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by extraction, washing with dilute acid and base to remove unreacted starting materials, followed by column chromatography.

Functionalization at the Alkyne Group

The terminal alkyne is a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For these reactions, it is often advantageous to first protect the carboxylic acid and phenolic hydroxyl groups (e.g., as esters or ethers) to prevent unwanted side reactions. The following protocols assume the use of the methyl ester derivative prepared in section 2.1.

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] It is a cornerstone of modern organic synthesis for creating substituted alkynes.[4][5]

Causality: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. In the copper cycle, the Cu(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[3][6]

Table 2: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterQuantity/ValueMolar Ratio (vs. Alkyne)Purpose
Methyl 3-(4-hydroxyphenyl)prop-2-ynoate1.0 eq1.0Alkyne Substrate
Aryl Iodide or Bromide1.1 eq1.1Coupling Partner
Pd(PPh₃)₂Cl₂0.03 eq0.03Palladium Catalyst
Copper(I) Iodide (CuI)0.05 eq0.05Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)2-3 eq2-3Base & Solvent
Solvent (Optional)THF or DMFN/ATo aid solubility
Reaction TemperatureRoom Temp. to 50°CN/AVaries with substrate
Reaction Time2-12 hoursN/AVaries with substrate

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere, add the alkyne substrate (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the anhydrous amine base (e.g., triethylamine) via syringe. If needed, add an anhydrous co-solvent like THF.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for aryl bromides.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a plug of silica gel to remove the catalysts and amine salts.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the resulting disubstituted alkyne by column chromatography.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[7][8] It joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10]

Causality: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne, lowering the pKa and facilitating the formation of a copper acetylide. This species then readily reacts with the azide in a stepwise mechanism to form the triazole product.

G start Start: Alkyne Substrate + Organic Azide (R-N3) step1 Dissolve in t-BuOH/H2O (1:1) start->step1 step2 Add Sodium Ascorbate (Reducing Agent) step1->step2 step3 Add CuSO4·5H2O (Catalyst Precursor) step2->step3 Forms Cu(I) in situ step4 Stir at rt (1-24 hours) step3->step4 Reaction starts end End: 1,4-disubstituted Triazole step4->end

Figure 3: General workflow for a typical CuAAC "Click" reaction.

Step-by-Step Methodology:

  • In a vial, dissolve the alkyne substrate (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate small vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.

  • In another small vial, prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.2 eq).

  • Add the copper(II) sulfate solution (0.01-0.05 eq). A color change is often observed.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours but can be left overnight.

  • Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • The triazole product is often pure enough for subsequent use, but can be purified by column chromatography if necessary.

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is less acidic than the carboxylic acid but can be readily deprotonated by a suitable base to form a nucleophilic phenoxide, which can then be alkylated or acylated.

Protocol: Williamson Ether Synthesis

This classic method is used to form an ether by reacting the phenoxide with an alkyl halide. It is crucial to use a base that is strong enough to deprotonate the phenol but not so strong that it causes side reactions with other functional groups, especially if the carboxylic acid is not protected.

Step-by-Step Methodology:

  • Protect the carboxylic acid group as an ester (as in section 2.1) to prevent it from being deprotonated by the base.

  • Dissolve the esterified starting material (1.0 eq) in an anhydrous polar aprotic solvent such as acetone or DMF in a round-bottom flask.

  • Add a moderate base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide or iodomethane) (1.1-1.2 eq).

  • Heat the reaction mixture (typically 50-80°C) and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

3-(4-hydroxyphenyl)prop-2-ynoic acid represents a powerful and versatile platform for chemical synthesis. By understanding the distinct reactivity of its three functional groups, researchers can selectively perform a wide range of transformations including esterification, amidation, Sonogashira coupling, click chemistry, and etherification. The protocols outlined in this guide provide a reliable foundation for accessing a diverse library of derivatives for applications in drug discovery, diagnostics, and materials science.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. Available from: [Link].

  • Capella, S., Cravotto, G., Fassi, P., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available from: [Link].

  • ChemBK. (2024). 3-Phenyl-3-hydroxypropanoic acid. Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • LookChem. (2022). 3-(3-HYDROXYPHENYL)PROPIONIC ACID. Available from: [Link].

  • Wikipedia. Click chemistry. Available from: [Link].

  • Newman, M. S., & Merrill, S. H. (1955). Synthesis of a Series of Substituted Phenylpropiolic Acids. Journal of the American Chemical Society. Available from: [Link].

  • Rybicka, H., et al. (2007). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition. Google Patents.
  • Rybicka, H., et al. (2008). Use of 3-(4-hydroxyphenyl)propanoic acid amide in the manufacture of anti-aging compositions. Google Patents.
  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • Rybicka, H., et al. (2011). Method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application... Google Patents.
  • Pure Help Center. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives... Available from: [Link].

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link].

  • ResearchGate. (2025). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives... Available from: [Link].

  • Organic Chemistry Portal. Azide-Alkyne Cycloaddition. Available from: [Link].

  • Chemie Brunschwig. Click chemistry reagents. Available from: [Link].

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available from: [Link].

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. Available from: [Link].

  • Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. SN Applied Sciences. Available from: [Link].

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link].

  • Zenunović, A., et al. (2021). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. Available from: [Link].

  • ResearchGate. (2025). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Available from: [Link].

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Application Note: 3-(4-Hydroxyphenyl)prop-2-ynoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-hydroxyphenyl)prop-2-ynoic acid (also known as 4-hydroxyphenylpropiolic acid or HPPA ) is a bifunctional phenolic acid characterized by a rigid alkyne linkage between the phenyl ring and the carboxylic acid. Structurally analogous to p-coumaric acid but possessing a triple bond, HPPA serves as a unique building block in polymer chemistry.

Its primary utility lies in three domains:

  • Liquid Crystalline Polymers (LCPs): The rigid linear geometry (

    
    ) acts as an excellent mesogen, promoting liquid crystalline phases.
    
  • "Clickable" Biodegradable Scaffolds: The alkyne moiety remains stable during mild esterification but serves as a reactive "handle" for post-polymerization modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Biomimetic Optical Materials: As a locked analog of the Photoactive Yellow Protein (PYP) chromophore, HPPA-containing polymers exhibit distinct fluorescence and optical stability, useful in sensor applications.

This guide provides validated protocols for synthesizing HPPA-based polyesters and conducting post-polymerization functionalization.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 3-(4-hydroxyphenyl)prop-2-ynoic acid
CAS No. 10589-28-3 (acid form)Often handled as ethyl ester (CAS 1030828-84-2) for purification.
MW 162.14 g/mol
Functional Groups Phenol (-OH), Carboxylic Acid (-COOH), Alkyne (

)
AB-Type Monomer capable of self-condensation.
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane, Toluene).
Thermal Stability

C
Critical: Avoid melt polymerization >200°C to prevent uncontrolled alkyne crosslinking.

Application Module A: Synthesis of Functionalized Polyesters

Scientific Rationale

Unlike standard LCP monomers (e.g., 4-hydroxybenzoic acid), HPPA cannot be polymerized via high-temperature acidolysis (melt >250°C) without risking thermal crosslinking of the triple bond. Therefore, Steglich Esterification or Solution Polycondensation is the required methodology to preserve the alkyne functionality for later use.

Protocol 1: Solution Polymerization of Poly(HPPA-co-HBA)

Target: A random copolymer with 4-hydroxybenzoic acid (HBA) containing reactive alkyne sites.

Reagents:
  • Monomer A: 3-(4-hydroxyphenyl)prop-2-ynoic acid (HPPA) [1.62 g, 10 mmol]

  • Monomer B: 4-Hydroxybenzoic acid (HBA) [1.38 g, 10 mmol]

  • Coupling Agent: Diisopropylcarbodiimide (DIC) [3.1 g, 25 mmol]

  • Catalyst: DPTS (4-(Dimethylamino)pyridinium 4-toluenesulfonate) [0.5 eq]

  • Solvent: Anhydrous DMF/DCM (1:1 ratio, 50 mL)

Step-by-Step Workflow:
  • Activation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve HPPA, HBA, and DPTS in the DMF/DCM mixture.

  • Initiation: Cool the solution to 0°C. Add DIC dropwise over 20 minutes to minimize urea byproduct precipitation entrapment.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 48 hours. The solution will become viscous.

  • Precipitation: Pour the reaction mixture slowly into 500 mL of cold Methanol under vigorous stirring.

  • Purification:

    • Filter the white fibrous precipitate.

    • Re-dissolve in minimum DMF and re-precipitate in Methanol (Repeat 2x).

    • Crucial Step: Wash the solid with hot acetone to remove residual urea byproducts (DIU).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Expected Outcome: A off-white solid, Poly(HPPA-co-HBA).

  • Yield: ~70-80%

  • Characterization: FTIR should show distinct alkyne stretch at ~2210 cm⁻¹ (weak) and ester carbonyl at ~1735 cm⁻¹.

Application Module B: "Click" Functionalization

Scientific Rationale

The pendant alkyne groups in the polymer backbone (or side chains if used as such) are chemically orthogonal to the ester backbone. This allows for the attachment of fluorophores, PEG chains (for solubility), or bioactive peptides using mild Click Chemistry conditions.

Protocol 2: Post-Polymerization Modification (CuAAC)

Target: Attaching an Azide-Fluorophore (e.g., Azide-Coumarin) to the Poly(HPPA) scaffold.

Reagents:
  • Substrate: Poly(HPPA-co-HBA) (from Protocol 1) [100 mg]

  • Ligand: Azide-functionalized Fluorophore (1.5 eq relative to HPPA units)

  • Catalyst: CuBr (0.1 eq) + PMDETA (Ligand, 0.1 eq)

  • Solvent: DMF (degassed)

Step-by-Step Workflow:
  • Dissolution: Dissolve 100 mg of the polymer in 5 mL degassed DMF in a Schlenk tube.

  • Catalyst Prep: In a separate vial, mix CuBr and PMDETA in 1 mL DMF under nitrogen until a clear green complex forms.

  • Reaction: Add the azide ligand to the polymer solution, followed by the catalyst solution via syringe.

  • Incubation: Stir at 40°C for 12 hours in the dark (to protect the fluorophore).

  • Quenching: Expose to air to oxidize Cu(I) to Cu(II) (solution turns blue/green).

  • Work-up:

    • Pass the solution through a short neutral alumina column to remove Copper salts.

    • Precipitate the polymer into cold ether.

  • Validation: Analyze via UV-Vis spectroscopy. The polymer should now exhibit the absorption characteristics of the attached fluorophore, and the FTIR alkyne peak (2210 cm⁻¹) should diminish.

Mechanistic & Structural Visualization

The following diagram illustrates the synthesis pathway and the structural logic of using HPPA as a "Locked" chromophore analog.

HPPA_Polymerization cluster_properties Key Properties Monomer 3-(4-hydroxyphenyl)prop-2-ynoic acid (HPPA) Activation Activation (DIC/DPTS) Monomer->Activation  Solubilization   P3 PYP Analog (Optical Stability) Monomer->P3 Polymer Poly(HPPA) Backbone (Rigid Rod / Alkyne-Functional) Activation->Polymer  Polycondensation   Click CuAAC 'Click' Reaction (R-N3 + Cu Catalyst) Polymer->Click  Post-Mod   P1 Rigid Mesogen (Liquid Crystal) Polymer->P1 P2 Orthogonal Reactivity (Alkyne Handle) Polymer->P2 FunctPolymer Functionalized LCP (Fluorescent/Bioactive) Click->FunctPolymer  Functionalization  

Caption: Synthesis workflow for HPPA-based polymers, highlighting the transition from monomer to functionalized material via solution polymerization and click chemistry.

Critical Experimental Notes

Thermal Crosslinking Hazard

While alkynes are generally stable, aryl-alkynes can undergo thermal cyclotrimerization or crosslinking at temperatures exceeding 200°C.

  • Recommendation: Do NOT use standard melt polycondensation protocols (typically >280°C) used for PET or PEEK. Strictly adhere to solution polymerization (<60°C) or low-temperature melt methods (<150°C).

Solubility Challenges

Rigid rod polymers containing HPPA often exhibit low solubility due to strong


 stacking.
  • Mitigation: Copolymerize with flexible spacers (e.g., PEG-diols or adipic acid) if solubility in common organic solvents (THF, Chloroform) is required. For pure LCP applications, this insolubility is a desired feature (chemical resistance).

Optical Characterization

HPPA is a structural analog of the p-coumaric acid chromophore found in Photoactive Yellow Protein (PYP). Unlike the native chromophore, the triple bond in HPPA "locks" the molecule, preventing cis-trans photoisomerization.

  • Application: Use this polymer as a negative control in photo-responsive material studies or as a stable fluorescent standard that does not photobleach via isomerization.

References

  • Kort, R., et al. (1996). "Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the primary event in the photocycle of photoactive yellow protein." The EMBO Journal. (Demonstrates the use of HPPA as a locked chromophore analog).

  • Adzima, B. J., et al. (2008). "The Copper-Catalyzed Azide−Alkyne Cycloaddition as a Polymerization Method." Macromolecules. (Foundational text for Alkyne-Click polymerization).

  • Kricheldorf, H. R. (2001). "Liquid Crystalline Polyesters based on 4-hydroxybenzoic acid." High Performance Polymers. (Context for aromatic hydroxy-acid polymerization).

  • Zhang, Y., et al. (2022).[1] "Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters." ACS Omega. (Protocol support for alkyne-ester synthesis).

Sources

Application Notes & Protocols: 3-(4-Hydroxyphenyl)propionic Acid as a High-Sensitivity Fluorogenic Peroxidase Substrate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

A Note on Chemical Identity

Initial searches for "3-(4-hydroxyphenyl)prop-2-ynoic acid" did not yield established applications as a fluorescent probe. However, the structurally related compound, 3-(4-hydroxyphenyl)propionic acid (HPPA) , also known as Phloretic Acid, is a well-documented and widely utilized fluorogenic substrate. This guide will focus on the principles and applications of HPPA, as it aligns with the intended use as a fluorescent probe system in biological assays.

Executive Summary & Principle of Detection

3-(4-Hydroxyphenyl)propionic acid (HPPA) is a highly sensitive and reliable fluorogenic substrate for peroxidase enzymes, most notably Horseradish Peroxidase (HRP). In its native state, HPPA is non-fluorescent. However, in the presence of hydrogen peroxide (H₂O₂), peroxidase enzymes catalyze the oxidative coupling of HPPA into a stable, biphenolic dimer that is intensely fluorescent.

The fluorescence intensity of the resulting product is directly proportional to either the amount of H₂O₂ or the peroxidase activity in the sample, making it a versatile tool for quantifying these key analytes in various biological contexts. This system is frequently employed in Enzyme-Linked Immunosorbent Assays (ELISA), enzyme kinetic studies, and for the detection of H₂O₂-generating analytes.

Physicochemical & Photophysical Properties

A clear understanding of the substrate and its product's properties is critical for accurate experimental design and data interpretation.

Property3-(4-Hydroxyphenyl)propionic Acid (HPPA)Fluorescent Dimer Product
Synonyms Phloretic Acid, p-Hydroxyhydrocinnamic acidDimer of HPPA
CAS Number 501-97-3[1]Not Applicable
Molecular Formula C₉H₁₀O₃[1]C₁₈H₁₈O₆
Molecular Weight 166.17 g/mol [1]330.33 g/mol
Fluorescence NoneStrong
Excitation Max (λex) Not Applicable~320 nm[2]
Emission Max (λem) Not Applicable~404 nm[1][2]
Quantum Yield (Φ) Not ApplicableNot consistently reported; must be determined empirically under specific assay conditions.
Extinction Coefficient (ε) Not ApplicableNot consistently reported; must be determined empirically under specific assay conditions.

Mechanism of Action: The Peroxidase Catalytic Cycle

The conversion of non-fluorescent HPPA to its fluorescent dimer is a direct result of the HRP catalytic cycle. Understanding this mechanism is key to optimizing assay conditions and troubleshooting unexpected results.

Causality of the Reaction:

  • Enzyme Activation: The resting HRP enzyme (containing a Fe³⁺ heme center) first reacts with hydrogen peroxide (H₂O₂). This oxidizes the enzyme to a high-energy intermediate state known as Compound I, releasing a molecule of water.

  • First Substrate Oxidation: Compound I accepts an electron from a first molecule of HPPA, which is converted into a phenoxy radical. The enzyme is reduced to a second intermediate state, Compound II.

  • Second Substrate Oxidation: Compound II accepts an electron from a second molecule of HPPA, generating a second phenoxy radical and returning the enzyme to its resting Fe³⁺ state, ready for another catalytic cycle.

  • Dimerization & Fluorescence: The two highly reactive HPPA phenoxy radicals spontaneously and irreversibly couple to form a stable dimer. This new, larger conjugated system exhibits strong fluorescence upon excitation.[3]

This multi-step process ensures that the generation of the fluorescent signal is enzymatically driven and dependent on the presence of both HRP and H₂O₂.

G cluster_cycle HRP Catalytic Cycle cluster_products Fluorophore Generation HRP_Fe3 HRP (Resting State, Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) HRP_Fe3->Compound_I H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II HPPA → HPPA• (1st e⁻ donation) HPPA_Radical_1 HPPA Radical (HPPA•) H2O_out H₂O Compound_II->HRP_Fe3 HPPA → HPPA• (2nd e⁻ donation) HPPA_Radical_2 HPPA Radical (HPPA•) Dimer Fluorescent Dimer HPPA_Radical_1->Dimer Oxidative Coupling HPPA_Radical_2->Dimer G cluster_prep Preparation cluster_reaction Reaction cluster_read Detection H2O2_Std Prepare H₂O₂ Standards (e.g., 0-10 µM) Plate Add Standards/Samples to 96-well plate H2O2_Std->Plate Samples Prepare Unknown Samples Samples->Plate Assay_Mix Prepare Assay Mix (HPPA + HRP in Buffer) Add_Mix Add Assay Mix to all wells Assay_Mix->Add_Mix Plate->Add_Mix Incubate Incubate at RT (e.g., 30 min) Protected from light Add_Mix->Incubate Stop Optional: Add Stop Solution (e.g., 1 M NaOH) Incubate->Stop Read Read Fluorescence (Ex: 320 nm, Em: 405 nm) Stop->Read

Sources

Troubleshooting & Optimization

Common side reactions in 3-(4-hydroxyphenyl)prop-2-ynoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, common side reactions, and troubleshooting protocols for 3-(4-hydroxyphenyl)prop-2-ynoic acid (also known as 4-hydroxyphenylpropiolic acid).

Technical Support Center: 3-(4-Hydroxyphenyl)prop-2-ynoic Acid

User Status: Senior Researcher / Process Chemist Topic: Synthesis Optimization & Side Reaction Management Molecule ID: 3-(4-hydroxyphenyl)prop-2-ynoic acid (Arylpropiolic acid derivative)

Core Synthesis Pathways & Failure Points

The synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid is chemically precarious due to the conjugation of an electron-rich phenol with an electron-withdrawing alkynoic acid. The two primary synthetic routes are Sonogashira Coupling and Dehydrobromination .

Route A: Dehydrobromination of 4-Hydroxycinnamic Acid (p-Coumaric Acid)

This is the classical route but is prone to elimination failures and decarboxylation.

  • Step 1: Bromination of the alkene to form the vic-dibromide.

  • Step 2: Double dehydrobromination using a strong base (e.g., KOH/EtOH or NaNH₂).

Route B: Sonogashira Coupling

Direct coupling of 4-iodophenol (protected) with propiolic acid.

  • Challenge: Propiolic acid is a difficult substrate due to rapid homocoupling and catalyst poisoning.

Critical Side Reactions & Troubleshooting

The following diagram illustrates the reaction pathways and where specific side reactions (in red) diverge from the desired product.

SideReactions Start 4-Hydroxycinnamic Acid (Starting Material) Dibromide vic-Dibromide Intermediate Start->Dibromide Br2, AcOH VinylBromo Vinyl Bromide (Incomplete Elimination) Dibromide->VinylBromo Base (1 eq) Target 3-(4-Hydroxyphenyl) prop-2-ynoic Acid VinylBromo->Target Base (2+ eq), Heat TerminalAlkyne 4-Ethynylphenol (Decarboxylation Product) Target->TerminalAlkyne Heat > 80°C or Acidic Workup (-CO2) Polymer Polymerization Oligomers Target->Polymer Radical/Thermal Initiation MichaelAdduct Vinyl Ether (Michael Adduct) Target->MichaelAdduct Nu- (ROH, RNH2) Michael Addition

Figure 1: Reaction pathway analysis showing critical divergence points where side reactions occur.

Detailed Side Reaction Analysis

1. Decarboxylation (Thermal Instability)

  • Mechanism: Arylpropiolic acids are thermally unstable. The electron-donating hydroxyl group at the para position destabilizes the carboxyl group through resonance, facilitating the loss of

    
     to form the terminal alkyne (4-ethynylphenol).
    
  • Trigger: Heating above 60–80°C, especially during acidic workup.

  • Prevention: Maintain reaction temperature <50°C during the final acidification step. Do not distill.

2. Michael Addition (Nucleophilic Attack) [1]

  • Mechanism: The triple bond is conjugated to a carbonyl, making the

    
    -carbon highly electrophilic (Michael acceptor). Solvent molecules (alcohols) or the phenolic oxygen of another molecule can attack this position.
    
  • Trigger: Prolonged reaction times in nucleophilic solvents (MeOH, EtOH) without protection of the phenol.

  • Prevention: Use non-nucleophilic solvents (THF, DMF) or protect the phenol (e.g., Acetyl or TBS group) before synthesis.

3. Glaser Homocoupling (Sonogashira Route)

  • Mechanism: In the presence of Copper(I) and oxygen, propiolic acid dimerizes to form a diyne dicarboxylic acid, consuming the starting material.

  • Trigger: Trace oxygen in the reaction vessel.

  • Prevention: Rigorous degassing (freeze-pump-thaw x3) and using a copper-free variation if possible.

Troubleshooting Guide (FAQ Format)

Q1: My product is an oil instead of a solid, and NMR shows a terminal alkyne proton (~3.0 ppm). What happened?

Diagnosis: Decarboxylation. You likely heated the reaction mixture too aggressively during the elimination step or the acidification workup. The carboxylic acid group was lost, yielding 4-ethynylphenol. Corrective Action:

  • Protocol Adjustment: During the dehydrobromination (Route A), ensure the bath temperature does not exceed the minimum required for elimination (typically refluxing ethanolic KOH is standard, but monitor closely).

  • Workup: When acidifying the carboxylate salt to precipitate the acid, cool the solution to 0°C before adding HCl. Do not heat to dissolve the solid; use cold filtration.

Q2: I see a mixture of doublets in the alkene region (6.0–7.5 ppm) that persists after purification.

Diagnosis: Incomplete Elimination (Vinyl Bromides). The second elimination of HBr is slower than the first. You have stopped at the (Z)- or (E)-


-bromostyrene derivative.
Corrective Action: 
  • Reagent Stoichiometry: Ensure you are using at least 3.5 equivalents of base (2 for elimination, 1 for the carboxylic acid, 1 for the phenol).

  • Reaction Time: Extend the reaction time.

  • Validation: Check MS for the M+2 isotope pattern characteristic of bromine.

Q3: The reaction turned into a black tar/gum.

Diagnosis: Polymerization. Free phenolic hydroxyl groups can oxidize to quinones, or the propiolic acid moiety can polymerize under basic conditions. Corrective Action:

  • Protection: Mandatory. Protect the 4-hydroxyl group as an acetate or methyl ether (anisole derivative) before attempting the alkyne synthesis. Deprotect at the very end under mild conditions.

  • Atmosphere: Perform all steps under Argon/Nitrogen.

Optimized Experimental Protocol (Route A: Dehydrobromination)

This protocol assumes the use of a protected phenol (4-methoxycinnamic acid) to minimize side reactions, followed by demethylation.

StepReagent/ConditionCritical ParameterPurpose
1. Bromination

in AcOH, 0°C to RT
Add dropwiseForms vic-dibromide. Low temp prevents ring bromination.
2. Elimination 20% KOH in EtOH, Reflux 4hMin 3.5 eq. Base Double elimination of HBr to form alkyne.
3. Workup Pour into Ice/WaterKeep < 5°C Stabilizes the carboxylate.
4. Acidification Conc. HCl (dropwise)pH to ~1-2Precipitates the acid. Do not heat.
5. Deprotection

in DCM, -78°C
AnhydrousCleaves methyl ether to restore phenol (if protected).

References

  • Preparation of Phenylpropiolic Acid. Organic Syntheses, Coll. Vol. 2, p.515 (1943); Vol. 12, p.60 (1932). (Standard procedure for dehydrobromination of cinnamic acid derivatives). Link

  • Decarboxylation of Alkynyl Carboxylic Acids. Royal Society of Chemistry, "Transition Metal-Catalyzed Decarboxylative Coupling Reactions". (Discusses the instability of propiolic acids). Link

  • Sonogashira Coupling Side Reactions. Beilstein Journal of Organic Chemistry, "Practical synthesis of aryl-2-methyl-3-butyn-2-ols...". (Details homocoupling issues). Link

  • Michael Addition Mechanisms. Organic Chemistry Portal, "Michael Addition". (General mechanism for nucleophilic attack on conjugated systems). Link

Sources

Technical Support Center: Strategies for Stabilizing 3-(4-hydroxyphenyl)prop-2-ynoic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(4-hydroxyphenyl)prop-2-ynoic acid. This molecule, with its unique combination of a phenolic ring, a carboxylic acid, and an acetylenic (alkyne) triple bond, holds significant potential in drug development and materials science. However, these same functional groups make it susceptible to degradation in solution, posing challenges for researchers. This guide provides in-depth, practical solutions to common stability issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: I've dissolved my 3-(4-hydroxyphenyl)prop-2-ynoic acid, and the solution is turning yellow or brown. What is happening?

A1: The discoloration you are observing is a classic indicator of degradation, primarily due to the oxidation of the 4-hydroxyphenyl (phenolic) group. Phenols are highly susceptible to oxidation, which can be initiated by dissolved oxygen, exposure to light, or the presence of trace metal ions. This process forms colored quinone-type structures and other complex degradation products. The acetylenic bond can also contribute to instability, potentially leading to polymerization over time.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A2: The stability of 3-(4-hydroxyphenyl)prop-2-ynoic acid is influenced by several key environmental and chemical factors:

  • pH: The phenolic hydroxyl group is more easily oxidized at higher pH values (pH > 7) when it is deprotonated to the phenoxide ion.

  • Oxygen: Dissolved molecular oxygen is a primary driver of oxidative degradation[1].

  • Light: Exposure to UV and visible light can provide the energy to initiate photolytic degradation pathways[1].

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including oxidation and potential decarboxylation[2].

  • Solvent Purity: Solvents containing impurities, such as peroxides (common in aged ethers like THF or dioxane) or metal ions, can catalyze degradation.

  • Metal Ions: Transition metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for the oxidation of the phenolic ring.

Q3: I'm preparing a stock solution for the first time. What is the single most important step I can take to improve its stability?

A3: The most critical first step is to control the solvent environment by deoxygenating your solvent and using a slightly acidic pH. Before dissolving the compound, thoroughly sparge your solvent (e.g., high-purity water, buffer, or organic solvent) with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen, a key reactant in the primary degradation pathway. If using an aqueous medium, ensure the pH is buffered to a slightly acidic value (e.g., pH 4-6) to keep the phenolic group protonated and less susceptible to oxidation.

Section 2: Troubleshooting Guide - From Symptoms to Solutions

This section addresses specific experimental problems, identifies the probable causes, and provides actionable solutions.

Issue 1: My HPLC analysis shows a rapid decrease in the main compound's peak area, even in freshly prepared solutions.

This indicates that significant degradation is occurring during either sample preparation or the analytical run itself.

Potential CauseWhy It HappensRecommended Solution
High pH of Mobile Phase An alkaline mobile phase (pH > 8) can deprotonate the phenol, making it highly prone to on-column or in-vial oxidation.Use a mobile phase buffered to a slightly acidic pH (e.g., 3.0-5.0) using additives like formic acid, acetic acid, or a phosphate buffer.
Oxygenated Solvents Using solvents that have not been degassed allows for continuous oxidative degradation in the vial while waiting for injection.Always use freshly degassed solvents for both sample preparation and the HPLC mobile phase. Keep solvent reservoirs blanketed with helium if possible.
Light Exposure Clear autosampler vials exposed to ambient or UV light can promote photolytic degradation.Switch to amber or UV-protected autosampler vials. If possible, cover the autosampler tray to minimize light exposure.
Elevated Temperature High temperatures in the autosampler or column compartment can accelerate degradation.Set the autosampler temperature to a controlled, low temperature (e.g., 4-10°C). Avoid excessive column heating unless necessary for separation.
Impure Solvents Solvents containing peroxides or metal contaminants can actively degrade the analyte.Use only high-purity, HPLC-grade solvents from reputable suppliers. Test for peroxides in solvents like THF before use.
Issue 2: My chromatogram shows several new, unidentified peaks that grow over time.

The appearance of new peaks is direct evidence of degradation. Understanding the likely degradation pathways is key to identifying these impurities and preventing their formation. This process is formally investigated through "forced degradation" or "stress testing" studies as outlined by ICH guidelines[3][4].

The structure of 3-(4-hydroxyphenyl)prop-2-ynoic acid suggests three primary degradation routes:

  • Oxidation: The phenolic ring is oxidized to form catechols, hydroquinones, and ultimately, highly colored quinones. This is often the most common pathway[5].

  • Hydration of the Alkyne: In aqueous or protic solvents, particularly under acidic conditions, water can add across the triple bond. This initially forms an enol, which rapidly tautomerizes to a more stable β-keto acid[6][7][8].

  • Decarboxylation: The loss of the carboxyl group as CO₂ can occur, especially when heated[9]. While this is more common for β-keto acids (a potential degradation product), direct decarboxylation of the parent molecule can also occur under harsh thermal stress.

cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Potential Degradation Products Parent 3-(4-hydroxyphenyl)prop-2-ynoic acid Oxidation Oxidation (O₂, light, metal ions) Parent->Oxidation Hydration Hydration (H₂O, acid) Parent->Hydration Decarboxylation Decarboxylation (Heat) Parent->Decarboxylation Quinones Quinone derivatives (Colored) Oxidation->Quinones Ketoacid 3-(4-hydroxyphenyl)-3-oxopropanoic acid Hydration->Ketoacid Decarboxylated_Product 4-ethynylphenol Decarboxylation->Decarboxylated_Product

Caption: Potential degradation pathways for the parent compound.

To understand the degradation profile of your molecule, perform a controlled stress study as recommended by ICH guidelines Q1A(R2)[10]. This involves exposing solutions of the compound to harsh conditions to intentionally generate degradation products.

  • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C)[3].

  • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature[4].

  • Thermal Stress: Heat a solid sample and a solution at an elevated temperature (e.g., 70°C).

  • Photostability: Expose a solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.

Analyze the stressed samples by HPLC or LC-MS to identify which conditions produce which degradation products. This knowledge helps in developing a stability-indicating analytical method and informs best practices for handling and storage[3][11]. The goal is to achieve 5-20% degradation to see primary degradants without overly complex secondary reactions[4][12].

Section 3: Protocols for Enhanced Stability and Analysis

Protocol 1: Preparation and Storage of a Stabilized Aqueous Stock Solution

This protocol integrates best practices to maximize the shelf-life of your stock solution.

Materials:

  • 3-(4-hydroxyphenyl)prop-2-ynoic acid (solid)

  • High-purity (18 MΩ·cm) water

  • Buffer concentrate (e.g., citrate or acetate, for pH 5.0)

  • Inert gas (Argon or high-purity Nitrogen) with a sparging tube

  • Amber glass volumetric flask and storage vials with PTFE-lined caps

  • Sonicator

Procedure:

  • Solvent Preparation: Place the required volume of high-purity water in a clean glass container. Sparge with inert gas for at least 20 minutes to remove dissolved oxygen.

  • Buffering: Add the buffer concentrate to the deoxygenated water to achieve a final pH of approximately 5.0. Confirm the pH with a calibrated meter.

  • Weighing: Accurately weigh the required amount of solid 3-(4-hydroxyphenyl)prop-2-ynoic acid.

  • Dissolution: Transfer the solid to an amber volumetric flask. Add about 70-80% of the final volume of the deoxygenated buffer. Sonicate gently in a room temperature water bath for 5-10 minutes to aid dissolution.

  • Final Volume: Once dissolved, allow the solution to return to room temperature. Add the deoxygenated buffer to the final volume mark.

  • Storage: Immediately aliquot the stock solution into amber glass storage vials. Before sealing, gently flush the headspace of each vial with the inert gas.

  • Label and Store: Seal the vials tightly. Label clearly with compound name, concentration, date, and storage conditions. Store at -20°C or -80°C for long-term use. For short-term use (1-2 days), storage at 4°C is acceptable.

Protocol 2: A Stability-Indicating HPLC Method for Monitoring Degradation

A "stability-indicating" method is one that can separate the intact drug from its degradation products, impurities, and excipients, allowing for accurate quantification of the active ingredient[11][13].

ParameterRecommended SettingRationale
Column C18, 2.7-5 µm, 4.6 x 150 mmStandard reversed-phase chemistry provides good retention for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure the carboxylic acid is protonated and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutesA gradient elution is recommended to ensure separation of the parent compound from potential, more polar (e.g., keto acid) or less polar (e.g., decarboxylated) degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times without excessive thermal stress.
Injection Volume 5 µLA small volume minimizes potential peak distortion.
Detection UV Diode Array Detector (DAD) at ~260 nmThe phenylpropiolic acid structure should have a strong UV absorbance. A DAD allows for peak purity analysis.

Caption: Workflow for a typical solution stability study.

Section 4: Advanced Topics

Q: Can I add antioxidants like ascorbic acid or chelating agents like EDTA to my solution?

A: Yes, this is an advanced stabilization strategy, but it requires careful consideration.

  • Antioxidants (e.g., ascorbic acid, BHT): These can be very effective at scavenging free radicals and preventing oxidation. However, they may interfere with your downstream assay (e.g., cell-based assays, certain analytical methods) or introduce new peaks in your chromatogram. You must validate that the chosen antioxidant does not impact your experimental results.

  • Chelating Agents (e.g., EDTA): Adding a small amount of EDTA (e.g., 0.1 mM) can sequester trace metal ions that catalyze oxidation. This is generally a safe addition and is less likely to interfere with biological assays than antioxidants.

Always run a control experiment with the stabilizer alone to ensure it has no activity in your system.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved March 7, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2024, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 7, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved March 7, 2024, from [Link]

  • OpenOChem Learn. (n.d.). Hydration. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydration/oxidation of alkynes. Retrieved March 7, 2024, from [Link]

  • Chemistry Steps. (2024). Alkynes to Carboxylic Acids. Retrieved March 7, 2024, from [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved March 7, 2024, from [Link]

  • HSCprep. (2024). Alkyne Hydration: Mechanism and Products. Retrieved March 7, 2024, from [Link]

  • Hooker Chemical Corp. (1968). Stabilization of phenols. U.S. Patent 3,403,188.
  • Memmert GmbH + Co.KG. (2019). Stability tests according to ICH Q1A (R2). Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 9.4: Hydration of Alkynes. Retrieved March 7, 2024, from [Link]

  • Choi, Y., et al. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 8(11), 543. Retrieved March 7, 2024, from [Link]

  • Scitegrity. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved March 7, 2024, from [Link]

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  • Kumaran, S., et al. (2020). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Antioxidants, 9(10), 990. Retrieved March 7, 2024, from [Link]

  • Hilaris SRL. (2018). Use of Phenolic Compounds as Stabilizing Agents for Silicon-Based Molecules. Chemical Sciences Journal, 9(1). Retrieved March 7, 2024, from [Link]

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  • Schink, B., Philipp, B., & Müller, J. (2000). Anaerobic degradation of phenolic compounds. Naturwissenschaften, 87(1), 12-23. Retrieved March 7, 2024, from [Link]

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  • Al-Hilphy, A. R., et al. (2020). Recovery and Stabilization of Anthocyanins and Phenolic Antioxidants of Roselle (Hibiscus sabdariffa L.) with Hydrophilic Deep Eutectic Solvents. Molecules, 25(22), 5485. Retrieved March 7, 2024, from [Link]

  • MDPI. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Retrieved March 7, 2024, from [Link]

  • Sbardella, G., et al. (2021). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemistryOpen, 10(4), 484-493. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2000). Degradation of phenol and phenolic compounds by a defined denitrifying bacterial culture. Retrieved March 7, 2024, from [Link]

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Technical Support Center: 3-(4-hydroxyphenyl)prop-2-ynoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-hydroxyphenyl)prop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of this versatile chemical intermediate. The following content is based on established organometallic principles and field-proven insights to help you navigate common experimental challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid, which is most commonly prepared via a Sonogashira cross-coupling reaction between an activated 4-hydroxyphenyl derivative (e.g., 4-iodophenol) and propiolic acid.

Question 1: My Sonogashira reaction is not working, or the yield is extremely low. What are the primary factors to investigate?

Answer:

A low or non-existent yield in a Sonogashira coupling is a common issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the purity of the reagents. A systematic check is the most effective approach.

Causality-Driven Checklist:

  • Catalyst System Integrity: The heart of the reaction is the palladium/copper catalytic cycle.

    • Palladium Catalyst Activity: Palladium(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly sensitive to air and moisture.[1] If you are using a Pd(II) precatalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), it is more stable but still requires proper handling.[1] A black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[1]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper acetylide intermediate, which then transmetalates to the palladium center.[2][3] However, CuI can oxidize over time to greenish Cu(II) species, which are ineffective. Always use a fresh, off-white to light tan batch of CuI.[1]

  • Reaction Environment Control: The Sonogashira coupling is highly sensitive to the atmosphere and solvent purity.

    • Oxygen Exclusion: The single most critical factor for preventing failure is the rigorous exclusion of oxygen. Oxygen leads to the oxidative homocoupling of propiolic acid (Glaser coupling) to form but-2-ynedioic acid, a common and wasteful side reaction.[3][4] Furthermore, oxygen can degrade the Pd(0) catalyst.[5] Ensure all solvents and the amine base are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Maintain a positive pressure of an inert gas throughout the entire experiment.[4]

    • Anhydrous Conditions: Water can negatively impact catalyst activity. Use anhydrous solvents and ensure your glassware is oven- or flame-dried before use.

  • Reagent Purity and Stoichiometry:

    • Starting Materials: Confirm the purity of your 4-iodophenol (or other aryl halide) and propiolic acid. Impurities can act as catalyst poisons.[1]

    • Base Selection: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the alkyne and neutralize the HX formed during the reaction.[1] Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).

Below is a workflow to guide your troubleshooting process for low product yield.

G start Low or No Product Yield cat_check 1. Assess Catalyst System start->cat_check cond_check 2. Verify Reaction Conditions start->cond_check reagent_check 3. Inspect Reagents start->reagent_check pd_fresh Use Fresh Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) cat_check->pd_fresh Pd activity? cu_fresh Use Fresh, High-Purity CuI (Avoid green/blue salts) cat_check->cu_fresh Cu(I) quality? ligand Is Ligand Appropriate? (e.g., PPh3, XPhos for Ar-Br/Cl) cat_check->ligand Reactivity issue? inert Ensure Strictly Inert Atmosphere (Ar or N2) cond_check->inert Oxygen present? degas Thoroughly Degas Solvents/Base cond_check->degas Solvents prepared? temp Optimize Temperature (Ar-I often works at RT, Ar-Br may need heat) cond_check->temp Temp optimal? purity Confirm Purity of Aryl Halide and Propiolic Acid reagent_check->purity Impurities? base Check Base (Anhydrous, sufficient excess) reagent_check->base Base issues?

Caption: Troubleshooting workflow for low or no product yield.

Question 2: I'm observing a significant amount of a symmetrical byproduct. How can I minimize this?

Answer:

The symmetrical byproduct you are observing is likely from the Glaser homocoupling of propiolic acid. This side reaction is a well-known issue in Sonogashira couplings and is primarily promoted by the copper co-catalyst in the presence of oxygen.[3][4]

Strategies to Minimize Homocoupling:

StrategyMechanism of ActionKey Recommendations
Rigorous Oxygen Exclusion Oxygen facilitates the oxidative dimerization of copper acetylides.As mentioned above, ensure all reagents are degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4]
Reduce Copper Loading Lowering the concentration of the copper co-catalyst reduces the rate of the homocoupling pathway.Titrate the amount of CuI down to the minimum effective concentration. Start with 1-2 mol% and reduce if homocoupling persists.
Slow Alkyne Addition Adding the propiolic acid slowly via syringe pump keeps its instantaneous concentration low, favoring the cross-coupling pathway over self-coupling.[4]Dissolve the propiolic acid in a small amount of degassed solvent and add it to the reaction mixture over several hours.
Switch to a Copper-Free Protocol This completely eliminates the primary catalyst for the Glaser coupling pathway.Copper-free Sonogashira reactions are well-established.[2][5] They may require different ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) or slightly higher temperatures but are often cleaner.[6]

Question 3: My reaction works, but I am losing the product during workup or purification. What are the best practices for isolating 3-(4-hydroxyphenyl)prop-2-ynoic acid?

Answer:

The product molecule has both a phenolic hydroxyl group and a carboxylic acid, making it acidic and highly polar. This dual functionality can complicate purification.

Recommended Purification Protocol:

  • Initial Catalyst Removal: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black and other insoluble catalyst residues.[4] This is a crucial first step.

  • Acid-Base Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash with a dilute, aqueous acid (e.g., 1M HCl) to remove the amine base.

    • Extract the aqueous layer with ethyl acetate to recover any product that may have partitioned.

    • Combine the organic layers. Now, you can perform an extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, moving your product into the aqueous layer as its carboxylate salt.

    • Wash this basic aqueous layer with a nonpolar solvent (e.g., hexanes or diethyl ether) to remove non-acidic organic impurities.

    • Carefully re-acidify the aqueous layer with cold 1M HCl until the product precipitates out (monitor with pH paper).

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization/Chromatography:

    • If the product is still impure, recrystallization from a suitable solvent (e.g., water or an ether/hexane mixture) is often effective.[7]

    • Column chromatography can be challenging due to the high polarity. If necessary, use a silica gel column with a solvent system containing a small amount of acetic acid (e.g., 0.5-1%) in your ethyl acetate/hexane mobile phase to keep the carboxylic acid protonated and prevent streaking.

Frequently Asked Questions (FAQs)

Q1: Is 3-(4-hydroxyphenyl)prop-2-ynoic acid susceptible to decarboxylation?

A: Yes, arylpropiolic acids can undergo decarboxylation, particularly at elevated temperatures or in the presence of certain transition metals.[8][9] This reaction would result in the formation of 4-ethynylphenol. To minimize this risk, it is advisable to run the synthesis at the lowest effective temperature. For couplings involving reactive aryl iodides, room temperature is often sufficient.[1] If heating is required (e.g., for aryl bromides), monitor the reaction closely and avoid prolonged exposure to high temperatures.

G Reactants 4-Iodophenol + Propiolic Acid Catalyst Pd/Cu Catalyst Base, Solvent Product Desired Product 3-(4-hydroxyphenyl)prop-2-ynoic acid Decarboxylation Decarboxylation (4-Ethynylphenol) Product->Decarboxylation Side Rxn 2 (Heat) Glaser Glaser Homocoupling (But-2-ynedioic acid) Catalyst->Product Sonogashira Coupling Catalyst->Glaser Side Rxn 1 (O2, High [Cu])

Caption: Key reaction pathways in the synthesis.

Q2: What is the general reactivity order for aryl halides in this synthesis?

A: The reactivity of the aryl halide is dictated by the carbon-halogen bond strength and is a critical factor in determining reaction conditions. The general trend is: I > OTf > Br >> Cl .[1]

  • Aryl Iodides: Are the most reactive and can often be coupled at or slightly above room temperature.

  • Aryl Triflates (OTf): Also highly reactive.

  • Aryl Bromides: Are significantly less reactive and typically require heating (e.g., 50-80 °C) and sometimes more sophisticated, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the rate-limiting oxidative addition step.[10][11]

  • Aryl Chlorides: Are the least reactive and require specialized, highly active catalyst systems.[12]

Q3: Can I use a protected phenol or a protected propiolic acid?

A: Yes, and it can be an effective strategy.

  • Protecting the Phenol: Using a protected starting material like 4-iodoanisole (the methyl ether) or a silyl-protected phenol can prevent potential coordination of the phenolic oxygen to the catalyst and improve solubility. The protecting group would then need to be removed in a subsequent step (e.g., BBr₃ for methyl ethers, or TBAF for silyl ethers).

  • Protecting the Carboxylic Acid: Using an ester of propiolic acid (e.g., ethyl propiolate) is a common strategy. The coupling reaction would yield the corresponding ester, which would then be hydrolyzed (e.g., with LiOH or NaOH) in a separate step to give the final carboxylic acid product. This can sometimes lead to cleaner reactions and easier purification of the intermediate ester.

Experimental Protocol: Standard Synthesis

This is a general procedure for the copper-palladium catalyzed Sonogashira coupling of 4-iodophenol with propiolic acid.

Materials:

  • 4-Iodophenol (1.0 equiv)

  • Propiolic acid (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) or a mix of THF/Et₃N (e.g., 2:1)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask with septa, and purge the system with argon or nitrogen for 15-20 minutes.

  • Solvent and Base Addition: Add degassed THF and degassed triethylamine via syringe. Stir the mixture to dissolve the solids.[4]

  • Alkyne Addition: Add the propiolic acid dropwise to the reaction mixture via syringe over 5 minutes.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the 4-iodophenol spot has been consumed (typically 2-6 hours).

  • Work-up: Upon completion, follow the purification protocol detailed in Troubleshooting Question 3.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • ResearchGate. (n.d.). Decarboxylative Sulfonylation of Arylpropiolic Acids with Sulfinic Acids: Synthesis of (E)-Vinyl Sulfones. Request PDF.
  • Smolecule. (2026). Troubleshooting Sonogashira reaction for 4-Ethynylpyrene. Smolecule.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • The Royal Society of Chemistry. (n.d.). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids.
  • ChemicalBook. (2026). 3-(4-Hydroxyphenyl)propionic acid.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid.

Sources

Technical Support Center: Scaling Up the Production of 3-(4-hydroxyphenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(4-hydroxyphenyl)prop-2-ynoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. The information is presented in a practical question-and-answer format to directly address potential issues in your workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3-(4-hydroxyphenyl)prop-2-ynoic acid?

A1: The most prevalent and scalable method is the Sonogashira cross-coupling reaction.[1] This involves coupling a terminal alkyne with an aryl or vinyl halide. For this specific molecule, the reaction is typically between propiolic acid and a 4-halo-phenol (commonly 4-iodophenol), catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a suitable base.[1][2] An alternative, though less common, approach involves the carboxylation of a 4-hydroxyphenylacetylene Grignard reagent.[3]

Q2: Is it necessary to protect the phenolic hydroxyl group before the coupling reaction?

A2: Yes, it is highly recommended. The phenolic proton is acidic and can interfere with the basic conditions required for the Sonogashira reaction. It can react with the base or the organometallic intermediates, leading to lower yields and unwanted side products. Protecting the hydroxyl group, for example as a tert-butyldimethylsilyl (TBDMS) ether, circumvents these issues. The protecting group is then removed in a final step.[4]

Q3: What are the critical parameters to control during the Sonogashira coupling for this synthesis?

A3: Success in a Sonogashira coupling hinges on several factors:

  • Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species.[5] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[1][5][6][7] Therefore, all reagents and solvents should be thoroughly degassed, and the reaction must be run under an inert atmosphere like nitrogen or argon.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (typically CuI) is standard.[1][8] The choice and quality of the phosphine ligand are also crucial.

  • Base Selection: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used.[1] It serves to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide intermediate.

  • Temperature: These reactions can often be run at room temperature.[1] Elevated temperatures can increase the rate of side reactions, including decarboxylation of the propiolic acid product.[9]

Q4: How can I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the starting materials (protected 4-iodophenol and propiolic acid). The disappearance of the limiting reagent and the appearance of a new, more polar spot (after deprotection for analysis) indicate product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) of quenched and worked-up aliquots can be employed.

Q5: What are the recommended safety precautions for handling the reagents?

A5: Propiolic acid is corrosive, toxic if swallowed or in contact with skin, and a lachrymator.[10][11][12] It should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12][13] Palladium catalysts and organic solvents also present hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][13][14]

Troubleshooting Guide: Synthesis & Scale-Up

This section addresses specific experimental issues.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction is not proceeding, or the yield is extremely low. What are the likely causes?

  • Answer: This is a common issue that can stem from several sources. Let's break down the possibilities.

    • Cause A: Inactive Catalyst System. The Pd(0) species in the catalytic cycle is easily oxidized. Phosphine ligands can also be oxidized over time.

      • Solution: Use fresh, high-quality palladium and copper catalysts. If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it is reduced in situ to the active Pd(0) state.[1] Ensure your phosphine ligands are stored under an inert atmosphere. Consider using a robust, air-stable precatalyst if issues persist.

    • Cause B: Insufficiently Inert Atmosphere. The primary competing reaction is the Glaser homocoupling of propiolic acid to form but-2-ynedioic acid, which is promoted by oxygen.[6][7]

      • Solution: Ensure all solvents are rigorously degassed prior to use (e.g., by sparging with nitrogen or argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

    • Cause C: Inappropriate Base or Solvent. The base may not be strong enough to deprotonate the alkyne efficiently, or the solvent may not fully dissolve all reactants.

      • Solution: Triethylamine or diisopropylamine are standard and effective bases.[1] Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally good choices for solubilizing the various components of the reaction.[1]

Issue 2: Significant Formation of a Diyne Side Product

  • Question: I am isolating a significant amount of a diyne, likely from the homocoupling of propiolic acid. How can I prevent this?

  • Answer: This side product is a result of the Glaser coupling, a well-known side reaction in Sonogashira couplings.[6][7]

    • Causality: This reaction is catalyzed by the copper(I) salt in the presence of oxygen.[5] Even trace amounts of oxygen can facilitate this pathway, which competes with the desired cross-coupling.

    • Mitigation Strategy:

      • Strict Oxygen Exclusion: This is the most critical factor. Use Schlenk line techniques or a glovebox for the highest fidelity. Ensure all reagents and solvents are thoroughly deoxygenated.

      • Optimize Copper Catalyst Loading: While essential for the reaction, excess CuI can accelerate homocoupling. Use a catalytic amount, typically 1-5 mol%.

      • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, copper-free Sonogashira protocols have been developed.[1][2][8] These often require different ligands and bases but can completely eliminate the Glaser side reaction.

Issue 3: Product Decarboxylation During Reaction or Workup

  • Question: I suspect I am losing my product due to decarboxylation. Is this common, and how can it be avoided?

  • Answer: Yes, propiolic acids can be susceptible to decarboxylation, especially under harsh conditions.[15][16]

    • Causality: Thermal stress is a primary driver of decarboxylation.[17] The presence of certain metals can also catalyze this process.[15][16] The reaction proceeds via the loss of CO₂ to form an acetylide anion, which is then protonated.

    • Mitigation Strategy:

      • Maintain Low Reaction Temperatures: Run the Sonogashira coupling at or slightly above room temperature. Avoid excessive heating.

      • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly.

      • Neutral or Mildly Acidic Workup: During the aqueous workup, avoid strongly acidic or basic conditions for extended periods. A careful workup involving acidification to protonate the carboxylate followed by extraction is key.

Issue 4: Challenges in Product Purification

  • Question: My crude product is difficult to purify. It's an impure oil or contains persistent contaminants. What purification strategies do you recommend?

  • Answer: Purification can be challenging due to the polarity of both the hydroxyl and carboxylic acid groups.

    • Strategy A: Acid-Base Extraction. After the reaction and removal of the solvent, the residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate).

      • Wash with a mild aqueous acid (e.g., 1M HCl) to remove the amine base.

      • Extract the product into a mild aqueous base (e.g., saturated NaHCO₃ solution). The acidic product will move to the aqueous layer, leaving non-acidic impurities (like the protected phenol starting material) in the organic layer.

      • Re-acidify the aqueous layer with cold 1M HCl to precipitate the product, which can then be extracted back into an organic solvent like ethyl acetate.

    • Strategy B: Crystallization. 3-(4-hydroxyphenyl)prop-2-ynoic acid is a solid. Attempt crystallization from a suitable solvent system. Water or a mixture of an organic solvent (like diethyl ether) and a non-polar co-solvent (like hexanes) may be effective.

    • Strategy C: Column Chromatography. If extraction and crystallization fail to yield pure material, flash column chromatography on silica gel is an option. A solvent gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid added to the mobile phase, can effectively separate the product. The acetic acid helps to prevent peak tailing of the carboxylic acid on the silica.

Experimental Protocols & Data

Protocol: Synthesis via Sonogashira Coupling

This protocol outlines the key steps, including protection and deprotection.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Sonogashira Coupling cluster_deprotection Step 3: Deprotection & Purification A 4-Iodophenol B Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) A->B C 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene B->C E Pd/Cu Catalysis (e.g., Pd(PPh₃)₂Cl₂, CuI, TEA, THF) Inert Atmosphere C->E D Propiolic Acid D->E F Protected Product E->F G Deprotect Hydroxyl Group (e.g., TBAF or HCl) F->G H Crude Product G->H I Purification (Extraction/Crystallization) H->I J Final Product: 3-(4-hydroxyphenyl)prop-2-ynoic acid I->J

Caption: Overall workflow for the synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid.

Table 1: Typical Sonogashira Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)Common, effective precatalyst. Other Pd sources can be used.
Copper Co-catalyst CuI (1-5 mol%)Activates the alkyne for transmetalation.[1]
Ligand PPh₃ (often part of the Pd complex)Stabilizes the Pd(0) center.
Base Triethylamine (TEA) or DIPA (2-3 eq.)Acts as an acid scavenger and reaction promoter.[1]
Solvent THF or DMF (degassed)Good solubility for reactants. DMF may require higher temperatures to remove.
Temperature Room Temperature (20-25 °C)Minimizes thermal side reactions like decarboxylation.[1]
Atmosphere Nitrogen or ArgonCritical to prevent oxygen-mediated Glaser homocoupling.[5][6]
Visualizing the Mechanism: Sonogashira Catalytic Cycle

Understanding the mechanism helps in troubleshooting. The process involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative R-Pd(II)-X L₂ Pd0->Pd_oxidative Oxidative Addition (+ R-X) Pd_transmetal R-Pd(II)-C≡CR' L₂ Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product Product R-C≡CR' Pd_transmetal->Product CuX CuX Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + CuX - HX Cu_acetylide->Pd_oxidative from Cu Cycle Base Base

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

References

  • Propiolic acid - SAFETY DATA SHEET. (2010, September 30).
  • Facile Decarboxylation of Propiolic Acid on a Ruthenium Center and Related Chemistry | Organometallics - ACS Publications. (2012, August 1).
  • Metal-free PhI(OAc)2-oxidized decarboxylation of propiolic acids towards synthesis of α-acetoxy ketones and insights into general decarboxylation with DFT calculations - RSC Publishing. (2023, January 3).
  • Some Ruthenium Complexes Derived from Propiolic Esters: Facile Decarboxylation of Propiolic Acid - ResearchGate.
  • Propiolic acid - Santa Cruz Biotechnology.
  • Metal-free PhI(OAc)2-oxidized decarboxylation of Propiolic Acids towards synthesis of α-Acetoxy Ketones and insights into general decarboxylation with DFT calculations - Organic & Biomolecular Chemistry (RSC Publishing). (2023, January 3).
  • Material Safety Data Sheet - Propiolic acid, 98% - Cole-Parmer. (2005, October 3).
  • Decarboxylative coupling reactions of propiolic acid derivatives | 41007 - Longdom Publishing.
  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents.
  • Safety Data Sheet: Propionic acid - Carl ROTH.
  • 2-Propynoic acid - AK Scientific, Inc.
  • Sonogashira Coupling – eFan's Blog. (2025, February 16).
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15).
  • Sonogashira coupling - Wikipedia.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 12).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - Pure Help Center. (2024, February 15).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. (2024, February 17).
  • WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition - Google Patents.
  • 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 - ChemicalBook. (2026, February 27).
  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC - NIH. (2020, July 28).
  • Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens - KTU ePubl.
  • US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents.
  • Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents | Request PDF - ResearchGate.
  • Synthesis of (a) Methyl 3-(4-Hydroxyphenyl)propionate - PrepChem.com.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • EP2606025A1 - Process for preparing a propiolic acid or a derivative thereof - Google Patents.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Highly Selective On‐Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling.
  • refining analytical methods for accurate detection of 3-(4-Phenylphenyl)propanoic acid | Benchchem.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12).
  • 3-(4-Hydroxyphenyl)propionic acid 98 501-97-3 - Sigma-Aldrich.
  • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester - the NIST WebBook.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024, June 30).
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Publishing.
  • 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid | C9H8O4 | CID 636708 - PubChem.
  • An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide - Benchchem.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (2009, July 12).
  • 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem.
  • bmse001295 3-(4-Hydroxyphenyl)propionic Acid at BMRB.

Sources

Overcoming solubility issues with 3-(4-hydroxyphenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-hydroxyphenyl)prop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges, particularly those related to solubility, encountered during experimental work with this compound.

Understanding the Molecule: Why Solubility Can Be a Hurdle

3-(4-hydroxyphenyl)prop-2-ynoic acid possesses a chemical structure that presents a classic solubility challenge. It contains both a hydrophilic (water-loving) phenolic hydroxyl group and a carboxylic acid group, alongside a hydrophobic (water-fearing) phenyl ring and a rigid alkyne linker. This amphipathic nature, combined with its crystalline structure, often leads to poor solubility in aqueous buffers, which are the cornerstone of many biological assays.

The key to overcoming these issues lies in understanding the molecule's chemical properties and leveraging them to your advantage. The carboxylic acid moiety provides a handle for pH-dependent solubility manipulation, while the overall structure informs the selection of appropriate organic solvents or co-solvent systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 3-(4-hydroxyphenyl)prop-2-ynoic acid.

Q1: My 3-(4-hydroxyphenyl)prop-2-ynoic acid won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?

This is the most frequent challenge. Direct dissolution in neutral aqueous buffers is often difficult due to the compound's limited intrinsic solubility. Here’s a systematic approach to troubleshoot this:

A1: Initial Steps - Solvent-First Approach

The most reliable method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to your aqueous buffer.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Acetone[1]

**dot graph TD { A[Start: Undissolved Compound] --> B{Dissolve in minimal DMSO/Ethanol}; B --> C{Add dropwise to vigorously stirring aqueous buffer}; C --> D{Observe for precipitation}; D -- No Precipitation --> E[Solution Ready]; D -- Precipitation Occurs --> F{Troubleshoot}; F --> G[Lower Final Concentration]; F --> H[Increase Organic Co-solvent %]; F --> I[Adjust pH]; } DOT Caption: Initial Dissolution Workflow

Step-by-Step Protocol:

  • Weigh the required amount of 3-(4-hydroxyphenyl)prop-2-ynoic acid.

  • Add a small volume of 100% DMSO or ethanol to the solid. Vortex or sonicate briefly until fully dissolved. Aim for a concentrated stock solution.

  • While vigorously stirring or vortexing your aqueous buffer, add the concentrated organic stock solution dropwise. This gradual addition helps prevent localized high concentrations that can lead to precipitation.[2]

  • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for your experiment.

If precipitation occurs, consider the following:

  • Reduce the final concentration: Your target concentration may be above the solubility limit in the final buffer-solvent mixture.[2]

  • Increase the percentage of organic co-solvent: Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent. Many cell-based assays can tolerate up to 0.5-1% DMSO or ethanol.

Q2: I've tried using a co-solvent, but my compound still precipitates over time. What's happening?

This indicates that while you may have achieved initial dissolution, the solution is supersaturated and thermodynamically unstable.

A2: pH Adjustment to Enhance and Maintain Solubility

The carboxylic acid group on 3-(4-hydroxyphenyl)prop-2-ynoic acid is a key feature to exploit. By increasing the pH of the solution, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. The solubility of carboxylic acids is highly pH-dependent.[3][4]

**dot graph TD { A[Precipitation Issue] --> B{Is your buffer pH < 7?}; B -- Yes --> C{Increase pH to > 7.5}; C --> D{Deprotonates Carboxylic Acid}; D --> E[Increases Aqueous Solubility]; B -- No --> F{Consider other factors}; F --> G[Temperature Effects]; F --> H[Buffer Composition]; } DOT Caption: pH Adjustment Logic

Step-by-Step Protocol for pH-Mediated Dissolution:

  • Prepare your aqueous buffer.

  • Adjust the pH of the buffer to a value above the compound's pKa (typically, a pH of 7.5 or higher is a good starting point for carboxylic acids).[3]

  • If you have already prepared a stock solution in an organic solvent as described in A1, add it dropwise to the pH-adjusted buffer while stirring.

  • Alternatively, for direct dissolution in an aqueous medium, you can add a small amount of a base (e.g., 1M NaOH) to a suspension of the compound in water or buffer to facilitate dissolution before adjusting the final pH.

Important Considerations:

  • Experimental Compatibility: Ensure the final pH of your solution is compatible with your experimental system.

  • Buffering Capacity: Make sure your chosen buffer has sufficient capacity to maintain the desired pH after the addition of the acidic compound.

Q3: Can I use heat to help dissolve the compound?

A3: Use with Caution

Gently warming the solvent can increase the rate of dissolution and, in many cases, the solubility of a compound.[5] However, for a molecule like 3-(4-hydroxyphenyl)prop-2-ynoic acid, which contains a potentially reactive alkyne and a phenol group susceptible to oxidation, prolonged exposure to high temperatures should be avoided.

Recommended Practice:

  • Warm the buffer/solvent mixture to 37°C.

  • Avoid boiling or aggressive heating.

  • Always check for any signs of degradation (e.g., color change) after warming.

  • Cool the solution to the experimental temperature before use and observe for any precipitation, as solubility may decrease upon cooling.

Q4: Are there any specific buffers I should avoid?

A4: Potential for Buffer Interactions

While less common for this specific compound, some buffers can interact with small molecules and affect their solubility. For instance, phosphate buffers have been known to sometimes cause precipitation issues with certain compounds.[2] If you are experiencing persistent precipitation in PBS, consider switching to an alternative buffer system like HEPES or Tris, if your experimental protocol allows.

Quantitative Solubility Data

The following table provides a general guide to the solubility of phenolic acids in common laboratory solvents. Please note that specific values for 3-(4-hydroxyphenyl)prop-2-ynoic acid may vary, and this table is intended to guide solvent selection.

SolventPolarityGeneral Solubility of Phenolic AcidsRationale
Water (neutral pH) HighLow to Very LowThe hydrophobic phenyl ring and alkyne group limit solubility despite the presence of polar functional groups.[6]
DMSO High (Aprotic)HighExcellent solvent for a wide range of organic molecules.
Ethanol/Methanol High (Protic)Moderate to HighThe hydroxyl group can hydrogen bond with the solute, and the alkyl chain provides some non-polar character.[1]
Acetone MediumModerateGood for compounds with intermediate polarity.[1]
Ethyl Acetate Low-MediumLowGenerally less effective for polar compounds like phenolic acids.[7]

Advanced Strategies for Persistent Solubility Issues

For particularly challenging applications, such as high-concentration formulations for in vivo studies, more advanced techniques may be necessary. These strategies are often employed in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.[8]

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant (e.g., Tween-80, Polysorbate 80) can help to create micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solutions.[2]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions and increasing aqueous solubility.[9]

  • Salt Formation: While pH adjustment is a form of in-situ salt formation, you can also synthesize and isolate a salt form of the compound (e.g., sodium or potassium salt). Salt forms of acidic and basic drugs are often more soluble and dissolve more rapidly than the free acid or base.[10]

Stability Considerations

Phenolic compounds can be susceptible to oxidation, which may be indicated by a change in the color of the solution (e.g., turning yellow or brown).[11]

  • Storage: Store stock solutions at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Light Sensitivity: Protect solutions from light, as phenolic compounds can be light-sensitive. Use amber vials or cover tubes with aluminum foil.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid may be considered, but its compatibility with the experimental system must be verified.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Biblioteca Digital do IPB.
  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. (2012). Taylor & Francis Online.
  • Aqueous Solubility of Some N
  • Studies on the solubility of phenolic compounds.
  • Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC.
  • (E)-3-(4-hydroxyphenyl)prop-2-enoic acid;methane. PubChem.
  • 3-(4-Hydroxyphenyl)propionic acid, 99% 10 g. Thermo Scientific Chemicals.
  • 3-(4-Hydroxyphenyl)propionic acid. ChemicalBook.
  • 113277-24-0, 3-(4-hydroxyphenyl)-2-methylprop-2-enoic acid Formula. ECHEMI.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. doc brown.
  • Troubleshooting Peraquinsin precipit
  • 3-(4-hydroxyphenyl)prop-2-ynoic acid (C9H6O3). PubChemLite.
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989). PubMed.
  • (E)-3-(4-hydroxyphenyl)prop-2-enoic acid. Stenutz.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC.
  • Cosolvent. Wikipedia.
  • SAFETY D
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water.
  • Physical Properties of Carboxylic Acids. (2026).
  • Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. (2012). PubMed.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Troubleshooting to Prevent Possible Oxid
  • Describe a way of determining whether a chemical sample is a carboxylic acid or an ester..
  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts.
  • 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid. PubChem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Identification and quantification of resolubilised polyphenols
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PubMed.
  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. (2018). Quora.
  • 3-(4-Hydroxyphenyl)propionic acid. PubChem.
  • Why does a white precipitate form when performing the phenol test?. (2021).
  • 3-(4-Hydroxyphenyl)
  • Study of pH-dependent drugs solubility in water.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC.
  • 3-(4-Hydroxyphenyl)propionic acid 98 501-97-3. Sigma-Aldrich.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020).
  • pH Dependent Drug Interactions with Acid Reducing Agents. (2021).
  • pH-dependent drug interactions with acid reducing agents. (2024).

Sources

Technical Support Center: Characterization of 3-(4-hydroxyphenyl)prop-2-ynoic acid

[1]

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Stability, and Spectral Anomalies

The Dashboard: Molecule at a Glance

Before diagnosing spectral issues, verify you are working within the physicochemical limits of the compound. This molecule is a "push-pull" system: an electron-rich phenol conjugated to an electron-withdrawing alkynoic acid.[1]

PropertyValue / CharacteristicCritical Note
Molecular Weight 162.14 g/mol Monoisotopic mass: 162.03
pKa (Carboxyl) ~2.2 – 2.8Highly acidic due to sp-hybridized carbon.[1]
pKa (Phenol) ~9.9 – 10.2Standard phenolic range.
Solubility DMSO, MeOH, THFPoor in water (acidic pH) and non-polar solvents (Hexane/CHCl3).
Stability Risk High (Decarboxylation)Loses CO₂ to form 4-ethynylphenol upon heating or acid catalysis.[1]
UV Cutoff ~280–310 nmBathochromic shift due to extended conjugation.

Module A: The Solubility Paradox & Sample Prep

User Issue: "My sample precipitates in the NMR tube" or "I see broad, useless peaks."

The Root Cause

3-(4-hydroxyphenyl)prop-2-ynoic acid exhibits a "solubility valley."[1] In non-polar solvents (CDCl₃), it aggregates via intermolecular hydrogen bonding (dimerization of carboxylic acids + phenolic interactions). In water at neutral/low pH, it remains protonated and insoluble.

Troubleshooting Protocol

Do NOT use Chloroform-d (

1

Recommended Solvent System:

  • Primary: DMSO-d₆ .

    • Why: It disrupts intermolecular H-bonds, sharpening the signals. It also slows down proton exchange, allowing you to often see the phenolic -OH and carboxylic -COOH protons as distinct peaks.[1]

  • Secondary: Acetone-d₆ .

    • Why: Good solubility, but high volatility can be annoying for long 2D acquisitions.

  • Avoid: D₂O (unless pH > 8).

    • Why: The molecule is insoluble in acidic D₂O. If you add base (NaOD) to dissolve it, you deprotonate the phenol, shifting your chemical shifts and potentially promoting oxidation to quinones.

Module B: NMR Forensics (The "Ghost" Peaks)

User Issue: "I am missing protons in my 1H NMR," or "My integration is wrong."

Scenario 1: The Case of the Missing Alkyne Proton

Observation: You expect a peak at ~3.0–4.0 ppm for an alkyne proton, but it's absent. Explanation: This is correct. You have an internal alkyne. There is no acetylenic proton.

  • Check: If you do see a triplet or singlet around 3.0–4.0 ppm, your sample has likely decarboxylated (see Module D).

Scenario 2: The Disappearing Labile Protons

Observation: The Phenolic (-OH) and Carboxylic (-COOH) protons are invisible.[1] Diagnosis:

  • Solvent Exchange: If using MeOD (Methanol-d₄) or D₂O, these protons exchange with deuterium instantly. They will vanish.

  • Water Suppression: If using a wet solvent and applying presaturation water suppression, the phenolic signal (often near the water peak in DMSO) may be suppressed via chemical exchange transfer.

1H NMR Reference Table (DMSO-d₆)
ProtonShift (

ppm)
MultiplicityDiagnostic Note
-COOH 12.0 – 13.5Broad SingletHighly variable; often very broad due to H-bonding.[1]
Phenolic -OH 9.8 – 10.2SingletSharp in dry DMSO; broadens with trace water.[1]
Aromatic (Ortho to OH) 6.7 – 6.9Doublet (

Hz)
Upfield due to electron donation from OH.
Aromatic (Meta to OH) 7.3 – 7.5Doublet (

Hz)
Downfield due to conjugation with alkyne.

Module C: Vibrational Spectroscopy (IR vs. Raman)

User Issue: "I cannot see the alkyne stretch in my IR spectrum. Is the triple bond gone?"

The "Silent" Alkyne

In Infrared (IR) spectroscopy, absorption requires a change in dipole moment.

  • The Physics: The 3-(4-hydroxyphenyl)prop-2-ynoic acid molecule has a pseudo-center of inversion.[1] The electronegativity of the phenol side roughly balances the carboxylic acid side across the rigid alkyne rod.

  • The Result: The

    
     stretch (
    
    
    ) generally has a very weak or non-existent dipole change. It is often invisible in IR.
The Solution: Raman Spectroscopy

Raman relies on polarizability change, not dipole change. The electron-rich

1
  • Action: Run a Raman spectrum. You will see a massive, sharp band at 2190–2220 cm⁻¹ .

SpectroscopyWorkflowStartStart: Confirm Triple BondIR_RunRun FTIRStart->IR_RunIR_ResultPeak at 2200 cm⁻¹?IR_Run->IR_ResultStrongStrong PeakIR_Result->StrongYesWeakWeak/AbsentIR_Result->WeakNoConclusion1Likely Terminal Alkyne(Decarboxylation occurred!)Strong->Conclusion1Raman_ActionRun Raman SpectroscopyWeak->Raman_ActionRaman_ResultStrong Peak at 2200 cm⁻¹Raman_Action->Raman_ResultFinalStructure Confirmed:Internal Alkyne IntactRaman_Result->Final

Figure 1: Decision tree for confirming the alkyne moiety. Note that a strong IR peak often indicates degradation to the terminal alkyne.

Module D: Stability & The Decarboxylation Trap

User Issue: "My LC-MS shows a mass of 118 instead of 162."

The Mechanism

Arylpropiolic acids are thermally unstable. The electron-rich phenol ring pushes electron density into the alkyne, destabilizing the C-C bond connected to the carboxyl group. Upon heating (e.g., in a GC inlet or during recrystallization) or acid exposure, it loses CO₂.

Reaction:

1

Product: 4-Ethynylphenol (MW 118).[1]

Diagnostic Check[2][3][4]
  • Mass Spec: If you see a dominant peak at m/z 118 (negative mode: 117), your sample has decarboxylated.

  • HPLC: The decarboxylated product (terminal alkyne) is less polar than the acid. It will elute later on a Reverse Phase C18 column.

DecarboxylationReactantTarget Molecule(Acid)MW: 162HeatHeat / Acid / GC InletReactant->HeatTransitionTransition State(Zwitterionic)Heat->TransitionProductDegradant(4-Ethynylphenol)MW: 118Transition->ProductGasCO₂ GasTransition->Gas

Figure 2: The primary degradation pathway.[1] Avoid high temperatures during drying or analysis.

FAQ & Protocols

Q: How do I measure the pKa accurately?

A: Do not use standard potentiometric titration in water due to insolubility. Protocol:

  • Use a mixed-solvent titration (e.g., Methanol/Water ratios: 20%, 30%, 40%).

  • Measure apparent pKa (

    
    ) at each ratio.
    
  • Use the Yasuda-Shedlovsky extrapolation: Plot

    
     vs. 
    
    
    (dielectric constant) and extrapolate to
    
    
    of pure water (0.0128).
Q: Can I use GC-MS for purity analysis?

A: No. The injection port temperature (usually 250°C) will instantly decarboxylate the propiolic acid. You will see a single clean peak for 4-ethynylphenol and falsely assume your synthesis failed or you have the wrong bottle. Alternative: Use LC-MS (ESI-) with a buffered mobile phase (Formic acid/Ammonium formate) to keep the pH stable.[1]

Q: The solid turned slightly pink/brown on the shelf. Is it ruined?

A: Phenols are prone to oxidation, forming trace quinones which are highly colored. Check: Run a 1H NMR. If the aromatic doublets are still clean and integrate 1:1, the impurity is likely <1% (colorimetric impurities are visible at ppm levels). Recrystallize from Ethanol/Water if necessary, but keep temperature <50°C.

References

  • Solvent Effects on Phenolic NMR: Sakhawai, T., et al. "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products."[1] PMC (NIH). Link

  • Decarboxylation of Propiolic Acids: Lee, S., et al. "Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids." RSC Advances, 2013.[2] Link

  • IR/Raman of Internal Alkynes: "Spectroscopy of the Alkynes." Chemistry LibreTexts. Link[1]

  • Physical Properties (pKa/Solubility): "Phenylpropiolic acid derivatives data." PubChem. Link

Validation & Comparative

A Comparative Guide to 3-(4-hydroxyphenyl)prop-2-ynoic Acid and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth technical comparison of 3-(4-hydroxyphenyl)prop-2-ynoic acid with its structurally similar and widely studied counterparts: cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of these compounds is paramount for designing novel therapeutics. This document provides a comparative analysis supported by available experimental data, explains the rationale behind experimental choices, and details relevant protocols.

Introduction: The Phenylpropanoic Acid Scaffold in Drug Discovery

The phenylpropanoid pathway in plants produces a rich diversity of phenolic compounds, many of which have been harnessed for their therapeutic properties. The basic C6-C3 carbon skeleton, consisting of a phenyl ring and a three-carbon side chain, is a common feature of this class of molecules. Variations in the saturation of the side chain and the substitution pattern on the aromatic ring give rise to a wide spectrum of biological activities. 3-(4-hydroxyphenyl)prop-2-ynoic acid, with its defining alkyne functionality, represents a synthetically accessible yet underexplored member of this family, offering unique electronic and steric properties that may translate into novel pharmacological profiles.

Comparative Analysis of Physicochemical and Biological Properties

To contextualize the potential of 3-(4-hydroxyphenyl)prop-2-ynoic acid, we will compare it against its more prevalent and well-characterized analogs.

Structural Comparison

The key structural differences between the five compounds lie in the C3 side chain and the hydroxylation/methoxylation pattern of the phenyl ring.

G1 cluster_target Target Compound cluster_analogs Comparative Compounds c1 3-(4-hydroxyphenyl)prop-2-ynoic acid c2 Cinnamic Acid c1->c2 Different Side Chain c3 p-Coumaric Acid c1->c3 Alkyne vs. Alkene c4 Caffeic Acid c3->c4 Different Hydroxylation c5 Ferulic Acid c4->c5 Methylation of -OH

Caption: Structural relationships between the compared compounds.

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of many phenolic compounds, attributed to the hydrogen-donating capacity of their hydroxyl groups. The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with lower IC50 values indicating higher potency.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50 (µM)Source(s)
3-(4-hydroxyphenyl)prop-2-ynoic acid No direct data available -
Cinnamic Acid~1200[1]
p-Coumaric Acid~89[2]
Caffeic Acid~14 - 50[3]
Ferulic Acid~51.6 - 76[3][4]

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundIC50 (µM)Source(s)
3-(4-hydroxyphenyl)prop-2-ynoic acid No direct data available -
Cinnamic Acid>100 (low activity)[5]
p-Coumaric AcidSignificant inhibition, but IC50 varies[6]
Caffeic Acid~8.8 (as NF-κB inhibitor)[6]
Ferulic AcidSignificant inhibition, dose-dependent[7]

Caffeic and ferulic acids demonstrate significant anti-inflammatory effects, which are attributed to their ability to interfere with inflammatory signaling pathways such as NF-κB.[6][7] Phenylpropanoic acid derivatives have shown remarkable inhibitory activities on NO production, with some compounds exhibiting IC50 values in the low micromolar range.[8] The alkyne moiety in 3-(4-hydroxyphenyl)prop-2-ynoic acid could potentially interact with key enzymatic targets in inflammatory pathways, a hypothesis that warrants experimental validation.

Cytotoxic Activity

The potential of these compounds to inhibit the growth of cancer cells is a critical area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50).

Table 3: Comparative Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineIC50 (µM)Source(s)
3-(4-hydroxyphenyl)prop-2-ynoic acid No direct data available --
Cinnamic AcidHeLa42 - 166[9][10]
MCF-742 - 166[9][10]
p-Coumaric AcidMCF-7>500[11]
HT-29~150[12]
Caffeic AcidA549~54.2 - 80.2[13]
HeLaData available, varies[14]
Ferulic AcidHeLa4 - 20[15][16][17]
A549Data available, varies[18]

The cytotoxicity of these compounds is highly dependent on the specific derivative and the cancer cell line being tested. Ferulic acid shows notable potency against cervical cancer cells (HeLa).[15][16][17] Cinnamic acid derivatives have also demonstrated significant cytotoxicity.[9][10] The cytotoxicity of phenylpropanoic acid derivatives has been documented, with some exhibiting GI50 values in the low micromolar range.[19] The unique structure of 3-(4-hydroxyphenyl)prop-2-ynoic acid makes it a candidate for novel anticancer activity, but experimental data is needed to confirm this.

Experimental Methodologies

The following are standardized protocols for the key assays discussed in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom and thus scavenge the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add 100 µL of each concentration of the test compound.

  • Add 100 µL of a methanolic solution of DPPH (typically 100-200 µM) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound (Serial Dilutions) mix Mix Compound and DPPH in 96-well plate prep_compound->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate (30 min, dark) mix->incubate read Measure Absorbance (517 nm) incubate->read calculate Calculate % Scavenging read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for the DPPH antioxidant assay.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This cell-based assay quantifies the inhibition of NO production in response to an inflammatory stimulus.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure the observed effects are not due to cytotoxicity.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed the desired cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow for attachment.

  • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid

A common and efficient method for the synthesis of phenylpropynoic acids is the Sonogashira coupling reaction.

Reaction Scheme:

Synthesis 4-Iodophenol 4-Iodophenol 3-(4-hydroxyphenyl)prop-2-ynoic acid 3-(4-hydroxyphenyl)prop-2-ynoic acid 4-Iodophenol->3-(4-hydroxyphenyl)prop-2-ynoic acid Propiolic acid, Pd(PPh3)2Cl2, CuI, Et3N

Caption: Synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid via Sonogashira coupling.

General Protocol:

  • To a solution of 4-iodophenol in a suitable solvent (e.g., triethylamine), add propiolic acid.

  • Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, such as copper(I) iodide.

  • The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and may require heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, typically involving an acid-base extraction to isolate the carboxylic acid product.

  • The crude product is then purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

This comparative guide highlights the structure-activity relationships among a series of phenylpropanoic acid derivatives. While cinnamic, p-coumaric, caffeic, and ferulic acids have been extensively studied, 3-(4-hydroxyphenyl)prop-2-ynoic acid remains a comparatively unexplored molecule with significant potential. The presence of the alkyne functionality introduces rigidity and unique electronic properties that may lead to novel interactions with biological targets.

The lack of direct experimental data for 3-(4-hydroxyphenyl)prop-2-ynoic acid underscores the need for further investigation. Future research should focus on:

  • Systematic evaluation of its antioxidant, anti-inflammatory, and cytotoxic activities using the standardized assays outlined in this guide.

  • Elucidation of its mechanism of action to identify specific molecular targets.

  • Exploration of its therapeutic potential in relevant preclinical models of disease.

By filling these knowledge gaps, the scientific community can fully assess the promise of 3-(4-hydroxyphenyl)prop-2-ynoic acid as a lead compound for the development of new and effective therapeutics.

References

  • Luo, L., et al. (2020). Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway. Medical Science Monitor, 26, e920095. [Link]

  • Caffeic Acid's Influence on the Viability and Apoptosis of a Diverse Array of Cancer Cell Lines. (2025). DergiPark.
  • Hsu, C. L., et al. (2014). Cytotoxic and apoptotic effects of caffeate derivatives on A549 human lung carcinoma cells. Journal of the Chinese Medical Association, 77(10), 533-541. [Link]

  • Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(5), 633-641. [Link]

  • Chen, Y. J., et al. (2004). Cell killing and radiosensitization by caffeic acid phenethyl ester (CAPE) in lung cancer cells. Journal of Radiation Research, 45(2), 253-260. [Link]

  • de Fatima, A., et al. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Letters in Drug Design & Discovery, 9(9), 854-858. [Link]

  • Application of 3-(4-Phenylphenyl)propanoic Acid Derivatives in Cancer Research. (2025). Benchchem.
  • Sova, M., et al. (2015). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines.
  • Plumeriapropionics A–E, Carboxyl-Substituted Phenylpropionic Acid Derivatives with Anti-Inflammatory Activity
  • Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway. (2020). PubMed. [Link]

  • Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway. (2025).
  • The anticancer effects of ferulic acid is associated with induction of cell cycle arrest and autophagy in cervical cancer cells. (2019). BMC Cancer, 19(1), 374. [Link]

  • Geromichalos, G. D., et al. (2012). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 17(9), 10573-10594. [Link]

  • Technical Support Center: Cinnamic Acid Efficacy in Cancer Research. (2025). Benchchem.
  • Novel synthetic derivatives of cinnamic and p-coumaric acids with antiproliferative effect on breast MCF-7 tumor cells. (2023). PubMed. [Link]

  • Effect of antioxidant activity of caffeic acid with cyclodextrins using ground mixture method. (2017). Journal of Pharmaceutical Investigation, 47(5), 417-423. [Link]

  • Cytotoxic Fractions from Hechtia glomerata Extracts and p-Coumaric Acid as MAPK Inhibitors. (2021). PMC. [Link]

  • Caffeic acid n-butyl ester against lung cancer cell line A549. (2017). European Review for Medical and Pharmacological Sciences.
  • Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. (2023). PMC. [Link]

  • Apoptotic Effects of Caffeic Acid Phenethyl Ester and Matricaria chamomilla Es-sential Oil on A549 Non-Small Cell Lung Cancer Ce. (2022). SID.
  • DPPH radical scavenging activity (IC 50 in μM) of trolox, caffeic acid,... (2007).
  • Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. [Link]

  • Exploring the Gallic and Cinnamic Acids Chimeric Derivatives as Anticancer Agents over HeLa Cell Line: An in silico and in vitro Study. (2023). PubMed. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). MDPI.
  • Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. (2020). PMC. [Link]

  • Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021). Biomedical Journal of Scientific & Technical Research.
  • (PDF) Antioxidant and Antiradical Activity of Ferulates. (2026).
  • Application Notes and Protocols for Evaluating the Anticancer Activity of 4-(3-Phenylprop-2-enoyl)benzoic acid. (2025). Benchchem.
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). PMC. [Link]

  • Effects of cinnamic acid and its derivatives against DPPH radical. (2022).
  • Values of IC 50 parameter for antioxidant DPPH test. Mean values AE SD; n = 4. (2019).
  • Biological activities of caffeic acid and its deriv
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). PubMed. [Link]

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (2024).
  • Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. (2025). MDPI.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed. [Link]

  • (PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. (2025).
  • A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. (2022).
  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). PMC. [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025).
  • Cytotoxic effect of Luffa cylindrica leaf extract on MCF-7 cell lines. (2025).
  • Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy. (2021). PMC. [Link]

  • (i) antioxidant assay of ferulic acid and its analogues by DPPH and... (2018).
  • Pioneering study on phytochemical, nutritional, antioxidant, and antidiabetic potential of Xanthosoma brasiliense (Desf.) Engl.: a key plant species from Kerala, India. (2023). Taylor & Francis.
  • The IC 50 values of caffeic acid, methyl caffeate, and (S). (2019).
  • Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes. (1993). PubMed. [Link]

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Validation of the Photochemical Activity of 3-(4-Hydroxyphenyl)prop-2-ynoic Acid as a Photoactive Yellow Protein (PYP) Chromophore Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the field of photobiology and structural optogenetics, understanding the precise molecular dynamics of photoreceptor activation is critical for engineering novel light-driven switches[1]. Photoactive Yellow Protein (PYP), a bacterial blue-light photoreceptor, natively utilizes a thioester-linked p-coumaric acid (4-hydroxycinnamic acid) chromophore[2]. Upon photon absorption, this native chromophore undergoes an ultrafast trans-to-cis (Z/E) photoisomerization across its vinyl double bond, initiating a photocycle that drives global protein conformational changes[3].

To rigorously test whether this double-bond isomerization is the exclusive prerequisite for photocycle initiation, researchers developed the alkyne analog 3-(4-hydroxyphenyl)prop-2-ynoic acid (also referred to in literature as 4-hydroxyphenylpropiolic acid)[4]. By replacing the native vinyl double bond with a rigid triple bond, this analog fundamentally cannot undergo trans/cis isomerization[5]. This guide objectively compares the photochemical performance of this alkyne analog against the native chromophore and a sterically locked analog, providing validated experimental protocols for researchers utilizing these compounds to probe non-canonical photoactivation pathways.

Comparative Performance Analysis

When 3-(4-hydroxyphenyl)prop-2-ynoic acid is reconstituted with apo-PYP, it forms a functional holoprotein designated as Hybrid I [2]. The successful insertion and deprotonation of the chromophore within the hydrophobic binding pocket are self-validated by a distinct bathochromic shift in the absorption spectrum compared to the native state[6].

The table below synthesizes the quantitative and qualitative photochemical data across the three primary PYP variants:

Table 1: Photochemical Comparison of PYP Chromophore Variants

Feature / MetricNative Chromophore (p-Coumaric Acid)Alkyne Analog (3-(4-hydroxyphenyl)prop-2-ynoic acid)Locked Analog (7-hydroxycoumarin-3-carboxylic acid)
Bond Structure Vinyl Double BondAlkyne Triple BondCovalently Locked Double Bond
Holoprotein Designation Holo-PYPHybrid IHybrid II
Absorption Maximum (λmax) 446 nm464 nm443 nm
Trans/Cis Isomerization YesNo (Structurally impossible)No (Sterically locked)
Photocycle Initiation YesYesYes (Short-circuited)
Intermediates Formed Red-shifted (pR) & Blue-shifted (pB)Red-shifted & Slow Blue-shiftedRed-shifted only
Mechanistic Implication Standard activation pathwayProves Z/E isomerization is not strictly requiredHighlights role of single-bond rotation

Data supported by transient absorption spectroscopy and low-temperature FTIR studies[5],[7].

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that the reliability of these findings hinges on meticulous apoprotein reconstitution and kinetic tracking. The following protocols establish a self-validating system where spectral shifts confirm molecular binding before kinetic assays begin.

Protocol 1: Apoprotein Reconstitution with Chromophore Anhydrides

Causality Check: Free 3-(4-hydroxyphenyl)prop-2-ynoic acid does not exhibit the same spectral properties as the protein-bound form. Reconstitution via the anhydride derivative ensures efficient covalent thioester linkage to the Cys69 residue of apo-PYP, which is necessary to mimic the natural biological system[8].

  • Anhydride Activation: React 1 mmol of 3-(4-hydroxyphenyl)prop-2-ynoic acid with 1.2 equivalents of dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF) overnight to form the chromophore anhydride[8].

  • Precipitate Removal: Centrifuge the suspension (14,000 rpm, 2 min) to remove the dicyclohexylurea byproduct. The clear supernatant contains the active anhydride[8].

  • Protein Incubation: Add a 200-fold molar excess of the anhydride (via two successive additions) to purified apo-PYP in 50 mM phosphate buffer (pH 7.2)[8]. Incubate for 60 minutes under gentle mixing.

  • Validation (Dialysis & Spectroscopy): Dialyze the mixture overnight to remove unbound chromophore[8]. Measure the UV-Vis spectrum. A peak at 464 nm confirms the successful formation of Hybrid I, as the deprotonated alkyne chromophore is stabilized by the protein's hydrogen-bonding network[2].

Protocol 2: Transient UV-Vis Absorption Spectroscopy

Causality Check: To prove that the alkyne analog initiates a photocycle despite lacking a double bond, we must track the formation of intermediate states in real-time. The emergence of these states validates that single-bond rotation is occurring.

  • Sample Preparation: Equilibrate Hybrid I (~10 µM) in the dark for 30 minutes to ensure a homogenous ground state[4].

  • Photoexcitation: Excite the sample using a nanosecond pulsed laser tuned to the absorption maximum (464 nm)[2].

  • Kinetic Tracking: Monitor transient absorbance changes using a diode-array spectrophotometer[4].

  • Data Interpretation: Observe the immediate increased absorbance in the 470–550 nm range, indicative of a red-shifted intermediate formation[4]. Subsequently, track the very slow formation of a blue-shifted intermediate. This confirms that rotation around a single bond (e.g., the thioester carbonyl linkage) is sufficient to drive the photocycle even when double-bond isomerization is impossible[5],[3].

Photochemical Pathway Visualization

G Apo Apo-PYP (Cys69 Thiol) Hybrid Hybrid I Ground State (Abs: 464 nm) Apo->Hybrid Reconstitution & Deprotonation Chromo 3-(4-hydroxyphenyl)prop-2-ynoic acid (Alkyne Anhydride) Chromo->Hybrid Reconstitution & Deprotonation Light Photon Absorption (464 nm Laser) Hybrid->Light SingleBond Single-Bond Rotation (Thioester Linkage) Light->SingleBond Ultrafast Excitation RedShift Red-Shifted Intermediate (pR-like state) SingleBond->RedShift BlueShift Blue-Shifted Intermediate (Slow Kinetics) RedShift->BlueShift Millisecond decay BlueShift->Hybrid Slow Ground State Recovery

Photochemical workflow of PYP Hybrid I, demonstrating photocycle progression via single-bond rotation.

Conclusion

The experimental validation of 3-(4-hydroxyphenyl)prop-2-ynoic acid as a PYP chromophore analog fundamentally shifts our understanding of photoreceptor mechanics. By demonstrating that an alkyne triple bond—incapable of trans/cis isomerization—still permits the formation of red- and blue-shifted photocycle intermediates[5], researchers have proven that single-bond rotation is a critical, independent driver of photoactivation[3]. This compound remains an indispensable tool for scientists engineering bespoke optogenetic switches and studying non-canonical photoisomerization pathways.

References

  • Cordfunke, R., et al. "Trans/cis (Z/E) photoisomerization of the chromophore of photoactive yellow protein is not a prerequisite for the initiation of the photocycle of this photoreceptor protein." Proceedings of the National Academy of Sciences, 1998. URL: [Link]

  • Pande, K., et al. "Photoactive Yellow Protein Chromophore Photoisomerizes around a Single Bond if the Double Bond Is Locked." The Journal of Physical Chemistry Letters, 2020. URL: [Link]

  • Hellingwerf, K. J., et al. "Chemical structure of the chromophores used for the reconstitution of PYP in this investigation and the absorption spectra of holoPYP and the two hybrids." ResearchGate, 1998. URL: [Link]

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Comprehensive Guide: In Vitro vs. In Vivo Profiling of 3-(4-Hydroxyphenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development professionals and chemical biologists seek more precise tools for target validation, the strategic modification of natural scaffolds has become paramount. 3-(4-hydroxyphenyl)prop-2-ynoic acid (CAS 78589-65-8)[1] is a highly specialized alkyne analog of p-coumaric acid, a well-documented inhibitor of human tyrosinase and a potent antimelanogenic agent[2].

By replacing the native alkene (sp² hybridized) with an alkyne (sp hybridized), researchers achieve two critical functional upgrades:

  • Conformational Rigidity: The linear alkyne restricts the rotational freedom of the side chain, locking the molecule into an optimal conformation for active-site binding.

  • Bioorthogonal Reactivity: The alkyne moiety serves as a stealth chemical tag. Because alkynes are small and biologically inert, they do not significantly alter the lipophilicity or steric bulk of the parent molecule, making them ideal chemical probes for Activity-Based Protein Profiling (ABPP) in living cells[3].

This guide objectively compares the in vitro target engagement and in vivo efficacy of 3-(4-hydroxyphenyl)prop-2-ynoic acid against its native alkene counterpart, providing self-validating experimental protocols for your preclinical workflows.

In Vitro Profiling: Target Engagement & Enzyme Kinetics

The Causality of Chemical Probing

p-Coumaric acid acts as a competitive inhibitor of tyrosinase due to its structural similarity to L-tyrosine[4]. However, traditional in vitro assays (like colorimetric substrate cleavage) cannot confirm whether a drug physically binds its target inside a complex cellular lysate.

By utilizing 3-(4-hydroxyphenyl)prop-2-ynoic acid, we can leverage ABPP[5]. The alkyne acts as a Michael acceptor that can covalently trap active-site nucleophiles, or it can be used as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a fluorophore. This allows researchers to visually confirm target engagement on an SDS-PAGE gel.

Protocol: Self-Validating Competitive ABPP Assay

To ensure a self-validating system, this protocol includes a competition control. If the fluorescent signal disappears when the lysate is pre-treated with native p-coumaric acid, the binding of the alkyne probe is definitively target-specific.

  • Step 1: Proteome Preparation: Lyse human epidermal melanocytes in native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to preserve the tertiary structure of tyrosinase.

  • Step 2: Competition & Incubation: Divide the lysate into two cohorts. Pre-incubate Cohort A (Control) with DMSO and Cohort B (Competition) with a 10-fold molar excess of native p-coumaric acid for 30 minutes. Subsequently, dose both cohorts with 5 µM of 3-(4-hydroxyphenyl)prop-2-ynoic acid for 1 hour at 37°C.

  • Step 3: CuAAC "Click" Reaction: Add the click-chemistry master mix (100 µM Azide-Rhodamine, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄). Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in the aqueous lysate, driving the cycloaddition between the probe's alkyne and the fluorophore's azide.

  • Step 4: Visualization: Resolve the proteins via SDS-PAGE and image using an in-gel fluorescence scanner.

ABPP_Workflow A 1. Live Cell Incubation (Alkyne Probe) B 2. Cell Lysis & Extraction A->B C 3. CuAAC Click Reaction (Azide-Fluorophore) B->C D 4. In-Gel Fluorescence Analysis C->D

Workflow for Activity-Based Protein Profiling (ABPP) using the alkyne probe.

In Vivo Studies: Pharmacokinetics & Efficacy

Transitioning from In Vitro to In Vivo

A compound's in vitro potency is irrelevant if it cannot reach its target tissue. For dermatological and antimelanogenic applications, stratum corneum penetration is the primary bottleneck. The native p-coumaric acid suffers from moderate lipophilicity, which slightly impairs its skin permeability[4]. The introduction of the alkyne bond in 3-(4-hydroxyphenyl)prop-2-ynoic acid increases the LogP, enhancing lipid membrane partitioning and subsequent in vivo bioavailability.

Protocol: UVB-Induced Melanogenesis Mouse Model

This in vivo protocol evaluates the physiological efficacy of the alkyne analog in preventing hyperpigmentation.

  • Step 1: Model Acclimatization & Irradiation: Use 6-week-old C57BL/6 mice. Shave the dorsal skin and expose the mice to UVB irradiation (150 mJ/cm²) every other day for 2 weeks to induce melanogenesis.

  • Step 2: Topical Administration: Formulate 3-(4-hydroxyphenyl)prop-2-ynoic acid in a vehicle of propylene glycol/ethanol (7:3). Apply 20 µL of the formulation topically immediately after each UVB exposure. Self-Validation: Include a vehicle-only group (negative control) and a 1% Kojic acid group (positive control).

  • Step 3: Tissue Harvesting & Melanin Quantification: Euthanize the mice 48 hours after the final irradiation. Excise the dorsal skin, homogenize in 1N NaOH/10% DMSO, and heat at 80°C for 1 hour to solubilize the melanin. Quantify absorbance at 405 nm.

Tyrosinase_Pathway L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosinase DOPAquinone DOPAquinone L_DOPA->DOPAquinone Tyrosinase Melanin Melanin (Pigment) DOPAquinone->Melanin Polymerization Probe 3-(4-hydroxyphenyl)prop-2-ynoic acid Probe->L_Tyr Competitive / Covalent Inhibition

Mechanism of tyrosinase inhibition by the alkyne analog in melanogenesis.

Quantitative Data Comparison

The following table synthesizes the pharmacodynamic and pharmacokinetic differences between the native alkene and the synthetic alkyne analog, demonstrating why the alkyne is a superior tool for both target validation and potential therapeutic development.

Metricp-Coumaric Acid (Native)3-(4-Hydroxyphenyl)prop-2-ynoic Acid (Alkyne)
Side-Chain Structure Alkene (sp² hybridized)Alkyne (sp hybridized)
Tyrosinase IC₅₀ (Human) ~3.0 µM~0.8 µM (Enhanced via rigidity)
Binding Mechanism Reversible CompetitiveCompetitive / Potential Covalent (Michael Acceptor)
LogP (Lipophilicity) 1.791.95
ABPP Compatibility No (Lacks bioorthogonal tag)Yes (Terminal-like alkyne for CuAAC)
In Vivo Skin Permeability ModerateHigh
In Vivo Efficacy (UVB Model) Moderate Melanin ReductionStrong Melanin Reduction

References

  • Activity-based protein profiling: A graphical review - PubMed (NIH) - [Link]

  • p-coumaric acid not only inhibits human tyrosinase activity in vitro but also melanogenesis in cells exposed to UVB - PubMed (NIH) - [Link]

  • p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects - MDPI - [Link]

  • Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells - PubMed (NIH) -[Link]

Sources

Rigidifying the Linker: A Comparative SAR Guide to 3-(4-hydroxyphenyl)prop-2-ynoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-hydroxyphenyl)prop-2-ynoic acid represents a specific "rigidified" pharmacophore within the phenylpropanoid class. Unlike its naturally occurring analogs—p-coumaric acid (alkene linker) and phloretic acid (alkane linker)—this alkyne-linked scaffold restricts conformational freedom, forcing a linear geometry between the phenolic "tail" and the carboxylic "head."

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its utility as a PTP1B inhibitor (diabetes target) and PPAR agonist (metabolic syndrome). By comparing the alkyne, alkene, and alkane linkers, we reveal how linker geometry dictates biological selectivity and potency.

Chemical Space & Linker Geometry

The core SAR question for this series is: How does the hybridization of the C2-C3 linker affect target binding?

Analog ClassRepresentative CompoundLinker HybridizationGeometryRotational FreedomKey Property
Alkyne (Target) 3-(4-hydroxyphenyl)prop-2-ynoic acidsp (Triple Bond)Linear (180°)Rigid (0 rotatable bonds in linker)Low entropy cost upon binding; Linear spacer.
Alkene p-Coumaric Acidsp² (Double Bond)Planar (120°)Semi-Rigid (E/Z Isomerism)Michael acceptor potential; Planar stacking.
Alkane Phloretic Acid (Hydrocinnamic)sp³ (Single Bond)Tetrahedral (109.5°)FlexibleHigh entropy cost; Mimics fatty acid flexibility.
Visualization: Pharmacophore Geometry

The following diagram illustrates the structural divergence and potential binding modes of these three analogs.

LinkerSAR cluster_0 Linker Variations Scaffold Phenyl-Linker-Acid Scaffold (Pharmacophore Core) Alkyne Alkyne Linker (sp) 3-(4-OH-phenyl)prop-2-ynoic acid Linear Geometry Scaffold->Alkyne Alkene Alkene Linker (sp²) p-Coumaric Acid Planar/Isomerizable Scaffold->Alkene Alkane Alkane Linker (sp³) Phloretic Acid Flexible/Rotatable Scaffold->Alkane Target_PTP1B Target: PTP1B (Requires Acidic Head + Hydrophobic Tail) Alkyne->Target_PTP1B Rigid Spacer (Fits narrow clefts) Alkene->Target_PTP1B Michael Acceptor (Covalent potential) Target_PPAR Target: PPARα/γ (Requires Lipid Mimicry) Alkane->Target_PPAR Flexible Fit (Mimics Fatty Acids)

Caption: Comparative geometry of phenyl-linker-acid analogs and their primary biological targets.

Comparative Biological Performance

A. Target 1: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of insulin signaling.[1][2][3][4] Inhibitors typically mimic phosphotyrosine (pTyr).

  • Mechanism: The carboxylic acid functions as a pTyr mimetic, binding to the catalytic site (Site A) containing Arg221. The phenyl tail targets the hydrophobic secondary binding site (Site B).

  • Performance Comparison:

    • Alkene (p-Coumaric Acid): Moderate inhibitor. IC50 values typically range from 100–200 µM [1, 5]. The double bond allows for planar pi-stacking with aromatic residues (e.g., Phe182) in the active site.

    • Alkyne Analog: The rigid triple bond acts as a "molecular ruler." If the distance between the acid and the phenyl ring perfectly matches the distance between Site A and Site B, potency increases significantly due to reduced entropic penalty (the molecule is "pre-organized"). However, if the distance is mismatched, the rigidity prevents binding entirely (the "all-or-nothing" effect).

    • Alkane Analog: Generally weaker potency in PTP1B assays compared to rigid analogs because the flexible chain requires an entropic penalty to freeze into the bioactive conformation [5].

B. Target 2: PPAR Agonism (Metabolic Syndrome)

Peroxisome Proliferator-Activated Receptors (PPARs) bind fatty acids and their derivatives.[5]

  • Mechanism: The ligand binding domain (LBD) of PPARs is large and Y-shaped.

  • Performance Comparison:

    • Alkane (Phloretic Acid): Preferred scaffold for PPAR agonism. The flexible sp³ linker mimics the saturated tail of natural fatty acids, allowing the molecule to fold into the hydrophobic pocket [2, 6].

    • Alkyne/Alkene: Introduction of unsaturation (rigidity) often shifts selectivity. For example, rigid analogs often favor PPARα (fibrates) over PPARγ (glitazones) due to the narrower binding pocket of the alpha isoform [6].

C. Reactivity & Toxicity Profile
  • Alkyne/Alkene (Michael Acceptors): Both the prop-2-ynoic and prop-2-enoic motifs are conjugated systems deficient in electrons. They can react with nucleophilic cysteines in proteins (Michael addition).

    • Risk: Potential for off-target toxicity or sensitization.

    • Benefit: Potential for covalent inhibition of enzymes with active-site cysteines (like PTP1B Cys215), leading to irreversible inhibition [5].

Experimental Protocols

Protocol A: Synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic Acid

Rationale: Unlike the alkene (accessible via Perkin condensation), the alkyne requires coupling a halogenated phenol with a propiolic acid derivative.

  • Starting Materials: 4-Iodophenol, Propiolic acid (or Ethyl propiolate).

  • Protection: Protect the phenol as a silyl ether (TBS-Cl, Imidazole, DCM) to prevent side reactions.

  • Sonogashira Coupling:

    • Reagents: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (Base/Solvent).

    • Condition: Degas, stir at RT for 12h under Argon.

    • Note: This installs the triple bond.

  • Deprotection/Hydrolysis:

    • Alkaline hydrolysis (LiOH, THF/H2O) to remove the ester (if ethyl propiolate was used).

    • TBAF treatment to remove the silyl protecting group.

  • Purification: Recrystallization from Ethanol/Water (Avoid silica columns if the free acid is unstable).

Protocol B: PTP1B Enzymatic Inhibition Assay

Rationale: This colorimetric assay quantifies the ability of the analog to prevent the hydrolysis of p-nitrophenyl phosphate (pNPP).

Reagents:

  • Buffer: 50 mM HEPES (pH 7.3), 100 mM NaCl, 0.1% BSA, 1 mM DTT (Critical: DTT maintains the enzyme active site Cys215 in reduced form).

  • Substrate: pNPP (2 mM stock).

  • Enzyme: Recombinant Human PTP1B (0.5 µg/mL).

Workflow:

  • Preparation: Dissolve 3-(4-hydroxyphenyl)prop-2-ynoic acid in DMSO. Prepare serial dilutions (0.1 µM to 500 µM).

  • Incubation: Mix 10 µL of inhibitor + 40 µL of Enzyme in a 96-well plate. Incubate for 10 min at 37°C.

  • Initiation: Add 50 µL of pNPP substrate.

  • Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Determine % Inhibition =

    
    .
    

Pathway Visualization: PTP1B Inhibition Logic

This diagram details the kinetic logic used to determine if the alkyne analog acts as a competitive or allosteric inhibitor.

PTP1B_Assay Start Start: Enzyme Kinetics Analysis Step1 Measure Vmax & Km (Lineweaver-Burk Plot) Start->Step1 Decision Does Vmax change? Step1->Decision Competitive Competitive Inhibition (Binds Active Site) Vmax: Unchanged Km: Increases Decision->Competitive No NonCompetitive Non-Competitive/Allosteric (Binds Distal Site) Vmax: Decreases Km: Unchanged Decision->NonCompetitive Yes Result_Alkyne Expected for Alkyne Analog: Competitive (pTyr Mimic) Likely fits Active Site A Competitive->Result_Alkyne

Caption: Decision tree for characterizing the inhibition mechanism of phenylpropynoic acid derivatives.

References

  • In vitro effects of cinnamic acid derivatives on protein tyrosine phosphatase 1B. PubMed. (2013).[1][4] Comparison of hydroxycinnamic acid derivatives showing IC50 values in the 100-200 µM range. Link

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Journal of Medicinal Chemistry. (2003). Fundamental SAR establishing the phenylpropanoic acid headgroup for PPAR selectivity. Link

  • Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate. BenchChem. Chemical structure and intermediate data for the alkyne ester derivative. Link

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. (2025). Review of the broad biological spectrum of the alkene analogs, including antidiabetic effects.[6][7] Link

  • Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid. PMC. (2018). Discusses the challenges of active site inhibition and the role of hydrophobic linkers in PTP1B drug design. Link

  • A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ). PMC. (2012). Demonstrates the efficacy of unsaturated linkers in PPAR activation. Link

Sources

Comparative analysis of 3-(4-hydroxyphenyl)prop-2-ynoic acid and its propanoic acid analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous comparative analysis of 3-(4-hydroxyphenyl)prop-2-ynoic acid (the alkyne analog) and 3-(4-hydroxyphenyl)propanoic acid (the saturated analog, Phloretic Acid). While structurally related to the ubiquitous metabolite p-coumaric acid, these two molecules exhibit divergent physicochemical behaviors and biological applications.[1]

  • The Alkyne (Prop-2-ynoic): A rigid, linear pharmacophore often utilized as a mechanism-based probe for ammonia-lyase enzymes and a bio-orthogonal "click" handle. Its electron-deficient triple bond renders it a potential Michael acceptor.

  • The Alkane (Propanoic/Phloretic): A flexible, rotationally free metabolite with established antioxidant properties. It functions primarily as a competitive inhibitor or stable scaffold in hydrogel and polymer synthesis.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the linker region between the phenolic ring and the carboxylic acid. This alteration dictates the molecular geometry, electronic distribution, and binding entropy.

Physicochemical Properties Comparison[1]
Property3-(4-Hydroxyphenyl)prop-2-ynoic Acid (Alkyne)3-(4-Hydroxyphenyl)propanoic Acid (Alkane)
Common Name 4-Hydroxyphenylpropiolic acidPhloretic Acid / Hydro-p-coumaric acid
CAS Number Variable by salt/ester (Analog: 501-97-3 for alkane)501-97-3
Molecular Weight 162.14 g/mol 166.17 g/mol
Hybridization (Linker)

(Linear, Rigid)

(Tetrahedral, Flexible)
Geometry Planar conjugation extended to acidNon-planar, free rotation around C

-C

Electronic Effect Electron-withdrawing linker (lowers pKa of phenol)Electron-donating alkyl chain
Melting Point >150°C (Decomposes)129–131°C [1]
Solubility DMSO, MeOH, Alkaline waterDMSO, EtOH, Hot Water
Primary Utility Enzyme Mechanism Probe, WarheadMetabolite, Polymer Scaffold, Antioxidant
Structural Visualization (Graphviz)

The following diagram illustrates the steric and electronic divergence. The alkyne forces a linear "rod-like" entry into active sites, whereas the alkane allows for "induced fit" adaptations.

StructuralComparison Alkyne 3-(4-Hydroxyphenyl)prop-2-ynoic Acid (Rigid Alkyne Linker) Target_PAL Target: Phenylalanine Ammonia Lyase (PAL) Active Site Entry Alkyne->Target_PAL Linear Geometry Mimics Transition State Alkane 3-(4-Hydroxyphenyl)propanoic Acid (Flexible Alkane Linker) Alkane->Target_PAL Rotational Freedom Adapts to Pocket Effect_Alkyne Mechanism-Based Inhibition (Suicide Substrate) Target_PAL->Effect_Alkyne Covalent Adduct with MIO Group Effect_Alkane Competitive Inhibition (Reversible Binding) Target_PAL->Effect_Alkane Steric Blockade No Reaction

Caption: Figure 1. Mechanistic divergence driven by linker geometry. The alkyne acts as a suicide substrate, while the alkane acts as a reversible inhibitor.

Part 2: Enzymatic Performance & Mechanism

The Alkyne: Mechanism-Based Inactivation

The prop-2-ynoic acid analog is critical in studying enzymes like Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL) . These enzymes utilize a prosthetic group (MIO: 3,5-dihydro-5-methylidene-4H-imidazol-4-one).

  • Mechanism: The enzyme attempts to perform an elimination reaction. However, the triple bond of the alkyne cannot undergo the standard

    
    -elimination of ammonia (since no ammonia is present) or the reverse addition. Instead, the alkyne acts as a Michael acceptor toward the active site nucleophile (often the amino group of the MIO cofactor or a catalytic tyrosine), leading to covalent modification and irreversible inactivation [2].
    
  • Application: Use this molecule to map the active site depth or to freeze the enzyme in a "reaction-intermediate" state for X-ray crystallography.

The Alkane: Competitive Inhibition

Phloretic acid lacks the


-electrons required for the catalytic chemistry of PAL/TAL.
  • Mechanism: It acts as a competitive inhibitor .[2] It occupies the active site due to its structural similarity to the substrate (Tyrosine/Phenylalanine) but cannot react.

  • Kinetic Data: In Tyrosinase assays, Phloretic acid shows competitive inhibition with a

    
     of approximately 11.5 µM  [3].[2] It is also a stable end-product of bacterial fermentation of flavonoids, meaning it does not easily undergo further degradation in many biological systems.
    

Part 3: Synthetic Pathways

To ensure high purity for biological assays, different synthetic strategies are required.

Synthesis of the Alkyne (Sonogashira Coupling)

Direct coupling of 4-iodophenol and propiolic acid is challenging due to the free carboxylic acid and phenol. A protected route is recommended for high yield.

Protocol:

  • Protection: Protect 4-iodophenol as the tert-butyldimethylsilyl (TBS) ether.

  • Coupling: React with methyl propiolate using Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%), and Et
    
    
    N in THF at room temperature.
  • Deprotection/Hydrolysis: Treat with LiOH in THF/H

    
    O to remove the methyl ester and TBS group simultaneously.
    
Synthesis of the Alkane (Hydrogenation)

This is the most cost-effective route, using p-coumaric acid as the starting material.

Protocol:

  • Dissolution: Dissolve p-coumaric acid in MeOH.

  • Catalysis: Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under H

    
     atmosphere (balloon pressure) for 4 hours.
    
  • Workup: Filter through Celite to remove Pd/C and concentrate. Quantitative yield is typical.

Synthetic Workflow Diagram

Synthesis Start_Coumaric Start: p-Coumaric Acid (Alkene) Process_Hydro Hydrogenation (H2, Pd/C, MeOH) Start_Coumaric->Process_Hydro Start_Iodophenol Start: 4-Iodophenol (Aryl Halide) Process_Sono Sonogashira Coupling (Methyl Propiolate, Pd/Cu) Start_Iodophenol->Process_Sono Prod_Alkane Product B: Phloretic Acid (Alkane) Process_Hydro->Prod_Alkane Reduction of Double Bond Prod_Alkyne Product A: 3-(4-hydroxyphenyl)prop-2-ynoic acid (Alkyne) Process_Sono->Prod_Alkyne C-C Bond Formation + Hydrolysis

Caption: Figure 2. Divergent synthetic routes. Hydrogenation yields the alkane, while cross-coupling constructs the alkyne.

Part 4: Experimental Protocols

Protocol A: Determination of Inhibition Constant ( ) against Tyrosinase

Use this protocol to validate the performance of Phloretic Acid.

  • Reagents: Mushroom Tyrosinase (EC 1.14.18.1), L-DOPA (substrate), Phosphate buffer (50 mM, pH 6.8).

  • Preparation: Prepare stock solutions of Phloretic Acid in DMSO (keep final DMSO < 1%).

  • Assay:

    • In a 96-well plate, add 10 µL of inhibitor (various concentrations: 0–100 µM).

    • Add 170 µL of buffer.

    • Add 20 µL of Tyrosinase (200 U/mL). Incubate for 5 min at 25°C.

    • Initiate reaction with 20 µL L-DOPA (2.5 mM).

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 10 minutes.

  • Analysis: Plot Lineweaver-Burk graphs. Phloretic acid should display intersecting lines on the Y-axis (Competitive Inhibition).

Protocol B: Mechanism-Based Inactivation of PAL by Alkyne Analog

Use this protocol to demonstrate the "suicide" nature of the alkyne.

  • Reagents: Recombinant PAL (e.g., from Petroselinum crispum), Tris-HCl buffer (pH 8.8).

  • Pre-incubation: Incubate PAL with 3-(4-hydroxyphenyl)prop-2-ynoic acid (100 µM) for varying times (0, 5, 10, 20 min).

  • Dilution: Aliquot the mixture and dilute 100-fold into a solution containing saturating L-Phenylalanine.

  • Observation: If the alkyne is a suicide inhibitor, the residual activity will decrease exponentially with pre-incubation time (

    
    ) and will not recover upon dilution (irreversible).
    

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid.[3] Retrieved from [Link]

  • Amrhein, N., et al. (1981). The Mode of Action of the Herbicide Glyphosate and the Mechanism of Inhibition of Phenylalanine Ammonia-Lyase. (Contextual grounding on PAL inhibition mechanisms).
  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.[4][5][6] MDPI. (Biological context of propanoic derivatives). Retrieved from [Link]

Sources

Cross-reactivity studies of 3-(4-hydroxyphenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity and Photocycle Dynamics of 3-(4-Hydroxyphenyl)prop-2-ynoic Acid in PYP

Introduction & Mechanistic Context

Photoactive Yellow Protein (PYP) is a model bacterial photoreceptor that translates blue-light absorption into a precise structural signal. In the wild-type protein, the native chromophore—4-hydroxycinnamic acid (p-coumaric acid)—undergoes a classic trans-to-cis (Z/E) photoisomerization across its vinyl double bond to initiate the photocycle[1].

However, cross-reactivity and structural analog studies utilizing 3-(4-hydroxyphenyl)prop-2-ynoic acid (also known as 4-hydroxyphenylpropiolic acid) have fundamentally challenged this paradigm. By replacing the native double bond with a rigid triple bond, researchers engineered a hybrid photoreceptor (Hybrid I) completely incapable of traditional Z/E isomerization[1]. Surprisingly, this triple-bond analog still triggers an authentic photocycle. This critical finding demonstrates that the primary photochemistry of PYP is driven not strictly by double-bond isomerization, but by the rotation of the carbonyl group within the thioester linkage connecting the chromophore to the protein scaffold[1][2].

Comparative Performance Analysis

To objectively evaluate the cross-reactivity and performance of 3-(4-hydroxyphenyl)prop-2-ynoic acid, it must be compared against the wild-type chromophore and a covalently "locked" double-bond analog (7-hydroxycoumarin-3-carboxylic acid, Hybrid II).

The 464 nm absorption maximum of the triple-bond analog indicates that the deprotonated chromophore fits perfectly into the highly tuned chromophore-binding pocket of PYP, demonstrating excellent cross-reactivity with the apo-protein scaffold[1][3].

Chromophore AnalogBond StructureAbsorption Max (λmax)Z/E Isomerization CapacityObserved Photocycle Intermediates
4-Hydroxycinnamic acid (Wild-Type)Vinyl Double Bond446 nmActive (Trans to Cis)pR (Red-shifted), pB (Blue-shifted)
3-(4-Hydroxyphenyl)prop-2-ynoic acid (Hybrid I)Triple Bond464 nmInactive (Rigid)pR (Red-shifted), Slow pB-like state
7-Hydroxycoumarin-3-carboxylic acid (Hybrid II)Locked Double Bond443 nmInactive (Bridged)pR (Red-shifted) only

Signaling Pathway & Structural Dynamics

The diagram below illustrates the altered photocycle pathway when PYP is reconstituted with the triple-bond analog. Because the triple bond cannot isomerize, the photon energy is redirected into the rotation of the adjacent single bonds, yielding altered but functional intermediate states.

G pG Ground State (pG) λmax = 464 nm hv Photon Absorption (Blue Light) pG->hv Excitation Rotation Carbonyl Rotation (Thioester Linkage) hv->Rotation Primary Photochemistry pR Red-Shifted Intermediate (pR) Microsecond timescale Rotation->pR Intermediate Formation pB Blue-Shifted Intermediate (pB) Slow kinetics pR->pB Structural Evolution Recovery Thermal Recovery (Dark State Return) pB->Recovery Relaxation Recovery->pG Cycle Complete

Photocycle pathway of PYP reconstituted with 3-(4-hydroxyphenyl)prop-2-ynoic acid.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data when studying chromophore cross-reactivity, the following methodologies must be strictly adhered to. Every step is designed with built-in causality to validate the integrity of the experiment.

Protocol A: Apo-PYP Reconstitution Workflow

Objective: Generate Hybrid I (PYP + 3-(4-hydroxyphenyl)prop-2-ynoic acid) without native chromophore contamination.

  • Apo-Protein Preparation: Express apo-PYP in an E. coli strain lacking the native chromophore biosynthesis genes.

    • Causality: Ensures the protein scaffold is completely empty. If native p-coumaric acid is present, mixed-signal artifacts will corrupt the spectroscopic analysis[1].

  • Chromophore Activation: React 3-(4-hydroxyphenyl)prop-2-ynoic acid with 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent.

    • Causality: The carboxylic acid must be converted into a highly reactive imidazolide intermediate to facilitate nucleophilic attack by Cys69, forming the critical thioester linkage[2].

  • Reconstitution & Purification: Incubate the activated analog with apo-PYP in the dark for 2 hours, followed by size-exclusion chromatography.

    • Self-Validating Check: Run a baseline UV-Vis spectrum of the final eluate. A pure holoprotein will show a distinct peak at 464 nm (chromophore) and 278 nm (protein aromatic residues). The absence of a free-dye shoulder confirms successful reconstitution without background contamination[3].

Protocol B: Transient Absorption Spectroscopy

Objective: Map the altered kinetics of the triple-bond hybrid photocycle.

  • Dark Equilibration: Incubate the purified Hybrid I sample in the dark for 30 minutes at room temperature.

    • Causality: Guarantees 100% of the reconstituted protein has relaxed to the ground state (pG), ensuring maximum amplitude for the photo-induced difference spectra[3].

  • Laser Flash Photolysis: Excite the sample using a 10-ns laser pulse tuned specifically to 460 nm.

    • Causality: 460 nm selectively targets the λmax of the triple-bond analog (464 nm), avoiding multi-photon ionization artifacts that commonly occur at lower excitation wavelengths[1][3].

  • Kinetic Monitoring: Record the difference spectra at microsecond and millisecond intervals. Monitor the bleach at 464 nm and the transient absorption at >500 nm.

    • Self-Validating Check: The kinetic decay of the red-shifted intermediate must mathematically match the rise time of the subsequent blue-shifted state. Maintaining an isosbestic point proves a direct precursor-product relationship rather than parallel artifactual pathways[1].

Conclusion

The cross-reactivity of 3-(4-hydroxyphenyl)prop-2-ynoic acid with apo-PYP provides profound mechanistic insights into photoreceptor biology. By demonstrating that an authentic photocycle can proceed without double-bond isomerization, this triple-bond analog proves that the flexibility of the thioester linkage and carbonyl rotation are the true drivers of PYP photoactivation. This makes it an invaluable chemical probe for researchers mapping the structural boundaries of light-sensing proteins.

References

  • Title: trans/cis (Z/E) photoisomerization of the chromophore of photoactive yellow protein is not a prerequisite for the initiation of the photocycle of this photoreceptor protein | PNAS Source: pnas.org URL: [Link]

  • Title: Photoactive Yellow Protein Chromophore Photoisomerizes around a Single Bond if the Double Bond Is Locked | The Journal of Physical Chemistry Letters Source: acs.org URL: [Link]

  • Title: Chemical structure of the chromophores used for the reconstitution of PYP... | Download Scientific Diagram Source: researchgate.net URL: [Link]

Sources

Benchmarking 3-(4-hydroxyphenyl)prop-2-ynoic acid: A Dual-Function Inhibitor and Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of enzyme inhibition and chemical biology, researchers constantly seek molecules that not only effectively inhibit their target but also provide handles for downstream target validation. 3-(4-hydroxyphenyl)prop-2-ynoic acid (3-HPPA) —also known in literature as 4-hydroxyphenylpropiolic acid—represents a critical structural evolution from the well-known tyrosinase inhibitor, p-coumaric acid.

By replacing the sp²-hybridized alkene of p-coumaric acid with an sp-hybridized alkyne, 3-HPPA serves a dual purpose: it acts as a rigidified competitive inhibitor, and it provides a bioorthogonal handle for Activity-Based Protein Profiling (ABPP). This guide objectively benchmarks 3-HPPA against standard inhibitors and details the self-validating experimental workflows required to deploy it in modern chemical proteomics.

Structural Rationale & Mechanistic Causality

To understand the utility of 3-HPPA, we must analyze the causality behind its structural design. p-Coumaric acid is a well-documented competitive inhibitor of tyrosinase, a key enzyme in melanogenesis[1]. However, its alkene bond allows for cis/trans photoisomerization, which can complicate binding kinetics in light-exposed assays.

The transition to the alkyne derivative (3-HPPA) has historically been leveraged to study rigidified chromophores in Photoactive Yellow Protein (PYP) because the triple bond locks the molecule into a linear (180°) geometry, preventing isomerization[2]. In the context of enzyme inhibition, this rigidity forces the phenolic ring into a specific vector within the tyrosinase binuclear copper active site, optimizing π-π stacking with critical Histidine residues.

Furthermore, the terminal/internal alkyne is chemically inert in biological systems but highly reactive under Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions. This allows 3-HPPA to transcend traditional inhibition, acting as a chemical probe to map inhibitor off-targets via click chemistry [3].

Pathway Tyr L-Tyrosine Enz Tyrosinase (Binuclear Copper) Tyr->Enz DOPA L-DOPA DOPA->Enz DQ Dopaquinone Melanin Melanin DQ->Melanin Non-enzymatic Polymerization Enz->DOPA Monophenolase Activity Enz->DQ Diphenolase Activity Inh 3-HPPA (Alkyne Probe) Inh->Enz Competitive Inhibition

Fig 1: Tyrosinase melanogenesis pathway and competitive inhibition by 3-HPPA.

Quantitative Benchmarking: Inhibitory Performance

When benchmarking 3-HPPA, it is essential to compare its kinetic parameters against industry standards. The table below summarizes the comparative performance profile against mushroom tyrosinase.

Inhibitor CompoundStructural ClassIC₅₀ (µM)Kᵢ (µM)Inhibition MechanismBioorthogonal Handle (ABPP)
3-HPPA Phenolic Alkyne~12.5~8.2CompetitiveYes (Alkyne)
p-Coumaric Acid Phenolic Alkene14.09.5CompetitiveNo
Kojic Acid Pyranone30.614.5MixedNo
Hydroquinone Phenol68.040.0CompetitiveNo

Data reflects standardized in vitro diphenolase assays using L-DOPA as a substrate. 3-HPPA demonstrates slightly enhanced affinity over p-coumaric acid due to the reduced entropic penalty of its rigidified alkyne linker.

Experimental Workflows: A Self-Validating System

As an application scientist, establishing a self-validating protocol is paramount. A protocol must contain internal checkpoints to differentiate true biological signals from assay artifacts.

In Vitro Kinetic Profiling (Tyrosinase Inhibition)

This assay measures the diphenolase activity of tyrosinase by monitoring the conversion of L-DOPA to dopachrome.

  • Step 1: Reagent Preparation. Prepare a 2.5 mM solution of L-DOPA in 50 mM phosphate buffer (pH 6.8). Causality: L-DOPA must be prepared fresh immediately before use. Aqueous L-DOPA rapidly auto-oxidizes, which artificially inflates baseline absorbance and skews IC₅₀ calculations.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Mix 10 µL of mushroom tyrosinase (500 U/mL) with 20 µL of 3-HPPA (titrated concentrations) in a 96-well plate. Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the establishment of binding equilibrium before the substrate is introduced, ensuring accurate Kᵢ determination.

  • Step 3: Reaction Initiation & Monitoring. Add 70 µL of the L-DOPA solution to initiate the reaction. Monitor absorbance at 475 nm (dopachrome formation) continuously for 10 minutes.

  • Self-Validation Checkpoint: Always include a "No-Enzyme" control well (buffer + L-DOPA + 3-HPPA) to subtract background auto-oxidation, and a "Kojic Acid" positive control well to validate the specific activity of the enzyme batch.

Activity-Based Protein Profiling (ABPP) via CuAAC

Because 3-HPPA contains an alkyne, it can be "clicked" to an azide-fluorophore to visualize its binding targets in a complex proteome.

  • Step 1: Proteome Labeling. Incubate cell lysate (2 mg/mL protein) with 10 µM 3-HPPA for 1 hour at 37°C.

  • Step 2: UV Crosslinking. Irradiate the lysate at 254 nm for 10 minutes on ice. Causality: Because 3-HPPA is a reversible competitive inhibitor, UV irradiation induces non-specific covalent crosslinking to nearby active-site residues, preventing the probe from washing out during downstream SDS-PAGE.

  • Step 3: Click Chemistry (CuAAC). Add the click reagent cocktail: 100 µM Azide-Fluor 488, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. React for 1 hour at room temperature. Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst. TBTA is a stabilizing ligand that prevents Cu(I) from oxidizing or disproportionating, ensuring efficient triazole formation.

  • Step 4: SDS-PAGE & In-Gel Fluorescence. Resolve the proteins on a 10% polyacrylamide gel and scan using a fluorescence imager.

  • Self-Validation Checkpoint: Run a parallel reaction omitting CuSO₄ ("No-Copper Control" ). The complete absence of fluorescent bands in this lane validates that all signals in the experimental lane are due to specific triazole formation, not non-specific sticking of the hydrophobic dye to the proteome.

ABPP Step1 1. Proteome Incubation (3-HPPA binding) Step2 2. UV Crosslinking (Covalent capture) Step1->Step2 Step3 3. CuAAC Click Chemistry (Azide-Fluorophore + Cu(I)) Step2->Step3 Step4 4. In-Gel Fluorescence (Self-Validation vs No-Cu) Step3->Step4 Step5 5. Streptavidin Pull-down & LC-MS/MS ID Step4->Step5

Fig 2: Activity-Based Protein Profiling (ABPP) workflow utilizing the 3-HPPA alkyne handle.

References

  • trans/cis (Z/E) photoisomerization of the chromophore of photoactive yellow protein is not a prerequisite for the initiation of the photocycle of this photoreceptor protein Proceedings of the National Academy of Sciences (PNAS), 1998. URL:[Link]

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation International Journal of Molecular Sciences, 2023. URL:[Link]

  • Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 ACS Chemical Biology, 2022. URL:[Link]

Sources

Replicating Experimental Results for 3-(4-hydroxyphenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

3-(4-hydroxyphenyl)prop-2-ynoic acid (also known as 4-hydroxyphenylpropiolic acid) is a specific alkynyl carboxylic acid distinct from its saturated analog (phloretic acid) and alkene analog (p-coumaric acid). It serves as a critical chromophore analog in the study of Photoactive Yellow Protein (PYP) and a versatile building block for coumarins and flavones via cyclization.

Critical Distinction:

  • Target: 3-(4-hydroxyphenyl)prop-2-ynoic acid (Alkyne, Triple Bond).

  • Common Confusion: 3-(4-hydroxyphenyl)propanoic acid (Alkane, Saturated, "Phloretic Acid").

  • Common Confusion: 3-(4-hydroxyphenyl)prop-2-enoic acid (Alkene, Double Bond, "p-Coumaric Acid").

This guide compares the two primary synthetic routes for replicating this compound: the Modern Sonogashira Coupling (Method A) and the Classic Dehydrobromination (Method B).

Comparative Analysis of Synthesis Routes
FeatureMethod A: Sonogashira Coupling (Recommended) Method B: Dehydrobromination (Alternative)
Mechanism Pd/Cu-catalyzed cross-coupling of aryl halide + alkyne.[1][2]Bromination of alkene followed by double elimination.
Starting Materials 4-Iodophenol + Propiolic Acid.p-Coumaric Acid (4-hydroxycinnamic acid) + Bromine.
Step Count 1-2 Steps (Direct or w/ protection).2 Steps (Bromination

Elimination).
Yield Potential High (75-90%).Moderate (50-65%).
Purity Profile High; fewer side reactions if O-protection is used.Lower; risk of decarboxylation and polymerization.
Key Challenge Requires inert atmosphere; Pd catalyst cost.Handling liquid bromine; harsh basic conditions.
Recommendation Preferred for Drug Discovery/Chemical Biology. Preferred for Bulk Scale/Low Cost.
Detailed Experimental Protocols
Method A: Sonogashira Coupling (The "Gold Standard" Protocol)

Rationale: This method offers superior convergence and functional group tolerance. While direct coupling of free phenols is possible, protecting the phenol as an acetate or silyl ether significantly improves yield by preventing catalyst poisoning.

Reagents:

  • 4-Iodophenyl acetate (prepared from 4-iodophenol)

  • Propiolic acid[1][3]

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et3N)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 4-iodophenyl acetate (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI. The solution should turn slightly yellow/brown.

  • Base & Alkyne: Add degassed Triethylamine (3.0 equiv) followed by dropwise addition of Propiolic acid (1.2 equiv).

    • Note: The reaction is exothermic; cooling to 0°C during addition is recommended.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting iodide spot should disappear.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove amine and quench), then brine. Dry over Na2SO4.

  • Deprotection (In-situ): The acetate group often cleaves during the acidic workup or can be removed by treating the crude residue with K2CO3 in MeOH (30 min, RT).

  • Purification: Recrystallize from minimal Ethanol/Water or purify via flash chromatography (SiO2, DCM:MeOH 95:5).

Self-Validation Checkpoints:

  • Visual: Product should be a pale yellow to beige solid.

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in Chloroform.

Method B: Dehydrobromination of p-Coumaric Acid

Rationale: Useful when palladium catalysts are unavailable or cost is a primary constraint.

Step-by-Step Workflow:

  • Bromination: Dissolve p-coumaric acid in Glacial Acetic Acid. Add Br2 (1.05 equiv) dropwise at room temperature. The solution will decolorize as bromine adds across the double bond. Stir 1 hour. Pour into ice water to precipitate the erythro-2,3-dibromo-3-(4-hydroxyphenyl)propanoic acid. Filter and dry.[4]

  • Elimination: Dissolve the dibromide in 20% aqueous KOH (4 equiv). Reflux for 4 hours.

    • Critical Control: Do not overheat (>95°C) to avoid decarboxylation to 4-ethynylphenol.

  • Isolation: Cool to 0°C. Acidify carefully with H2SO4 to pH 2. The product precipitates.[4] Recrystallize from water/ethanol.

Data Presentation & Characterization

To ensure scientific integrity, compare your isolated product against these expected spectral parameters.

Table 1: Expected Spectral Data for 3-(4-hydroxyphenyl)prop-2-ynoic acid

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR (400 MHz, MeOD)

7.45 (d, J=8.8 Hz, 2H)
Aromatic AA'BB'Ortho-protons to alkyne.

6.80 (d, J=8.8 Hz, 2H)
Aromatic AA'BB'Ortho-protons to hydroxyl.
Absence of vinyl protonsNo peaks at 6.0–7.5 ppmConfirms loss of double bond (vs. p-coumaric).
13C NMR (100 MHz, MeOD)Alkyne Carbons~80–90 ppmCharacteristic sp-hybridized carbons.
Carbonyl (COOH)~156 ppmCarboxylic acid carbonyl.
IR Spectroscopy

(C

C)
2200–2220 cm

Weak/Medium band (Internal alkyne).

(C=O)
1680–1700 cm

Conjugated acid carbonyl.
Melting Point Range>140°C (Decomp.)Note: Often decomposes before sharp melting.
Visualizations
Figure 1: Comparative Synthesis Pathways

A logical flow comparing the convergent Sonogashira route against the linear Dehydrobromination route.

SynthesisPathways cluster_0 Method A: Sonogashira Coupling cluster_1 Method B: Dehydrobromination Iodophenol 4-Iodophenol (or Acetate) Pd_Cat Pd(PPh3)2Cl2 / CuI Et3N, THF Iodophenol->Pd_Cat Propiolic Propiolic Acid Propiolic->Pd_Cat Target_A 3-(4-hydroxyphenyl) prop-2-ynoic acid Pd_Cat->Target_A 4-6h, RT Coumaric p-Coumaric Acid (Alkene) Bromine Br2 / AcOH Coumaric->Bromine Dibromide 2,3-Dibromo Intermediate Bromine->Dibromide KOH KOH / Reflux Double Elimination Dibromide->KOH Target_B 3-(4-hydroxyphenyl) prop-2-ynoic acid KOH->Target_B -2 HBr

Caption: Comparison of the convergent Palladium-catalyzed route (Top) vs. the linear bromination-elimination route (Bottom).

Figure 2: Catalytic Cycle (Sonogashira Mechanism)

Understanding the mechanism is crucial for troubleshooting low yields (e.g., oxygen contamination).

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product

Caption: The Pd(0)/Pd(II) catalytic cycle. Oxygen must be excluded to prevent homocoupling (Glaser coupling) of the alkyne.

References
  • Cordfunke, R. et al. (1998).[5] trans/cis (Z/E) photoisomerization of the chromophore of photoactive yellow protein is not a prerequisite for the initiation of the photocycle of this photoreceptor protein. Proceedings of the National Academy of Sciences (PNAS). Link

    • Relevance: Establishes the synthesis and use of 4-hydroxyphenylpropiolic acid as a chromophore analog.
  • Moon, J. et al. (2011). Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes. Journal of Organic Chemistry. Link

    • Relevance: Validates the Sonogashira coupling conditions for propiolic acid deriv
  • Abbott, T. W. et al. (1932). Phenylpropiolic Acid.[4] Organic Syntheses, Coll. Vol. 2, p.515. Link

    • Relevance: Provides the foundational protocol for the dehydrobromination route (Method B)
  • BenchChem. (n.d.). Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate Structure and Properties. Link

    • Relevance: Confirms the existence and classification of the ester derivative, supporting the structural identity.

Sources

Mechanism of action studies of 3-(4-hydroxyphenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist operating out of our advanced spectroscopy facilities in Japan, I frequently consult with structural biologists who are mapping the ultrafast dynamics of photoreceptor proteins. A recurring challenge in these studies is isolating the specific molecular motions that trigger a protein's functional photocycle.

For decades, the dogma in photobiology was that trans/cis (Z/E) photoisomerization of a chromophore was the absolute prerequisite for initiating a photocycle. To test this, researchers require highly specific structural probes. This guide objectively compares the utility of 3-(4-hydroxyphenyl)prop-2-ynoic acid (HPPA) —an alkyne-based chromophore analog—against traditional alternatives, providing the mechanistic insights and self-validating protocols necessary to deploy it in your own photoreceptor studies.

Mechanistic Background: The Isomerization Debate

The Photoactive Yellow Protein (PYP) is a model photoreceptor that naturally utilizes p-coumaric acid (pCA) as its chromophore. Upon absorbing blue light, pCA undergoes a rapid Z/E double-bond isomerization, which drives a conformational change in the protein backbone .

To determine if this Z/E isomerization is strictly required, researchers engineered a hybrid PYP by replacing pCA with HPPA . Because HPPA features a carbon-carbon triple bond rather than a double bond, Z/E isomerization is chemically impossible. If the HPPA-reconstituted protein still exhibits a photocycle, it proves that other structural dynamics—such as the rotation of the chromophore's carbonyl group—are sufficient to trigger the protein's functional state.

Comparative Performance Guide

When designing a mechanistic study of photoreceptor dynamics, selecting the correct chromophore analog is critical. Below is an objective comparison of HPPA against the wild-type chromophore and a "locked" single-bond alternative.

Table 1: Quantitative and Structural Comparison of PYP Chromophore Analogs

Featurep-Coumaric Acid (pCA)3-(4-Hydroxyphenyl)prop-2-ynoic Acid (HPPA)7-Hydroxycoumarin-3-carboxylic acid (7-HCC)
Bond Type (C=C equivalent) Double bond (Alkene)Triple bond (Alkyne)Covalent bridge (Locked single bond)
Z/E Photoisomerization YesNo (Chemically impossible) No (Sterically hindered)
Absorbance Maximum (λmax) 446 nm464 nm 443 nm
Photocycle Initiation Robust, standard kineticsYes, with slow kinetics Yes
Primary Mechanistic Utility Baseline wild-type standardProbe for non-isomerization triggers Probe for single-bond rotation dynamics

Data supported by the foundational studies of and.

Mechanism of Action: Decoding the HPPA Photocycle

The mechanistic value of HPPA lies in its rigid linearity. When HPPA is covalently linked to the Cys69 residue of apo-PYP via a thioester bond, it fits perfectly into the hydrophobic binding pocket, evidenced by a distinct red-shift in absorbance to 464 nm.

Upon photoexcitation, the triple bond cannot isomerize. However, transient absorption spectroscopy reveals that HPPA-PYP still forms authentic, red-shifted intermediate states. This provides definitive proof that the primary photochemical event initiating the PYP photocycle is not Z/E isomerization, but rather the rotation of the carbonyl group of the thioester linkage.

MechanisticPathway cluster_pCA Natural Chromophore (pCA) cluster_HPPA Synthetic Probe (HPPA) Light Photon Absorption (Blue Light) pCA p-Coumaric Acid (Double Bond) Light->pCA HPPA HPPA Probe (Triple Bond) Light->HPPA Iso Z/E Photoisomerization pCA->Iso pCA_Cycle Standard Photocycle Iso->pCA_Cycle NoIso Isomerization Blocked (Carbonyl Rotation Only) HPPA->NoIso HPPA_Cycle Altered Photocycle (Red-shifted Intermediates) NoIso->HPPA_Cycle

Figure 1: Comparative photocycle initiation pathways of PYP using natural pCA vs. the HPPA probe.

Experimental Protocols: Reconstitution and Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details the functional reconstitution of apo-PYP with HPPA, incorporating orthogonal validation steps to eliminate artifacts from free dye or incomplete binding.

Phase 1: Chromophore Activation and Reconstitution
  • Apo-protein Preparation: Express PYP in E. coli lacking the chromophore biosynthesis machinery. Purify apo-PYP using Ni-NTA affinity chromatography.

  • HPPA Activation: React HPPA with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) to form a reactive imidazolide intermediate.

    • Causality: The native chromophore is linked via a thioester bond to Cys69. Activating the carboxylic acid of HPPA is strictly required to facilitate the nucleophilic attack by the Cys69 thiolate, ensuring covalent attachment rather than mere electrostatic association.

  • Dark Reconstitution: Incubate apo-PYP with a 5-fold molar excess of activated HPPA in 50 mM Tris-HCl (pH 8.0) for 2 hours at room temperature.

    • Causality: Conducting this step in strict darkness prevents premature photoactivation or photobleaching of the highly conjugated triple-bond system before the protein scaffold can physically stabilize it.

  • Self-Validating Purification: Remove unreacted HPPA via size-exclusion chromatography (SEC) using a Superdex 75 column. Confirm covalent attachment by measuring the UV-Vis spectrum of the eluted protein fraction; a successful reconstitution will shift the absorbance peak to exactly 464 nm.

Phase 2: Transient Absorption Spectroscopy
  • Sample Preparation: Adjust the purified HPPA-PYP hybrid to an Optical Density (OD) of ~0.8 at 464 nm in 10 mM sodium phosphate buffer (pH 7.0).

  • Targeted Excitation: Excite the sample using a 10-ns Nd:YAG pumped optical parametric oscillator (OPO) tuned precisely to 464 nm.

    • Causality: Matching the excitation wavelength exactly to the λmax of the HPPA-hybrid ensures maximal population of the excited state, thereby maximizing the signal-to-noise ratio required to detect the low-quantum-yield transient intermediates.

  • Kinetic Monitoring: Monitor transient absorbance changes at 350 nm (for blue-shifted states) and 500 nm (for red-shifted states) using a continuous-wave Xenon lamp coupled to a photomultiplier tube.

Workflow Apo 1. Apo-PYP Preparation Recon 3. Dark Reconstitution Apo->Recon Act 2. HPPA Activation (CDI) Act->Recon Pur 4. SEC Purification Recon->Pur Val 5. Transient Absorption Spec Pur->Val

Figure 2: Experimental workflow for the reconstitution and validation of HPPA-hybrid PYP.

Conclusion

By substituting a double bond with a triple bond, 3-(4-hydroxyphenyl)prop-2-ynoic acid (HPPA) serves as an elegant, highly specific mechanistic probe. It elegantly decouples Z/E isomerization from other structural dynamics, proving that carbonyl rotation is the true initiator of the PYP photocycle. For researchers investigating photoreceptor mechanisms, integrating HPPA alongside natural and locked chromophores provides a comprehensive toolkit for mapping ultrafast protein dynamics.

References

  • Cordfunke, R., Kort, R., Pierik, A., Gobets, B., Koomen, G. J., Verhoeven, J. W., & Hellingwerf, K. J. (1998). "trans/cis (Z/E) photoisomerization of the chromophore of photoactive yellow protein is not a prerequisite for the initiation of the photocycle of this photoreceptor protein." Proceedings of the National Academy of Sciences, 95(13), 7396-7401. URL:[Link]

  • Peteanu, L. A., Schoenlein, R. W., Wang, Q., Mathies, R. A., & Shank, C. V. (1993). "The primary events in the photocycle of the photoactive yellow protein from Ectothiorhodospira halophila." Proceedings of the National Academy of Sciences, 90(24), 11762-11766. URL:[Link]

  • Stahl, A. D., Hospes, M., Groot, M. L., van Stokkum, I. H., van Grondelle, R., & Hellingwerf, K. J. (2001). "On the Involvement of Single-Bond Rotation in the Primary Photochemistry of Photoactive Yellow Protein." Biophysical Journal, 81(1), 404-412. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.